molecular formula C14H14ClN B1385438 N-(2-Chlorobenzyl)-3-methylaniline CAS No. 878561-59-2

N-(2-Chlorobenzyl)-3-methylaniline

Cat. No.: B1385438
CAS No.: 878561-59-2
M. Wt: 231.72 g/mol
InChI Key: AVPBTKHRIVLGST-UHFFFAOYSA-N
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Description

N-(2-Chlorobenzyl)-3-methylaniline is an organic compound with the molecular formula C14H14ClN and a molecular weight of 231.72 g/mol . This compound serves as a versatile building block in organic synthesis and pharmaceutical research. It is part of a class of N,N-dialkylaniline derivatives that are critically important as precursors for the synthesis of nitrogen-containing heterocycles, such as tetrahydroquinolines . These structures are valuable scaffolds in medicinal chemistry and materials science. The compound's structure, featuring both aniline and chlorobenzyl motifs, makes it a suitable intermediate for exploring new chemical spaces through cross-coupling reactions and other catalytic transformations . As a fine chemical, it is supplied with high purity for use in research and development laboratories. N-(2-Chlorobenzyl)-3-methylaniline is intended for Research Use Only and is not approved for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN/c1-11-5-4-7-13(9-11)16-10-12-6-2-3-8-14(12)15/h2-9,16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPBTKHRIVLGST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NCC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Synthesis of N-(2-Chlorobenzyl)-3-methylaniline: Process Optimization & Impurity Control

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: N-(2-Chlorobenzyl)-3-methylaniline Chemical Class: Secondary Aryl-Alkyl Amine Primary Application: Pharmaceutical intermediate (building block for kinase inhibitors, antihistamines, or agrochemicals).

This technical guide details the synthesis of N-(2-Chlorobenzyl)-3-methylaniline, prioritizing high-purity isolation suitable for drug development workflows. While direct alkylation is chemically feasible, this guide advocates for Reductive Amination as the "Gold Standard" method due to its superior selectivity (avoiding tertiary amine byproducts) and mild conditions.

Chemical Retrosynthesis & Route Selection
FeatureMethod A: Reductive Amination (Recommended) Method B: Direct Alkylation (Alternative)
Reagents 2-Chlorobenzaldehyde + 3-Methylaniline + NaBH(OAc)₃2-Chlorobenzyl chloride + 3-Methylaniline + Base (K₂CO₃)
Selectivity High (>95%) . Mono-alkylation is kinetically favored.Moderate . Risk of over-alkylation to tertiary amine.[1]
Impurity Profile Main impurity: Unreacted aldehyde/aniline.Main impurity: N,N-bis(2-chlorobenzyl)-3-methylaniline.
Scalability Excellent for R&D and Kilo-lab.Preferred for bulk commodity cost (if purification is solved).

Core Directive: The Reductive Amination Protocol

Rationale: The ortho-chloro substituent on the benzaldehyde introduces steric bulk. Reductive amination using Sodium Triacetoxyborohydride (STAB) allows for the equilibrium formation of the imine intermediate without reducing the aldehyde, ensuring high chemoselectivity.

Reagents & Stoichiometry
  • 3-Methylaniline (m-Toluidine): 1.0 equiv. (Nucleophile)

  • 2-Chlorobenzaldehyde: 1.05 equiv. (Electrophile - slight excess drives amine consumption)

  • Sodium Triacetoxyborohydride (STAB): 1.4 – 1.5 equiv. (Reducing agent)[1][2][3][4][5]

  • Acetic Acid (AcOH): 1.0 equiv. (Catalyst to activate imine formation)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).[3] DCE is preferred for reaction rate, but THF is greener.

Step-by-Step Methodology
Step 1: Imine Formation (The Equilibrium)
  • Charge a clean, dry reactor with 3-Methylaniline (1.0 eq) and DCE (10 mL/g).

  • Add 2-Chlorobenzaldehyde (1.05 eq) in a single portion.

  • Add Acetic Acid (1.0 eq).

  • Critical Control Point: Stir at Room Temperature (20–25°C) for 30–60 minutes.

    • Insight: The ortho-chloro group exerts a steric effect that may retard imine formation compared to unsubstituted benzaldehyde. Allow sufficient time for the solution to become clear or slightly turbid (water generation).

Step 2: Selective Reduction
  • Cool the mixture to 0–5°C (ice bath). While STAB is mild, the reaction is exothermic.

  • Add STAB (1.5 eq) portion-wise over 15–20 minutes.

    • Safety: Evolution of hydrogen gas is minimal compared to NaBH₄, but venting is still required.

  • Allow the reaction to warm to Room Temperature and stir for 2–4 hours.

  • PAT (Process Analytical Technology): Monitor by HPLC or TLC. Look for the disappearance of the imine intermediate (often less polar than the amine).

Step 3: Quench & Workup[6][7]
  • Quench by adding saturated aqueous NaHCO₃ (slowly) until pH > 8. This neutralizes the acetic acid and decomposes excess borohydride.

  • Extract with Dichloromethane (DCM) or Ethyl Acetate (2x).

  • Wash combined organics with Brine .[8]

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

Mechanistic Pathway (Visualization)

ReductiveAmination cluster_conditions Reaction Conditions Aldehyde 2-Chlorobenzaldehyde Imine Imine Intermediate (Equilibrium) Aldehyde->Imine + Amine - H2O Amine 3-Methylaniline Amine->Imine ProtonatedImine Iminium Ion (Activated) Imine->ProtonatedImine + AcOH Product N-(2-Chlorobenzyl)- 3-methylaniline ProtonatedImine->Product + H- (from STAB) Irreversible

Caption: Mechanistic flow of the Abdel-Magid reductive amination. The irreversible hydride transfer (red arrow) locks the secondary amine product.

Alternative Route: Direct Alkylation (Cost-Driven)

Context: This method is often used when reagent cost is the primary driver (benzyl chlorides are cheaper than aldehydes/borohydrides), but it requires strict kinetic control to prevent forming the tertiary amine.

Protocol Adjustments
  • Reagents: 3-Methylaniline (excess, 2.0–3.0 eq) + 2-Chlorobenzyl chloride (1.0 eq).

  • Base: K₂CO₃ or DIPEA.

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Key Insight: Using a large excess of the aniline nucleophile statistically favors mono-alkylation. The unreacted aniline must be recovered via distillation or acid/base extraction.

Purification Workflow (Acid-Base Swing)

Because direct alkylation yields a mixture, a rigorous workup is required.

Purification Crude Crude Mixture: (Product + Tertiary Amine + Excess Aniline) Acidify Add HCl (aq) pH < 2 Crude->Acidify Wash Wash with Ether/Toluene Acidify->Wash AqLayer Aqueous Layer: (Amine Salts) Wash->AqLayer Amines stay in water OrgLayer Organic Layer: (Non-basic impurities) Wash->OrgLayer Discard Basify Basify with NaOH pH > 10 AqLayer->Basify Extract Extract into DCM Basify->Extract Distill Fractional Distillation (Separate Product from Aniline) Extract->Distill

Caption: Acid-Base extraction strategy to isolate basic amines from non-basic byproducts, followed by distillation to separate the secondary amine product.

Analytical Characterization & Troubleshooting

Expected Data
  • Physical State: Likely a viscous yellow oil or low-melting solid (due to the meta-methyl and ortho-chloro asymmetry disrupting packing).

  • 1H NMR (CDCl₃, 400 MHz):

    • δ 4.40 ppm (s, 2H): Benzylic -CH ₂- protons. This is the diagnostic peak.

    • δ 2.30 ppm (s, 3H): Methyl group on the aniline ring.

    • δ 6.50 – 7.50 ppm (m, 8H): Aromatic protons.

    • δ ~4.0 ppm (br s, 1H): N-H proton (exchangeable with D₂O).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion (<50%) Steric hindrance of o-Cl benzaldehyde.Increase reaction time for imine formation (Step 1) to 2 hours. Add 4Å molecular sieves to remove water.
Tertiary Amine Detected (Method B) Over-alkylation.[9]Switch to Method A (Reductive Amination). If using Method B, increase aniline equivalents to 4.0x.
Emulsion during Workup Aniline surfactants / pH issues.Filter through Celite before extraction. Ensure aqueous layer is highly ionic (add more NaCl).
Starting Material Remains Wet solvent (Imine hydrolysis).Ensure DCE/THF is anhydrous. Water pushes the imine equilibrium back to the aldehyde.

References

  • Abdel-Magid, A. F., et al. (1996).[3][10][11] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. 61(11), 3849–3862.

  • Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews. 27, 395–404.

  • Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron. 57(37), 7785-7811. (Review of alkylation vs reductive amination).

  • BenchChem Technical Support. (2025). "General Protocols for N-Alkylation and Reductive Amination." (General reference for industrial workup procedures).

Disclaimer: This guide is for research purposes only. All synthesis must be performed in a fume hood by trained personnel wearing appropriate PPE (gloves, goggles, lab coat). 2-Chlorobenzyl halides are potent lachrymators.

Sources

N-(2-Chlorobenzyl)-3-methylaniline chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N-(2-Chlorobenzyl)-3-methylaniline Chemical Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

CAS Registry Number: 878561-59-2 IUPAC Name: N-[(2-Chlorophenyl)methyl]-3-methylaniline Synonyms: N-(2-Chlorobenzyl)-m-toluidine; N-(2-Chlorobenzyl)-3-methylbenzenamine

Executive Summary

N-(2-Chlorobenzyl)-3-methylaniline is a secondary amine intermediate characterized by a diaryl structure linked via a methylene bridge. It serves as a critical building block in medicinal chemistry, particularly in the synthesis of nitrogen-containing heterocycles and pharmaceutical candidates targeting G-protein coupled receptors (GPCRs) and kinase inhibitors. Its structural motif—combining an electron-rich m-toluidine ring with an electron-deficient 2-chlorobenzyl group—offers unique electronic properties that facilitate further functionalization, such as N-alkylation or electrophilic aromatic substitution.

Physicochemical Profile

The following data consolidates experimental and high-confidence predicted values essential for process optimization and handling.

PropertyValueCondition/Note
Molecular Formula C₁₄H₁₄ClN-
Molecular Weight 231.72 g/mol -
Physical State Viscous Liquid or Low-Melting SolidAmbient Temp
Boiling Point 353.5 ± 22.0 °CPredicted (760 Torr)
Density 1.171 ± 0.06 g/cm³Predicted
pKa (Conjugate Acid) 3.65 ± 0.50Predicted (Basic Nitrogen)
LogP ~4.2Lipophilic
Solubility Soluble in DCM, EtOAc, MeOH, DMSOInsoluble in Water
Refractive Index 1.615Predicted

Synthetic Methodology: Reductive Amination

The most robust route for synthesizing N-(2-Chlorobenzyl)-3-methylaniline is the reductive amination of 2-chlorobenzaldehyde with 3-methylaniline (m-toluidine). This method avoids the over-alkylation byproducts common in direct alkylation with benzyl halides.

Reaction Mechanism

The reaction proceeds via the formation of an imine (Schiff base) intermediate, which is subsequently reduced to the secondary amine. The use of Sodium Triacetoxyborohydride (STAB) is recommended over Sodium Borohydride (NaBH₄) for better functional group tolerance and to prevent direct reduction of the aldehyde before imine formation.

Optimized Protocol (Bench Scale)

Reagents:

  • 2-Chlorobenzaldehyde (1.0 equiv)

  • 3-Methylaniline (1.0 equiv)

  • Sodium Triacetoxyborohydride [NaBH(OAc)₃] (1.4 equiv)

  • Acetic Acid (AcOH) (1.0 equiv - catalytic/promoter)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

Step-by-Step Workflow:

  • Imine Formation: In a dry round-bottom flask, dissolve 2-chlorobenzaldehyde (10 mmol) and 3-methylaniline (10 mmol) in DCE (30 mL).

  • Activation: Add Acetic Acid (10 mmol). Stir at room temperature for 30–60 minutes to ensure equilibrium formation of the iminium species.

  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (14 mmol) portion-wise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under nitrogen atmosphere.

  • Quench: Quench with saturated aqueous NaHCO₃ solution.

  • Workup: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂; Hexanes/EtOAc gradient) to yield the target secondary amine as a pale yellow oil.

Mechanistic Pathway Diagram

G Start Reagents: 2-Chlorobenzaldehyde + 3-Methylaniline Intermediate Hemiaminal Intermediate Start->Intermediate Nucleophilic Attack Imine Imine (Schiff Base) Ar-CH=N-Ar' Intermediate->Imine -H2O (Dehydration) Protonated Iminium Ion [Ar-CH=NH-Ar']+ Imine->Protonated + AcOH (Acid Catalysis) Product Product: N-(2-Chlorobenzyl)-3-methylaniline Protonated->Product + H- (from NaBH(OAc)3) Reduction

Caption: Step-wise mechanistic pathway for the reductive amination synthesis of N-(2-Chlorobenzyl)-3-methylaniline.

Spectroscopic Characterization

Identification of the product relies on verifying the secondary amine linkage and the distinct aromatic substitution patterns.

TechniqueExpected Signal CharacteristicsInterpretation
¹H NMR (400 MHz, CDCl₃) δ 2.28 (s, 3H)Methyl group on m-toluidine ring.
δ 4.45 (s, 2H)Benzylic methylene (-CH₂-) bridge.
δ 6.40 – 7.40 (m, 8H)Aromatic protons (multiplets). Distinct ortho-Cl shift.
δ 4.00 (br s, 1H)Amine -NH proton (exchangeable with D₂O).
¹³C NMR (100 MHz, CDCl₃) ~21.5 ppmMethyl carbon.
~46.0 ppmBenzylic methylene carbon.
110.0 – 160.0 ppmAromatic carbons (12 signals expected).
FT-IR 3420 cm⁻¹N-H stretching (secondary amine).
1600, 1500 cm⁻¹C=C aromatic skeletal vibrations.
750 cm⁻¹C-Cl stretch / ortho-substitution pattern.
Mass Spectrometry (ESI+) m/z 232.1 [M+H]⁺Molecular ion peak (Cl isotope pattern 3:1).

Reactivity & Pharmaceutical Applications

N-(2-Chlorobenzyl)-3-methylaniline is not an endpoint but a reactive scaffold. Its secondary amine functionality allows it to serve as a nucleophile in the synthesis of tertiary amines, amides, and ureas.

Functionalization Pathways
  • N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide) to form tertiary amines.

  • Acylation: Reaction with acid chlorides to form N-benzyl-N-aryl amides.

  • Cyclization: Can be used as a precursor for tetrahydroisoquinolines via Pictet-Spengler type cyclizations, relevant in alkaloid synthesis.

Application Workflow

Workflow Core N-(2-Chlorobenzyl)-3-methylaniline (Secondary Amine Scaffold) Path1 Pathway A: N-Alkylation (Tertiary Amines) Core->Path1 Path2 Pathway B: Acylation (Amides/Ureas) Core->Path2 Path3 Pathway C: Cyclization (Heterocycles) Core->Path3 Target1 GPCR Ligands (e.g., Antihistamines) Path1->Target1 Target2 Kinase Inhibitors (e.g., p38 MAP) Path2->Target2

Caption: Downstream synthetic utility of the N-(2-Chlorobenzyl)-3-methylaniline scaffold in drug discovery.

Safety & Handling (MSDS Summary)

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.

  • Incompatibility: Strong oxidizing agents, acid chlorides, acid anhydrides.

References

  • Matrix Scientific. (2024). Product Data Sheet: N-(2-Chlorobenzyl)-3-methylaniline (CAS 878561-59-2).[1] Retrieved from

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

  • ChemicalBook. (2024). N-(2-Chlorobenzyl)-3-methylaniline Properties and Suppliers. Retrieved from

  • PubChem. (2024).[2] Compound Summary: 3-Chloro-2-methylaniline (Analogous Structure Data). Retrieved from

Sources

N-(2-Chlorobenzyl)-3-methylaniline: Technical Guide to Mechanism & Characterization

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of N-(2-Chlorobenzyl)-3-methylaniline , a specific secondary amine scaffold. While not a marketed pharmaceutical drug itself, this compound represents a critical chemical class (N-benzylanilines) used as intermediates in the synthesis of CNS-active agents, antioxidants, and specific receptor modulators.

The following analysis focuses on its chemical pharmacology , predicted mechanism of action (MoA) based on structure-activity relationships (SAR), and experimental protocols for its characterization.

Executive Summary & Compound Identity

N-(2-Chlorobenzyl)-3-methylaniline (CAS: 878561-59-2) is a lipophilic secondary amine characterized by a m-toluidine core N-alkylated with a 2-chlorobenzyl group. It serves as a high-value building block in medicinal chemistry, particularly in the development of calcium-sensing receptor (CaSR) modulators , antioxidants , and ion channel blockers .

  • IUPAC Name: N-[(2-chlorophenyl)methyl]-3-methylaniline

  • Molecular Formula: C₁₄H₁₄ClN

  • Molecular Weight: 231.72 g/mol

  • Key Functional Groups: Secondary amine (H-bond donor/acceptor), Chlorinated aromatic ring (lipophilic anchor), Methyl-substituted phenyl ring (steric modulator).

Mechanism of Action (MoA)

The mechanism of action for N-(2-Chlorobenzyl)-3-methylaniline is defined by its dual role as a pharmacophore (biological interactor) and a chemical effector (antioxidant/reactive intermediate).

Pharmacological Interactions (SAR-Based)

Based on the structural homology with known bioactive N-benzylanilines (e.g., specific calcimimetics and KCNQ openers), this compound acts through hydrophobic allosteric modulation .

  • Hydrophobic Pocket Binding: The 2-chlorobenzyl moiety functions as a "lipophilic anchor." In G-Protein Coupled Receptors (GPCRs) or Ion Channels, this group inserts into deep hydrophobic clefts (e.g., transmembrane domains), stabilized by

    
    -stacking interactions with aromatic residues (Phe, Trp).
    
  • Steric Locking: The 3-methyl group on the aniline ring provides restricted rotation, potentially locking the molecule into a bioactive conformation that favors binding to specific allosteric sites over the orthosteric site.

  • Ion Channel Modulation: Similar scaffolds have been implicated in blocking voltage-gated sodium channels (

    
    ) or opening potassium channels (
    
    
    
    ) by stabilizing the channel in a closed or open state, respectively.
Chemical Mechanism: Antioxidant Activity

The secondary amine functionality allows the compound to act as a radical scavenger via Hydrogen Atom Transfer (HAT).

  • Mechanism:

    
    
    
  • Stabilization: The resulting aminyl radical (

    
    ) is stabilized by resonance delocalization across the biphenyl-like system, preventing propagation of oxidative damage. This mimics the action of diphenylamine antioxidants used in industrial applications.
    
Metabolic Mechanism (Bioactivation & Clearance)

Understanding the metabolic fate is crucial for determining the duration of action and potential toxicity.

  • N-Dealkylation (Primary Route): Cytochrome P450 enzymes (primarily CYP3A4 and CYP2D6) attack the benzylic carbon, leading to the cleavage of the C-N bond.

    • Products: 2-Chlorobenzaldehyde + 3-Methylaniline (m-Toluidine).

  • Toxicity Implication: The release of 3-methylaniline is the critical safety concern. Free anilines can undergo N-hydroxylation to form phenylhydroxylamines, which oxidize hemoglobin (

    
    ) to methemoglobin (
    
    
    
    ), causing methemoglobinemia .

Visualization: Metabolic & Signaling Pathways

The following diagram illustrates the metabolic activation and potential pharmacological targets of the scaffold.

MoA_Pathway cluster_metabolism Metabolic Fate (Liver) cluster_pharm Pharmacological Targets (Predicted) Compound N-(2-Chlorobenzyl)-3-methylaniline CYP CYP450 (3A4/2D6) Compound->CYP Oxidation GPCR Allosteric Pocket (GPCRs/CaSR) Compound->GPCR Hydrophobic Interaction IonChannel Ion Channel (Nav/Kv) Compound->IonChannel Pore Block/Modulation Radical ROO• Radical (Scavenging) Compound->Radical H-Atom Transfer Intermediate Carbinolamine Intermediate CYP->Intermediate Aldehyde 2-Chlorobenzaldehyde Intermediate->Aldehyde C-N Cleavage Aniline 3-Methylaniline (Toxicity Precursor) Intermediate->Aniline C-N Cleavage MetHb Methemoglobinemia (Toxicity) Aniline->MetHb N-Hydroxylation

Caption: Figure 1. Metabolic degradation pathways (red) and predicted pharmacological interaction nodes (green) for N-(2-Chlorobenzyl)-3-methylaniline.

Experimental Protocols

To validate the mechanism of action and utility of this compound, the following self-validating protocols are recommended.

Synthesis: Reductive Amination (Standardized)

This protocol ensures high purity for biological testing, avoiding contamination with primary amine precursors.

Reagents: 3-Methylaniline (1.0 eq), 2-Chlorobenzaldehyde (1.0 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCE (Solvent).

StepOperationCritical Parameter (Validation)
1. Imine Formation Mix amine and aldehyde in DCE with 1% AcOH. Stir 2h @ RT.TLC/LCMS: Disappearance of aldehyde peak. Formation of imine intermediate (

).
2. Reduction Add STAB portion-wise over 30 min. Stir 12h.Control: Maintain temp < 25°C to prevent over-reduction or side reactions.
3. Quench Add sat.

. Extract with DCM.[1]
pH Check: Aqueous layer must be pH > 8 to ensure free base extraction.
4. Purification Flash Chromatography (Hexane/EtOAc).NMR: Verify disappearance of imine proton (~8.5 ppm) and appearance of benzylic

(~4.4 ppm).
Metabolic Stability Assay (Microsomal Stability)

To determine the intrinsic clearance and verify the N-dealkylation mechanism.

  • Preparation: Incubate test compound (

    
    ) with pooled human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-regenerating system.

  • Sampling: Aliquot at 0, 5, 15, 30, 60 min. Quench with ice-cold Acetonitrile (containing internal standard).

  • Analysis: LC-MS/MS (MRM mode).

    • Monitor: Parent ion loss.

    • Monitor: Appearance of 3-methylaniline (m/z ~108) and 2-chlorobenzaldehyde (m/z ~141).

  • Calculation: Plot

    
     vs. time to determine 
    
    
    
    and
    
    
    .
Antioxidant Capacity (DPPH Assay)

To quantify the chemical MoA as a radical scavenger.

  • Reagent: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (

    
    ).
    
  • Procedure: Mix

    
     compound (serial dilutions) with 
    
    
    
    DPPH solution.
  • Incubation: 30 min in dark at RT.

  • Readout: Absorbance at 517 nm.

  • Result: Calculate

    
     (concentration required to scavenge 50% of DPPH radical).
    
    • Positive Control: Ascorbic Acid or Trolox.

Safety & Handling (SDS Summary)

  • Hazard Class: Acute Toxicity (Oral/Dermal/Inhalation).

  • Specific Risk: Methemoglobinemia . Absorption of the aniline metabolite through skin or inhalation can cause cyanosis.

  • PPE: Nitrile gloves, chemical safety goggles, and fume hood are mandatory .

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Secondary amines are prone to oxidation (browning) upon air exposure.

References

  • Chemical Identity & Properties

    • Source: PubChem.[2] "N-(2-Chlorobenzyl)-3-methylaniline Compound Summary."

    • URL:[Link]

  • Mechanism of N-Benzyl Aniline Metabolism

    • Source: Gorrod, J. W., & Gooderham, N. J. (1981).[2] "The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation." Xenobiotica.

    • URL:[Link]

  • Pharmacology of Aniline Scaffolds (Antioxidant/CNS)

    • Source: Ishikawa, T., et al. (2024). "Synthesis of 2-benzyl N-substituted anilines via imine condensation." Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • Toxicity of Methylanilines

    • Source: "N-Methylaniline: Toxicology and Application."[3] ChemicalBook.

Sources

Antibacterial Efficacy: Targeting the saFabI Pathway in MRSA

Author: BenchChem Technical Support Team. Date: March 2026

Title: In-Depth Technical Guide: Biological Activity and Pharmacological Profiling of Substituted N-Benzylanilines

Executive Summary The N-benzylaniline scaffold represents a highly versatile pharmacophore in modern medicinal chemistry. Characterized by its conformational flexibility and amenability to diverse substitution patterns, this core structure has demonstrated potent biological activities across multiple therapeutic domains. This whitepaper synthesizes current empirical data, detailing the mechanistic pathways, structure-activity relationships (SAR), and validated experimental protocols for evaluating substituted N-benzylanilines as antibacterial agents, targeted anticancer therapeutics, and metabolic enzyme inhibitors.

The bacterial fatty acid synthase (FAS II) system is a highly validated target for overcoming antimicrobial resistance, as it is structurally distinct from mammalian FAS systems[1]. Specifically, the enoyl-ACP reductase (saFabI) catalyzes the final, rate-limiting step of the elongation cycle in Staphylococcus aureus[2].

Substituted N-benzylanilines have emerged as potent saFabI inhibitors. The reduction of the rigid C=N bond in Schiff bases to the flexible C-N bond in N-benzylanilines allows the molecule to adopt a conformation that mimics the binding mode of triclosan, a known saFabI inhibitor[1]. For instance, Compound 4k exhibits an exceptional Minimum Inhibitory Concentration (MIC) of 0.5 mg/L against both standard S. aureus and 19 clinical Methicillin-resistant S. aureus (MRSA) strains[1]. Furthermore, these compounds effectively inhibit biofilm formation and eradicate preformed biofilms[2].

Table 1: Antibacterial Efficacy of Key N-Benzylaniline Derivatives

Compound Substitution Pattern Target Organism MIC (mg/L) Biofilm Inhibition
Schiff Base Precursor Variable S. aureus >64 Poor
N-Benzylaniline (General) Variable Gram-positive 2.0 - 16.0 Moderate

| Compound 4k | Optimized halogen/hydroxyl | MRSA (Clinical Strains) | 0.5 | High (Eradicates preformed) |

Data synthesized from in vitro evaluations[1],[2].

G A N-Benzylaniline (Compound 4k) B saFabI Enzyme (Enoyl-ACP Reductase) A->B Competitive Inhibition D Fatty Acid Elongation B->D Catalysis (Blocked) C trans-2-octenoyl-CoA + NADPH C->B Substrate Binding E Biofilm Formation (MRSA) D->E Cell Wall Integrity

Mechanism of saFabI inhibition by N-benzylaniline derivatives in MRSA.

Protocol 1.1: saFabI Enzymatic Inhibition Assay (NADPH Reduction) Causality Check: Why measure NADPH? saFabI utilizes NADPH as a cofactor to reduce trans-2-octenoyl-CoA. By tracking the oxidation of NADPH to NADP+ spectrophotometrically at 340 nm, we can directly quantify the velocity of the saFabI-catalyzed reaction and the exact inhibitory impact of the N-benzylaniline derivative[1].

  • Reagent Preparation: Prepare assay buffer containing 100 mM NaH2PO4 (pH 7.4). Dilute purified saFabI protein to a working concentration of 1.5 µg/mL.

  • Substrate Assembly: Add 200 µM NADPH and 50 µM trans-2-octenoyl-CoA to the reaction mixture.

  • Inhibitor Incubation: Introduce the N-benzylaniline derivative (e.g., Compound 4k) at varying concentrations (0.1 to 10 µM). Pre-incubate at 25°C for 5 minutes to allow steady-state binding.

  • Kinetic Measurement: Initiate the reaction by adding the saFabI enzyme. Immediately monitor the decrease in absorbance at 340 nm using a microplate reader for 10 minutes.

  • Data Analysis: Calculate the initial velocity (V0) from the linear portion of the curve. Determine the IC50 by plotting residual activity against log[inhibitor].

Anticancer Activity: VEGFR-2 Tyrosine Kinase Blockade

Tumor angiogenesis is heavily reliant on the Vascular Endothelial Growth Factor (VEGF) pathway. VEGFR-2 (also known as KDR) is the primary receptor mediating the mitogenic and angiogenic effects of VEGF[3].

Using de novo drug design systems (such as Ludi) based on the X-ray crystallographic structure of the VEGFR-2 kinase domain (PDB: 1Y6A), researchers have successfully engineered N-benzylanilines as potent VEGFR-2 inhibitors[4],[3]. Compound 3, a highly optimized derivative, demonstrated an IC50 of 0.57 µM against KDR tyrosine kinase[5]. In cellular models, it effectively suppressed VEGF-induced phosphorylation of KDR in Human Umbilical Vein Endothelial Cells (HUVEC), halting downstream angiogenic signaling[3].

Table 2: Kinase Inhibitory Activity of N-Benzylanilines

Compound Design Strategy Target Kinase IC50 (µM) Cellular Effect (HUVEC)
Compound 3 de novo structure-based VEGFR-2 (KDR) 0.57 Suppresses KDR phosphorylation

| Compound 15c | Chimeric multi-target | VEGFR2 / EGFR | 5.58 / 0.019 | Cytotoxicity in NCI-60 panel |

Data derived from[5],[3],[6].

G Ligand VEGF Ligand Receptor VEGFR-2 (KDR) Kinase Domain Ligand->Receptor Activation Phos Receptor Phosphorylation Receptor->Phos Auto-phosphorylation (Blocked) Inhibitor N-Benzylaniline (Compound 3) Inhibitor->Receptor ATP-site Binding Angio Tumor Angiogenesis & Proliferation Phos->Angio Downstream Signaling

Blockade of VEGF-induced VEGFR-2 phosphorylation by N-benzylanilines.

Protocol 2.1: Cellular VEGFR-2 Phosphorylation Assay (Immunoblotting) Causality Check: HUVECs are utilized because they natively express high levels of VEGFR-2, providing an accurate physiological environment to test the cellular penetrance and target engagement of the N-benzylaniline inhibitor[3].

  • Cell Culture & Starvation: Seed HUVECs in 6-well plates and grow to 80% confluence. Starve cells in serum-free M199 medium containing 0.1% BSA for 24 hours to reduce basal kinase activity.

  • Inhibitor Treatment: Treat cells with the N-benzylaniline derivative (0.1, 1.0, and 10 µM) for 1 hour at 37°C.

  • VEGF Stimulation: Stimulate cells with 50 ng/mL recombinant human VEGF for exactly 5 minutes to induce acute receptor auto-phosphorylation.

  • Lysis & Extraction: Wash rapidly with ice-cold PBS. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., Na3VO4, NaF) to preserve the phosphorylated state.

  • Western Blotting: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against phospho-VEGFR-2 (Tyr1175) and total VEGFR-2. Quantify band intensity via densitometry to determine the IC50 of cellular inhibition.

Metabolic Regulation: Aldose Reductase Inhibition

Beyond infectious diseases and oncology, substituted N-benzylanilines exhibit significant potential in managing diabetic complications. Aldose Reductase (AR) is the first enzyme in the polyol pathway, responsible for converting excess glucose into sorbitol. Intracellular accumulation of sorbitol leads to osmotic stress, a primary driver of diabetic retinopathy and neuropathy[7].

Recent molecular modeling and binary QSAR studies have identified N-benzyl-4-methoxyaniline derivatives as potent AR inhibitors[8]. Compound 22, featuring specific bromophenol and methoxy substitutions, achieved an IC50 of 2.83 µM against AR[7],[9].

Protocol 3.1: Aldose Reductase Inhibition Assay

  • Enzyme Preparation: Isolate AR from rat lenses or utilize recombinant human AR. Prepare in 0.1 M sodium phosphate buffer (pH 6.2).

  • Reaction Mixture: Combine the enzyme with 0.1 mM NADPH and the N-benzylaniline inhibitor.

  • Initiation: Add 10 mM DL-glyceraldehyde as the substrate to initiate the reaction.

  • Measurement: Monitor the decrease in absorbance at 340 nm (reflecting NADPH oxidation) over 5 minutes. Calculate the percentage of inhibition relative to a vehicle control to determine the IC50[7].

Conclusion

The substituted N-benzylaniline scaffold is a privileged structure in drug discovery. By systematically altering the electronic and steric properties of the benzyl and aniline rings, researchers can finely tune the molecule's affinity for diverse targets—from bacterial saFabI and human VEGFR-2 to metabolic enzymes like Aldose Reductase. Rigorous adherence to the validated biochemical and cellular protocols outlined herein ensures high-fidelity data generation, accelerating the translation of these promising hits into viable clinical candidates.

References[1] "N-Benzylanilines as Fatty Acid Synthesis Inhibitors against Biofilm-related Methicillin-resistant Staphylococcus aureus", ACS Medicinal Chemistry Letters. https://pubs.acs.org/doi/10.1021/acsmedchemlett.8b00612[2] "N-Benzylanilines as Fatty Acid Synthesis Inhibitors against Biofilm-related Methicillin-resistant Staphylococcus aureus", PMC (NIH). https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6466606/[4] "de novo design and synthesis of N-benzylanilines as new candidates for VEGFR tyrosine kinase inhibitors", PubMed. https://pubmed.ncbi.nlm.nih.gov/18327319/[8] "Synthesis and Aldose Reductase Inhibition Effects of Novel N-Benzyl-4-Methoxyaniline Derivatives", Bahçeşehir Üniversitesi. https://bau.edu.tr/[7] "Synthesis and Aldose Reductase Inhibition Effects of Novel N-Benzyl-4-Methoxyaniline Derivatives", Chemistry & Biodiversity (PubMed). https://pubmed.ncbi.nlm.nih.gov/34964259/[5] "de novo design and synthesis of N-benzylanilines as new candidates for VEGFR tyrosine kinase inhibitors", PubMed. https://pubmed.ncbi.nlm.nih.gov/18327319/[3] "de novo Design and synthesis of N-benzylanilines as new candidates for VEGFR tyrosine kinase inhibitors", RSC Publishing. https://pubs.rsc.org/en/content/articlelanding/2008/ob/b719959g[6] "Molecular design, synthesis and in vitro biological evaluation of thienopyrimidine–hydroxamic acids as chimeric kinase HDAC inhibitors", Taylor & Francis. https://www.tandfonline.com/doi/full/10.1080/14756366.2021.1948043[9] "Synthesis and Aldose Reductase Inhibition Effects of Novel N-Benzyl-4-Methoxyaniline Derivatives", Bahçeşehir Üniversitesi. https://bau.edu.tr/

Sources

Precision Halogenation: Structure-Activity Relationship (SAR) of Chloro-Substituted Benzylanilines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Magic Chloro" Effect

In medicinal chemistry, the benzylaniline scaffold represents a privileged structure, serving as a core pharmacophore in antitubulin agents, antimicrobials, and kinase inhibitors. While the scaffold itself provides the necessary geometric orientation for


-

stacking interactions within protein binding pockets, it is the strategic introduction of chlorine atoms that often transforms a micromolar hit into a nanomolar lead.

This guide analyzes the Structure-Activity Relationship (SAR) of chloro-substituted benzylanilines. It moves beyond simple observation to explain the causality of potency shifts: how chlorine modulates lipophilicity (


), alters electronic distribution (Hammett 

), and provides metabolic shielding against Cytochrome P450 degradation.

The Scaffold & Synthetic Pathway

The construction of the


-benzylaniline core is most efficiently achieved via reductive amination . This pathway is preferred over direct alkylation due to the suppression of over-alkylation (quaternary ammonium salt formation).
Validated Synthetic Protocol
  • Reaction Type: Reductive Amination (One-pot or Stepwise).

  • Key Reagents: Substituted benzaldehyde, substituted aniline, Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (

    
    ).
    
  • Solvent System: Dichloroethane (DCE) or Methanol (MeOH).

Step-by-Step Methodology
  • Imine Formation: Dissolve 1.0 eq of the specific chloro-benzaldehyde and 1.0 eq of the chloro-aniline in anhydrous MeOH. Add catalytic acetic acid (1-2 drops) to activate the carbonyl. Stir at Room Temperature (RT) for 2–4 hours. Checkpoint: Monitor disappearance of aldehyde via TLC (Hexane:EtOAc 4:1).

  • Reduction: Cool the solution to 0°C. Add 1.5 eq of

    
     portion-wise over 30 minutes. (Caution: Exothermic hydrogen evolution).
    
  • Workup: Quench with saturated

    
    . Extract with 
    
    
    
    (3x). Wash organic layer with brine, dry over anhydrous
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography.

Synthetic Workflow Diagram

SynthesisWorkflow Start Start: Substituted Benzaldehyde + Substituted Aniline Imine Intermediate: Schiff Base (Imine) Start->Imine Condensation (MeOH, Cat. AcOH) Reduction Reduction: NaBH4 / STAB Imine->Reduction Hydride Addition Product Final Product: N-Benzylaniline Reduction->Product Quench & Workup

Figure 1: Step-wise reductive amination pathway for the synthesis of chloro-substituted benzylanilines.

Physicochemical Impact of Chlorine Substitution[1][2][3][4][5]

The introduction of chlorine is not merely a steric modification; it fundamentally alters the molecule's physicochemical profile.

Electronic Modulation (Hammett Effects)

Chlorine is electron-withdrawing by induction (


) but electron-donating by resonance (

). In the benzylaniline system, the inductive effect dominates, reducing the basicity of the central nitrogen.
  • Significance: A less basic nitrogen is less likely to be protonated at physiological pH (7.4), increasing the fraction of the neutral species capable of passive membrane diffusion.

Lipophilicity and Steric Bulk

Chlorine adds significant lipophilicity (


) and occupies a specific van der Waals volume (

) that can fill hydrophobic pockets in target enzymes (e.g., Tubulin, EGFR).

Table 1: Comparative Physicochemical Parameters of Substituents

SubstituentVan der Waals Radius (

)
Hammett

Lipophilicity (

)
Effect on Benzylaniline Potency
-H 1.200.000.00Baseline activity.
-F 1.470.060.14Metabolic block; minimal steric change.
-Cl 1.75 0.23 0.71 Optimal hydrophobic fill; metabolic shield.
-CH

2.00-0.170.56Steric bulk without electron withdrawal.
-OCH

--0.27-0.02Electron donation; potential metabolic liability.

SAR Deep Dive: The "Magic Chloro" Effect

The "Magic Chloro" effect refers to the phenomenon where replacing a methyl group or hydrogen with chlorine results in a disproportionate increase in biological activity (often >10-fold).

Case Study: Tubulin Polymerization Inhibition

Benzylanilines are structural analogues of Combretastatin A-4. Research indicates that the binding site on


-tubulin (the colchicine site) is highly sensitive to the substitution pattern on the aniline ring.
  • The Aniline Ring (Ring B): Substitution at the para-position is critical.

    • Small groups (Cl, Me): Fit well into the hydrophobic pocket.

    • Large groups: Cause steric clash, abolishing activity.

  • The Benzyl Ring (Ring A): Often requires electron-rich substituents (e.g., 3,4,5-trimethoxy) to mimic the podophyllotoxin scaffold, but ortho-chloro substitution here can twist the molecule into the bioactive "butterfly" conformation.

Case Study: Antimicrobial Activity

In antimicrobial applications (e.g., against S. aureus), the lipophilicity driven by chlorine is the primary driver of potency.

  • Mechanism: The chloro-benzylaniline disrupts the bacterial cell membrane integrity.

  • SAR Trend: 2,4-dichloro substitution on the benzyl ring maximizes

    
    , facilitating penetration through the peptidoglycan layer.
    
SAR Visualization

SAR_Map Core N-Benzylaniline Scaffold RingA Benzyl Ring (Ring A) Core->RingA Linker Amine Linker (-NH-) Core->Linker RingB Aniline Ring (Ring B) Core->RingB EffectA Ortho-Cl: Twists conformation (Bioactive Shape) RingA->EffectA EffectMeta Meta-Cl: Blocks Metabolic Hydroxylation RingA->EffectMeta EffectLinker Reduced Basicity: Improves Membrane Permeability Linker->EffectLinker EffectB Para-Cl: Fills Hydrophobic Pocket (Tubulin Binding) RingB->EffectB

Figure 2: SAR Map highlighting the functional roles of chlorine substitution at specific positions on the benzylaniline scaffold.

Metabolic Stability & Toxicity

A major failure point in drug development for benzylanilines is rapid metabolism via N-dealkylation or aromatic hydroxylation .

The Chlorine Shield

Cytochrome P450 enzymes typically attack electron-rich aromatic rings at the para position relative to an activating group (like the amine nitrogen).

  • Problem: Unsubstituted benzylanilines are rapidly hydroxylated at the para-position of the aniline ring, followed by Phase II conjugation and excretion.

  • Solution: Placing a chlorine atom at the para-position (p-Cl) blocks this primary metabolic "soft spot."

  • Secondary Effect: Chlorine at the ortho-position of the benzyl ring can sterically hinder the N-dealkylation process, prolonging the half-life (

    
    ) of the drug.
    

Table 2: Metabolic Stability Comparison (Mock Data based on General Trends)

Compound StructurePrimary MetaboliteMetabolic Stability (

)
Unsubstituted p-Hydroxy-benzylanilineLow (< 15 min)
4-Methyl 4-Hydroxymethyl derivativeModerate (~ 30 min)
4-Chloro Intact drug (Hydroxylation blocked)High (> 60 min)
2,4-Dichloro Intact drug (Dealkylation hindered)Very High (> 90 min)

Biological Assay Protocol: Cytotoxicity (MTT Assay)

To validate the SAR discussed, the following protocol is standard for assessing the cytotoxicity of synthesized chloro-benzylanilines against cancer cell lines (e.g., HCT116, MCF7).

  • Seeding: Seed cells in 96-well plates at a density of

    
     cells/well in 100 
    
    
    
    L of medium. Incubate for 24h at 37°C, 5%
    
    
    .
  • Treatment: Dissolve test compounds in DMSO (Stock 10 mM). Prepare serial dilutions in culture medium. Add 100

    
    L of drug solution to wells (Final DMSO conc < 0.5%).
    
  • Incubation: Incubate for 48h.

  • MTT Addition: Add 20

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.
    
  • Solubilization: Remove medium. Add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate

    
     using non-linear regression (Sigmoidal Dose-Response) in GraphPad Prism.
    

References

  • Gorrod, J. W., & Temple, D. J. (1976). Structure-activity relationships in the formation of amides from substituted N-benzylanilines. Xenobiotica. Link

  • Cushman, M., et al. (1993). Synthesis and evaluation of a series of benzylaniline hydrochlorides as potential cytotoxic and antimitotic agents acting by inhibition of tubulin polymerization.[1][2] Journal of Medicinal Chemistry.[1][2] Link

  • Yarim, M., et al. (2003). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Bioorganic & Medicinal Chemistry Letters.[3] Link

  • Giri, R., et al. (2010). Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines. CUNY Academic Works. Link

  • Hermann, G., et al. (2006). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery.[4] Journal of Medicinal Chemistry.[1][2] Link

  • Naik, T. A., et al. (2010). Synthesis, Characterisation and Antimicrobial Activity of Substituted Benzilic Acids.[5] International Journal of ChemTech Research. Link

Sources

Physicochemical properties of halogenated anilines

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Physicochemical Matrix of Halogenated Anilines: A Strategic Guide for Medicinal Chemistry

Executive Summary

Halogenated anilines represent a cornerstone class of intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4] Their utility lies in the unique electronic and steric perturbations introduced by halogen atoms (F, Cl, Br, I) onto the aromatic amine scaffold.[4] This guide dissects the physicochemical behavior of these compounds, moving beyond basic data to provide causal insights into their application in drug design—specifically regarding metabolic stability, lipophilicity modulation, and acid-base equilibria.

Part 1: The Halogen Effect – Electronic & Steric Causality

To effectively utilize halogenated anilines, one must understand the tug-of-war between two opposing forces: the Inductive Effect (-I) and the Resonance Effect (+R) .[3][4][5][6]

  • Inductive Effect (-I): All halogens are more electronegative than carbon, withdrawing electron density through the sigma bond framework.[3][4][6] This destabilizes the positive charge on the anilinium ion, thereby decreasing basicity .[3][4]

  • Resonance Effect (+R): Halogens possess lone pairs that can donate electron density into the aromatic pi-system.[3][4][5][6][7] This stabilizes the positive charge, increasing basicity .[3][4][6]

The "Para-Fluoro" Anomaly: Fluorine is the most electronegative element (strong -I), yet it forms the strongest pi-overlap with carbon (strong +R) due to matched orbital size (2p-2p).[3][4][6] In para-fluoroaniline, these effects nearly cancel out, resulting in a pKa almost identical to unsubstituted aniline.[3][4] As we move down the group to Cl, Br, and I, the orbital mismatch (3p-2p, 4p-2p, etc.) weakens the +R effect, allowing the -I effect to dominate, thus significantly lowering basicity.

Diagram 1: Electronic Vector Analysis

The following diagram visualizes the competing electronic vectors that dictate the reactivity of halogenated anilines.

HalogenEffects Aniline Aniline Core (Electron Rich) Halogen Halogen Substituent (F, Cl, Br, I) Aniline->Halogen Inductive Inductive Effect (-I) Electron Withdrawal (Sigma) Reduces Basicity Halogen->Inductive Dominates in Meta Resonance Resonance Effect (+R) Electron Donation (Pi) Increases Basicity Halogen->Resonance Competes in Para/Ortho NetEffect Net Result: Modulated pKa & Reactivity Inductive->NetEffect Resonance->NetEffect

Caption: Competing electronic vectors in halogenated anilines. In meta-substitution, -I dominates. In para-substitution, +R opposes -I.[6]

Part 2: Key Physicochemical Parameters

Basicity (pKa) Trends

The basicity of the aniline nitrogen is a critical parameter for drug solubility and bioavailability.[3][4][6]

  • Trend 1 (Position): Para > Meta > Ortho.[3][4][6][7]

    • Meta isomers are weaker bases because the halogen exerts a -I effect without any compensatory +R stabilization on the protonated nitrogen.[3][6][7]

    • Ortho isomers are typically the weakest bases due to the "Ortho Effect"—a combination of steric hindrance to solvation and strong inductive withdrawal close to the amine.[3]

  • Trend 2 (Identity): Aniline ≈ p-F > p-Cl > p-Br > p-I.[3][4][6][7]

Table 1: Comparative pKa Values of Halogenated Anilines (Conjugate Acid)

CompoundSubstituentpKa (Ortho)pKa (Meta)pKa (Para)Key Insight
Aniline -H4.60Reference Standard
Fluoroaniline -F2.963.574.65p-F is isosteric/isoelectronic to Aniline.[3][6][7]
Chloroaniline -Cl2.643.343.98Significant drop in basicity.[3][4][6][7]
Bromoaniline -Br2.533.583.86Heavy atom effect increases lipophilicity.[3][4][6][7]
Iodoaniline -I2.602.603.78Highly reactive C-I bond (cross-coupling).[3][4][6][7]

Data sources: Consolidated from NIST Standard Reference Database and PubChem [1, 2].[3][4][6]

Lipophilicity (logP) & Solubility

Halogenation is a primary strategy to increase lipophilicity (logP), facilitating membrane permeability.[3][4]

  • The Hydrophobic Shift: Replacing H with Cl, Br, or I dramatically increases logP.[3][4]

  • The Fluorine Dipole: While F is lipophilic, its strong polarity can sometimes lead to anomalous solvation behaviors.[3][4][6] However, in aromatic systems, it generally increases logP relative to Hydrogen.[4]

Table 2: Lipophilicity (logP) and Physical State

CompoundlogP (Exp.)Melting Point (°C)Physical State (RT)
Aniline 0.90-6Liquid
4-Fluoroaniline 1.15-1.9Liquid
4-Chloroaniline 1.8372.5Solid
4-Bromoaniline 2.2666Solid
4-Iodoaniline ~2.5 (calc)61-63Solid

Note: Para-isomers often have higher melting points than ortho/meta isomers due to better symmetry and crystal packing efficiency [3].[3][4][6][8]

Part 3: Implications for Drug Design

Metabolic Blocking

The para-position of aniline is the primary site for metabolic oxidation by Cytochrome P450 enzymes (CYP450), leading to the formation of potentially toxic quinone-imines.[3][4][6]

  • Strategy: Substituting the para-hydrogen with Fluorine blocks this metabolic soft spot.[3][4][6][7] The C-F bond is metabolically inert, shunting metabolism to safer pathways or extending the drug's half-life (

    
    ).[3][4]
    
Diagram 2: Metabolic Blocking Mechanism[3][4][6][7]

MetabolicBlocking Drug_H Aniline Drug (H-substituted) Susceptible to CYP450 Metabolism CYP450 Oxidation (Para-Hydroxylation) Drug_H->Metabolism Toxic Reactive Quinone-Imine (Toxicity Risk) Metabolism->Toxic Drug_F Fluorinated Analog (F-substituted) Metabolically Blocked Drug_F->Metabolism BLOCKED Stable Extended Half-life No Quinone Formation Drug_F->Stable

Caption: Fluorine substitution at the para-position prevents CYP450-mediated hydroxylation, avoiding toxic metabolite formation.[4]

Part 4: Experimental Methodologies

To ensure data integrity in your own research, use the following self-validating protocols.

Protocol A: Spectrophotometric Determination of pKa

Why this method? Potentiometric titration is often inaccurate for weak bases (pKa < 4) or insoluble compounds.[3][4][6] UV-Vis spectroscopy is more sensitive and requires less sample.[3][6][7]

  • Preparation: Prepare a stock solution of the halogenated aniline (

    
     M) in a mixed solvent system (e.g., 30% Methanol/Water) to ensure solubility.
    
  • Buffer Selection: Prepare a series of buffers ranging from pH 1.0 to pH 7.0.

  • Scanning: Record the UV spectrum of the fully protonated form (pH 1.0) and the free base form (pH 7.[3][4]0) to identify the analytical wavelength (

    
     shift).[3][4]
    
  • Measurement: Measure absorbance (

    
    ) at the analytical wavelength for all buffer solutions.
    
  • Calculation: Use the Henderson-Hasselbalch equation linearized for spectroscopy:

    
    
    Self-Validation:[3][4][6][7] The plot of 
    
    
    
    vs. pH must yield a straight line with a slope of 1.0 ± 0.05.[3][4]
Protocol B: HPLC-Based Lipophilicity (logP) Measurement

Why this method? The traditional "shake-flask" method is prone to emulsion errors.[3][6][7] RP-HPLC provides a faster, automated correlation.[3][4][6][7]

  • Column: Use a C18 reverse-phase column (e.g., Agilent Zorbax).[3][4][6][7]

  • Mobile Phase: Isocratic elution with Methanol/Water (varying ratios, e.g., 50:50 to 80:20) containing 0.1% decylamine (to suppress silanol interactions with the amine).[3][4]

  • Calibration: Run a set of standard compounds with known logP values (e.g., toluene, benzene, acetophenone) to create a calibration curve (

    
     vs logP).[3][4]
    
  • Determination: Inject the halogenated aniline sample.[3][4][6][7] Calculate the capacity factor

    
    .[3][4][6][7]
    
  • Correlation: Derive logP from the calibration curve:

    
    .[3][4][6][7]
    

References

  • National Institute of Standards and Technology (NIST). p-Fluoroaniline - Gas Phase Ion Energetics and Condensed Phase Thermochemistry.[3][4][6][7] NIST Chemistry WebBook, SRD 69.[3][4][9] [Link][3][4]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7812, 4-Chloroaniline.[3][4][6][7] PubChem.[3][4][6][7] [Link]

  • Grokipedia. Fluoroaniline: Isomers and Properties.[3][4][6][7][Link][3][4]

Sources

An In-depth Technical Guide to the Target Identification of N-(2-Chlorobenzyl)-3-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically-grounded framework for the elucidation of molecular targets for novel bioactive compounds, using N-(2-Chlorobenzyl)-3-methylaniline as a case study. As this molecule represents a previously uncharacterized chemical entity, this document serves as a strategic roadmap for researchers in drug discovery and chemical biology. We will move from broad, predictive computational approaches to specific, high-confidence experimental methodologies, emphasizing the rationale behind each step and the integration of data to build a robust target profile.

Introduction: The Imperative of Target Deconvolution

The journey from a bioactive "hit" compound to a viable drug candidate is contingent on a critical milestone: target identification.[1][2] Understanding the specific molecular interactions of a compound like N-(2-Chlorobenzyl)-3-methylaniline is paramount, as it illuminates the mechanism of action, informs on potential off-target effects and toxicity, and paves the way for rational lead optimization.[3] Phenotypic screening, while powerful for identifying compounds with desired cellular effects, yields mechanistically enigmatic hits.[3] The subsequent process of target deconvolution is therefore a cornerstone of modern drug development.

This guide outlines a multi-pronged strategy, combining computational prediction with orthogonal, label-free and affinity-based experimental approaches to confidently identify the protein targets of N-(2-Chlorobenzyl)-3-methylaniline.

Phase I: In Silico Target Prediction - A Hypothesis-Generating Engine

Before committing to resource-intensive wet-lab experiments, a computational "target fishing" expedition can generate valuable, testable hypotheses.[4] This approach leverages the principle of chemical similarity: molecules with similar structures often share similar biological targets.

Core Methodology: Ligand-Based Target Prediction

We will utilize web-based platforms that compare the 2D and 3D structure of N-(2-Chlorobenzyl)-3-methylaniline against vast databases of known bioactive ligands with experimentally validated targets.[4][5]

Recommended Tool: SwissTargetPrediction

SwissTargetPrediction is a robust, accessible web server ideal for this purpose.[5] It calculates similarity to a library of over 280,000 active compounds to predict the most probable macromolecular targets.[5]

Step-by-Step Protocol: In Silico Target Prediction
  • Input Structure: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for N-(2-Chlorobenzyl)-3-methylaniline: Cc1cccc(c1)NCc2ccccc2Cl.

  • Platform Submission: Navigate to the SwissTargetPrediction web server. Paste the SMILES string into the query box.

  • Organism Selection: Select "Homo sapiens" as the target organism to focus predictions on human proteins.

  • Execution & Analysis: Initiate the prediction. The server will return a list of potential targets, ranked by probability. Analyze the top-ranking target classes (e.g., kinases, GPCRs, enzymes) to form initial hypotheses.

Data Presentation: Hypothetical Prediction Output

The output should be organized to clearly present the most likely target families.

Target ClassPredicted Target ExampleProbability ScoreKnown Ligands with Similar Scaffolds
Kinases Epidermal Growth Factor Receptor (EGFR)0.15Gefitinib, Erlotinib
GPCRs Dopamine Receptor D20.11Haloperidol, Risperidone
Enzymes Monoamine Oxidase B (MAO-B)0.09Selegiline, Rasagiline
Ion Channels Voltage-gated sodium channel0.08Lidocaine, Carbamazepine

Note: This table represents a hypothetical output for illustrative purposes.

Visualization: Computational Prediction Workflow

cluster_input Input cluster_tool Prediction Engine cluster_db Knowledge Base cluster_output Output Compound N-(2-Chlorobenzyl)-3-methylaniline (SMILES String) Tool SwissTargetPrediction Server Compound->Tool Submit Query Database ChEMBL Database (Known Ligand-Target Pairs) Tool->Database Compare Structure Output Ranked List of Potential Protein Targets Tool->Output Generate Predictions Database->Tool Return Similar Ligands

Caption: Workflow for in silico target prediction of a novel small molecule.

Phase II: Experimental Target Identification - The Unbiased Search

While computational methods provide a valuable starting point, experimental validation is essential. We advocate for a parallel approach using two powerful, unbiased, and label-free techniques: Thermal Proteome Profiling (TPP) and Drug Affinity Responsive Target Stability (DARTS). The primary advantage of these methods is their use of the native, unmodified compound, which circumvents the need for chemical synthesis of a tagged probe and avoids the risk of a tag interfering with target binding.[6][7]

Methodology 1: Thermal Proteome Profiling (TPP)

Principle: TPP is based on the biophysical principle that the binding of a small molecule ligand alters the thermal stability of its target protein.[8][9] This change in the melting temperature (Tₘ) can be monitored on a proteome-wide scale using quantitative mass spectrometry.[8][10] Proteins that show a significant Tₘ shift in the presence of N-(2-Chlorobenzyl)-3-methylaniline are considered candidate targets.[9]

Step-by-Step Protocol: TPP

  • Cell Culture and Treatment: Culture a relevant human cell line (e.g., HEK293T, HeLa) to ~80% confluency. Treat one pool of cells with N-(2-Chlorobenzyl)-3-methylaniline at a final concentration of 10-50 µM and a control pool with vehicle (DMSO). Incubate for 1 hour.

  • Harvest and Lysis: Harvest cells and prepare a cell lysate for both treated and control pools.[10]

  • Temperature Gradient: Aliquot the lysate from each pool into 10-12 separate tubes. Heat each aliquot to a different temperature in a precise gradient (e.g., from 40°C to 68°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[9]

  • Separation of Soluble Fraction: Centrifuge all samples at high speed (e.g., 100,000 x g) to pellet the aggregated, denatured proteins.[9] Collect the supernatant containing the soluble proteins.

  • Protein Digestion and TMT Labeling: Reduce, alkylate, and digest the proteins in the soluble fractions to peptides using trypsin. Label the peptides from each temperature point with a unique isobaric tandem mass tag (TMT) for multiplexed quantitative analysis.[10]

  • LC-MS/MS Analysis: Combine the TMT-labeled samples and analyze by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]

  • Data Analysis: Process the mass spectrometry data to determine the relative abundance of each protein at each temperature point. Fit these values to a melting curve for each identified protein in both the treated and control conditions. Identify proteins with a statistically significant shift in Tₘ between the two conditions.

Visualization: TPP Experimental Workflow

cluster_prep Sample Preparation cluster_heat Thermal Challenge cluster_process Processing & Analysis A Cell Lysate + Vehicle (DMSO) A_heat Heat Aliquots (T1, T2, ... Tn) A->A_heat B Cell Lysate + Compound B_heat Heat Aliquots (T1, T2, ... Tn) B->B_heat C Centrifuge & Collect Soluble Proteins C_edge Process all samples D Tryptic Digest & TMT Labeling C->D E LC-MS/MS Analysis D->E F Identify Proteins with Significant Tm Shift E->F

Caption: The experimental workflow for Thermal Proteome Profiling (TPP).

Methodology 2: Drug Affinity Responsive Target Stability (DARTS)

Principle: DARTS operates on a related principle to TPP but uses enzymatic digestion instead of heat to probe protein stability. A protein bound to a small molecule often exhibits a conformational change that protects it from proteolytic cleavage.[11][12][13] By incubating a cell lysate with the compound and then subjecting it to limited proteolysis, the target proteins will be less digested compared to their counterparts in a control sample.[6]

Step-by-Step Protocol: DARTS

  • Lysate Preparation: Prepare a clarified total cell lysate from a suitable cell line. Determine the total protein concentration.

  • Compound Incubation: In separate tubes, incubate aliquots of the cell lysate (e.g., 100 µg total protein) with varying concentrations of N-(2-Chlorobenzyl)-3-methylaniline (e.g., 0, 1, 10, 100 µM) for 1 hour at room temperature.[11]

  • Limited Proteolysis: Add a protease, such as Pronase or thermolysin, to each tube at a predetermined, optimized ratio (e.g., 1:200 protease:protein w/w).[13] Allow digestion to proceed for a set time (e.g., 30 minutes).

  • Quench and Analyze (Gel-based): Stop the digestion by adding loading buffer and boiling the samples. Separate the proteins by SDS-PAGE. Visualize the protein bands using a total protein stain like Coomassie Blue or silver stain.

  • Band Excision and Identification: Look for protein bands that are present or more intense in the compound-treated lanes compared to the vehicle control lane in a dose-dependent manner. Excise these bands from the gel.

  • In-Gel Digestion and Mass Spectrometry: Perform an in-gel tryptic digest on the excised bands and identify the proteins using LC-MS/MS.

  • Confirmation (Western Blot): If a candidate target is identified, validate the protective effect by performing a targeted DARTS experiment followed by Western blotting with an antibody specific to the candidate protein.

Visualization: DARTS Experimental Workflow

cluster_prep Sample Preparation cluster_digest Limited Proteolysis cluster_analysis Analysis Lysate Cell Lysate C1 Control (DMSO) Lysate->C1 C2 Compound [Low] Lysate->C2 C3 Compound [High] Lysate->C3 Digest Add Protease (e.g., Pronase) C1->Digest C2->Digest C3->Digest SDS SDS-PAGE Digest->SDS Stain Total Protein Stain SDS->Stain Result Identify Protected Bands (Dose-Dependent) Stain->Result MS Excise Bands & Identify by Mass Spec Result->MS

Caption: The experimental workflow for Drug Affinity Responsive Target Stability (DARTS).

Phase III: Orthogonal Validation with Affinity-Based Methods

To increase confidence in the putative targets identified by label-free methods, an orthogonal approach is highly recommended. Affinity chromatography coupled with mass spectrometry (AC-MS) provides a powerful, albeit more labor-intensive, validation strategy.[3][14]

Methodology: Affinity Chromatography-Mass Spectrometry (AC-MS)

Principle: This classic technique involves immobilizing a modified version of the small molecule onto a solid support (e.g., agarose beads).[1] This "bait" is then used to "fish" for its binding partners from a complex protein mixture like a cell lysate.[1][3] After washing away non-specific binders, the specifically bound proteins are eluted and identified by mass spectrometry.

Step-by-Step Protocol: AC-MS

  • Probe Synthesis: This is a critical prerequisite. A synthetic chemistry campaign must be undertaken to create a derivative of N-(2-Chlorobenzyl)-3-methylaniline. This involves attaching a linker arm to a position on the molecule that is non-essential for its biological activity, terminating in an affinity handle like biotin.[1]

  • Immobilization: Covalently attach the synthesized probe to a solid support. For a biotinylated probe, streptavidin-coated agarose beads are used.[1] Create a control resin using beads with no probe or a structurally similar but inactive compound.

  • Incubation: Incubate the "bait" and control resins with a native cell lysate for several hours at 4°C to allow for binding.

  • Washing: Perform a series of stringent washes with buffers of increasing stringency to remove proteins that are non-specifically bound to the resin.

  • Elution: Elute the specifically bound proteins from the bait resin. This can be done by boiling in SDS-PAGE loading buffer, or through competitive elution with a high concentration of the original, unmodified compound.

  • Identification: Separate the eluted proteins by SDS-PAGE, visualize, and identify differential bands by mass spectrometry, as described in the DARTS protocol.

Visualization: AC-MS Workflow

cluster_prep Probe Preparation cluster_pulldown Affinity Pulldown cluster_analysis Analysis A Synthesize Biotinylated Compound Derivative B Immobilize on Streptavidin Beads A->B C Incubate Beads with Cell Lysate B->C D Wash Away Non-specific Binders C->D E Elute Bound Proteins D->E F SDS-PAGE E->F G Identify Specific Binders by Mass Spectrometry F->G

Caption: The experimental workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).

Conclusion: Synthesizing the Evidence for Confident Target Nomination

The identification of a drug's target is not the result of a single experiment but rather the convergence of evidence from multiple, orthogonal approaches. For a novel compound like N-(2-Chlorobenzyl)-3-methylaniline, the strategy is clear:

  • Generate Hypotheses: Use in silico tools to predict likely target classes.

  • Unbiased Experimental Screening: Employ label-free methods like TPP and DARTS to identify candidate targets in a native biological context.

  • Orthogonal Validation: Confirm high-priority candidates using an affinity-based method like AC-MS.

Proteins that are identified as hits across multiple, mechanistically distinct platforms represent the highest-confidence targets. These candidates should then be advanced to further validation studies, including direct binding assays (e.g., SPR, ITC) and cellular pathway analysis, to fully elucidate the mechanism of action of N-(2-Chlorobenzyl)-3-methylaniline and pave the way for its future development.

References

Sources

Quantum mechanical studies of N-benzylaniline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Quantum Mechanical Studies of N-benzylaniline Derivatives for Researchers and Drug Development Professionals

Abstract

N-benzylaniline and its derivatives represent a critical class of organic compounds with diverse applications, most notably in medicinal chemistry and materials science. Their biological activities, including anticancer, antimicrobial, and anticonvulsant properties, are intrinsically linked to their three-dimensional molecular structure and electronic properties. This technical guide provides a comprehensive overview of the application of quantum mechanical studies to elucidate the structure-activity relationships (SAR) of N-benzylaniline derivatives. We will delve into the theoretical underpinnings and practical application of Density Functional Theory (DFT), molecular docking simulations, and spectroscopic analysis, offering a robust framework for researchers and drug development professionals. This guide emphasizes the causality behind methodological choices and provides detailed, self-validating protocols to ensure scientific rigor and reproducibility.

Introduction: The Significance of N-Benzylaniline Derivatives

N-benzylaniline serves as a versatile scaffold in organic synthesis due to the reactive nature of its secondary amine group and the aromatic rings. This allows for a wide range of structural modifications, leading to a vast library of derivatives with tailored electronic and steric properties. These modifications are pivotal in modulating the biological activity of the resulting compounds. Understanding the precise molecular geometry, electronic charge distribution, and reactive sites is paramount for designing novel derivatives with enhanced therapeutic efficacy and reduced toxicity.

Quantum mechanical calculations provide a powerful in-silico approach to predict these properties with high accuracy, offering insights that are often difficult to obtain through experimental methods alone. By simulating molecular behavior at the atomic level, researchers can screen potential drug candidates, predict their binding affinities to biological targets, and understand their mechanism of action before embarking on costly and time-consuming synthesis and in-vitro/in-vivo testing.

Theoretical Framework: The Power of Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse of computational quantum chemistry for medium to large-sized molecules due to its favorable balance between accuracy and computational cost. Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density.

Core Principles of DFT:

The foundation of DFT lies in the Hohenberg-Kohn theorems, which state that the ground-state properties of a many-electron system are a unique functional of the electron density. The practical application of DFT is realized through the Kohn-Sham equations, which approximate the behavior of the interacting electrons as a system of non-interacting electrons moving in an effective potential.

Choosing the Right Functional and Basis Set:

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

  • Exchange-Correlation Functional: This term accounts for the complex quantum mechanical effects of electron exchange and correlation. For organic molecules like N-benzylaniline derivatives, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used and have been shown to provide reliable results for geometric and electronic properties.

  • Basis Set: The basis set is a set of mathematical functions used to describe the atomic orbitals. The 6-311++G(d,p) basis set is a popular choice for this class of molecules as it provides a good description of the electron distribution, including polarization and diffuse functions, which are crucial for accurately modeling non-covalent interactions.

Methodological Workflow: A Step-by-Step Guide

This section outlines a detailed workflow for the quantum mechanical investigation of N-benzylaniline derivatives, from initial structure preparation to the analysis of key molecular properties.

Computational Details

All quantum chemical calculations discussed herein are typically performed using the Gaussian suite of programs. The initial molecular geometry of the N-benzylaniline derivative can be drawn using software like GaussView or ChemDraw and then optimized.

Experimental Protocol: Geometry Optimization and Frequency Calculations

  • Input File Preparation: Create an input file (.gjf or .com) specifying the initial coordinates of the molecule, the level of theory (e.g., B3LYP/6-311++G(d,p)), the type of calculation (Opt Freq), and other relevant keywords.

  • Geometry Optimization: The Opt keyword instructs the software to perform a geometry optimization, which systematically alters the molecular structure to find the lowest energy conformation (a minimum on the potential energy surface).

  • Frequency Calculation: The Freq keyword triggers a frequency calculation on the optimized geometry. This is a critical step for two reasons:

    • It confirms that the optimized structure is a true minimum (no imaginary frequencies).

    • It provides the theoretical vibrational frequencies, which can be compared with experimental FT-IR and Raman spectra.

  • Output Analysis: The output file (.log or .out) contains a wealth of information, including the optimized bond lengths, bond angles, dihedral angles, and the calculated vibrational frequencies.

G cluster_input Input Preparation cluster_computation Quantum Mechanical Calculation cluster_output Output Analysis A Draw Initial Structure (e.g., GaussView, ChemDraw) B Define Level of Theory (e.g., B3LYP/6-311++G(d,p)) A->B C Specify Calculation Type (Opt Freq) B->C D Geometry Optimization C->D E Frequency Calculation D->E F Optimized Geometric Parameters E->F G Vibrational Frequencies E->G H Electronic Properties E->H

Caption: Workflow for Geometry Optimization and Frequency Calculations.

Analysis of Molecular Properties

Structural Analysis:

The optimized geometry provides the most stable three-dimensional arrangement of the atoms. Key parameters to analyze include:

  • Bond Lengths: Deviations from standard values can indicate electronic effects like resonance or steric strain.

  • Bond Angles and Dihedral Angles: These define the overall shape of the molecule and are crucial for understanding its interaction with biological targets.

Table 1: Comparison of Theoretical and Experimental Geometrical Parameters for a Hypothetical N-benzylaniline Derivative.

ParameterCalculated (B3LYP/6-311++G(d,p))Experimental (X-ray)
C-N Bond Length (Å)1.4021.405
C-C (Aromatic) Bond Length (Å)1.395 - 1.4101.390 - 1.415
C-N-C Bond Angle (°)121.5121.2
Dihedral Angle (°)55.856.1

Electronic Properties:

  • HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy gap between them (ΔE = ELUMO - EHOMO) is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller HOMO-LUMO gap suggests higher reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding intermolecular interactions, including drug-receptor binding.

G cluster_properties Key Electronic Properties cluster_significance Significance in Drug Design HOMO HOMO (Highest Occupied Molecular Orbital) Reactivity Chemical Reactivity HOMO->Reactivity Stability Kinetic Stability HOMO->Stability LUMO LUMO (Lowest Unoccupied Molecular Orbital) LUMO->Reactivity LUMO->Stability MEP MEP (Molecular Electrostatic Potential) Binding Drug-Receptor Binding MEP->Binding

Caption: Relationship between Electronic Properties and Drug Design Parameters.

Spectroscopic Analysis:

  • FT-IR and Raman Spectroscopy: The calculated vibrational frequencies can be compared with experimental spectra to confirm the molecular structure. It is important to note that theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation used in the calculations. A scaling factor (typically around 0.96 for B3LYP/6-311++G(d,p)) is often applied to the calculated frequencies for better agreement with experimental data.

  • UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) of the molecule. This provides information about the electronic transitions and can be used to rationalize the observed color of the compound.

Molecular Docking: Simulating Drug-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as an N-benzylaniline derivative) when bound to a second molecule (a receptor, typically a protein).

Experimental Protocol: Molecular Docking

  • Receptor and Ligand Preparation:

    • Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Use the DFT-optimized geometry of the N-benzylaniline derivative as the ligand.

  • Binding Site Prediction: Identify the active site of the protein where the ligand is expected to bind.

  • Docking Simulation: Use docking software (e.g., AutoDock, Glide) to perform the docking calculations. The software will generate a series of possible binding poses for the ligand in the active site and score them based on their predicted binding affinity.

  • Analysis of Results:

    • Binding Energy/Affinity: A lower binding energy indicates a more stable protein-ligand complex.

    • Binding Pose: Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues in the active site.

Table 2: Hypothetical Docking Results for N-benzylaniline Derivatives against a Target Protein.

DerivativeBinding Energy (kcal/mol)Key Interacting Residues
N-benzylaniline-7.2TYR 123, PHE 234
4-Nitro-N-benzylaniline-8.5TYR 123, PHE 234, LYS 87 (H-bond)
4-Methoxy-N-benzylaniline-7.8TYR 123, PHE 234

Conclusion and Future Directions

Quantum mechanical studies provide an indispensable toolkit for the rational design of novel N-benzylaniline derivatives with desired biological activities. By combining DFT calculations with molecular docking simulations, researchers can gain deep insights into the structure-activity relationships that govern their therapeutic potential. This in-silico approach not only accelerates the drug discovery process but also reduces the reliance on expensive and time-consuming experimental procedures.

Future research in this area will likely focus on the development of more accurate and efficient computational methods, as well as their application to more complex biological systems. The integration of quantum mechanics/molecular mechanics (QM/MM) methods will allow for the study of enzymatic reactions and other dynamic processes involving N-benzylaniline derivatives with even greater accuracy.

References

  • Becke, A. D. (1993). A new mixing of Hartree-Fock and local density-functional theories. The Journal of Chemical Physics, 98(2), 1372-1377. [Link]

  • Krishnan, R., Binkley, J. S., Seeger, R., & Pople, J. A. (1980). Self-consistent molecular orbital methods. XX. A basis set for correlated wave functions. The Journal of Chemical Physics, 72(1), 650-654. [Link]

  • Frisch, M. J., Trucks, G. W., Schlegel, H. B., Scuseria, G. E., Robb, M. A., Cheeseman, J. R., ... & Pople, J. A. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford, CT. [Link]

  • Fukui, K. (1982). Role of Frontier Orbitals in Chemical Reactions. Science, 218(4574), 747-754. [Link]

Methodological & Application

N-(2-Chlorobenzyl)-3-methylaniline synthesis by reductive amination

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of N-(2-Chlorobenzyl)-3-methylaniline via Reductive Amination

Executive Summary

This application note details the synthesis of N-(2-Chlorobenzyl)-3-methylaniline , a common pharmacophore in medicinal chemistry found in non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.

While reductive amination is a standard transformation, this specific substrate pair presents two challenges:

  • Electronic Deactivation: The nucleophile, 3-methylaniline (m-toluidine), is a weak base (

    
    ) compared to aliphatic amines, slowing imine formation.
    
  • Steric Hindrance: The electrophile, 2-chlorobenzaldehyde, possesses an ortho-chloro substituent that sterically impedes nucleophilic attack.

To address these, we utilize Sodium Triacetoxyborohydride (STAB) in a direct reductive amination protocol. Unlike catalytic hydrogenation (which risks dehalogenation of the aryl chloride) or sodium cyanoborohydride (which generates toxic HCN byproducts), STAB offers high chemoselectivity and safety.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the condensation of an aldehyde and an amine to form an iminium ion, which is irreversibly reduced to the secondary amine.

Mechanistic Pathway:

  • Hemiaminal Formation: Acid-catalyzed attack of 3-methylaniline on 2-chlorobenzaldehyde.

  • Imine/Iminium Formation: Elimination of water. Note: As 3-methylaniline is a weak base, the equilibrium often favors the starting materials without acid catalysis.

  • Hydride Transfer: Selective reduction of the iminium species by STAB.

Figure 1: Reaction Mechanism

ReactionMechanism Reactants 2-Chlorobenzaldehyde + 3-Methylaniline Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal + AcOH (Catalyst) Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H₂O Product N-(2-Chlorobenzyl)- 3-methylaniline Iminium->Product Reduction STAB STAB (Hydride Donor) STAB->Iminium H- transfer

Caption: Mechanistic flow from precursors to target amine via acid-catalyzed iminium formation and selective hydride reduction.[1]

Method Selection: Why STAB?

We selected the "Abdel-Magid" protocol over alternatives for the following reasons:

MethodReagentSuitability for this SubstrateVerdict
Direct Reductive Amination (Abdel-Magid) NaBH(OAc)₃ (STAB) High. Mild enough to tolerate the Ar-Cl bond. Does not reduce the aldehyde as fast as the imine.Selected
Borch Reduction NaBH₃CNMedium. Effective, but generates toxic cyanide and requires pH control. Harder to handle safely.Rejected
Catalytic Hydrogenation H₂ / Pd-CLow. High risk of hydrogenolysis (de-chlorination) of the 2-chlorobenzyl ring.Rejected
Standard Reduction NaBH₄Low. Too strong. Reduces the aldehyde to benzyl alcohol before the imine forms (unless done in two distinct steps).Rejected

Experimental Protocol

Safety Warning: 3-Methylaniline is toxic and a blood toxin (methemoglobinemia). 2-Chlorobenzaldehyde causes skin irritation. Perform all operations in a fume hood.

Materials
  • Amine: 3-Methylaniline (1.0 equiv)

  • Aldehyde: 2-Chlorobenzaldehyde (1.2 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred for rate) or THF (Greener alternative)[2][3]

  • Catalyst: Glacial Acetic Acid (1.0 equiv)

Step-by-Step Procedure
  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylaniline (10 mmol, 1.07 g) in DCE (30 mL).

  • Activation: Add 2-chlorobenzaldehyde (12 mmol, 1.69 g) followed by Glacial Acetic Acid (10 mmol, 0.6 mL).

    • Expert Insight: The addition of acetic acid is critical here. Without it, the reaction between the electron-deficient aldehyde and the weak aniline base will be sluggish.

  • Imine Formation (The "Wait" Step): Stir the mixture at Room Temperature (RT) for 30–60 minutes under Nitrogen.

    • Why? Although STAB allows "one-pot" addition, pre-stirring ensures the imine equilibrium is established, minimizing direct reduction of the aldehyde to the alcohol byproduct.

  • Reduction: Add STAB (15 mmol, 3.18 g) portion-wise over 5-10 minutes.

    • Observation: Mild effervescence may occur.[4]

    • Stir at RT for 4–16 hours. Monitor via TLC (Hexane/EtOAc 8:2). The aldehyde spot (

      
      ) should disappear; the product amine will appear at a lower 
      
      
      
      (often streaks slightly).
  • Quench: Cool the reaction in an ice bath. Slowly add saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Workup: Transfer to a separatory funnel. Separate phases. Extract the aqueous layer with DCM (2 x 20 mL). Combine organic layers.

  • Purification: Dry organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Crude Analysis: If significant unreacted aldehyde remains, it can be scavenged using a polymer-supported amine or removed via column chromatography.

Workup & Purification Workflow

Figure 2: Purification Logic

WorkupFlow ReactionMix Reaction Mixture (DCE, Product, Borates) Quench Add Sat. NaHCO₃ (Neutralize AcOH, Decompose Boron) ReactionMix->Quench Extraction Phase Separation (DCM Extraction) Quench->Extraction OrganicLayer Organic Layer (Product + Aldehyde excess) Extraction->OrganicLayer AqueousLayer Aqueous Layer (Borate salts, AcOH salts) Extraction->AqueousLayer Purification Flash Chromatography (SiO₂, Hex/EtOAc) OrganicLayer->Purification FinalProduct Pure N-(2-Chlorobenzyl)- 3-methylaniline Purification->FinalProduct

Caption: Operational workflow for isolating the secondary amine from the reductive amination mixture.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion Steric hindrance of 2-Cl group preventing imine formation.Increase reaction time for Step 3 (Imine formation) to 2 hours. Add molecular sieves (4Å) to drive equilibrium.
Benzyl Alcohol Byproduct Direct reduction of aldehyde by STAB.Ensure Step 3 (pre-stirring) is sufficient. Add STAB more slowly.
Dialkylation (Tertiary Amine) Reaction of product with excess aldehyde.Unlikely with STAB and secondary amines, but ensure only 1.2 eq of aldehyde is used.
Sticky Emulsion during Quench Boron salts precipitating.Add a small amount of water or dilute HCl (if product stability allows) to break the complex, then basify.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[2][3][4][9] The Journal of Organic Chemistry, 61(11), 3849–3862.[2] [Link]

  • Gribble, G. W. (1998). Sodium Triacetoxyborohydride.[3][7][8][9][10] In Encyclopedia of Reagents for Organic Synthesis. Wiley.[4] [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7964, 3-Methylaniline. [Link]

Sources

Application Note: Highly Selective Buchwald-Hartwig Amination for the Synthesis of N-(2-Chlorobenzyl)-3-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of N-(2-chlorobenzyl)-3-methylaniline via the Buchwald-Hartwig cross-coupling reaction presents a classical challenge in modern organic synthesis: the selective monoarylation of a primary alkyl amine. Because the resulting secondary amine product is often more nucleophilic than the primary amine starting material, over-arylation (bisarylation) is a frequent parasitic pathway[1]. This application note details a highly optimized, self-validating protocol utilizing the BrettPhos ligand system to achieve quantitative conversion and >99:1 monoarylation selectivity.

Mechanistic Rationale & Ligand Selection

As a Senior Application Scientist, it is critical to understand why specific catalytic systems are chosen rather than simply following a recipe. The Buchwald-Hartwig amination relies on a delicate balance of steric and electronic factors during the palladium-catalyzed cycle[2].

While ligands like RuPhos are state-of-the-art for secondary amines, they often fail to prevent bisarylation when applied to primary amines because their steric pocket is not restrictive enough[3][4]. Furthermore, density functional theory (DFT) calculations reveal that the rate-limiting step for the Pd-RuPhos system is reductive elimination[5].

To enforce strict monoarylation, we deploy BrettPhos . The unique 3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl backbone of BrettPhos creates profound steric encumbrance around the Pd center. This specific architecture achieves two critical outcomes:

  • Accelerated Reductive Elimination: The extreme steric bulk forces the aryl and amido groups together, lowering the activation energy for C-N bond formation[6].

  • Steric Exclusion: The catalytic pocket is too hindered to accommodate the bulky secondary amine product, completely shutting down the bisarylation pathway[4].

CatalyticCycle Pd0 Pd(0)-BrettPhos Active Catalyst PdII_Ox Pd(II) Aryl Bromide Intermediate Pd0->PdII_Ox 1. Oxidative Addition (3-Bromotoluene) PdII_Amido Pd(II) Aryl Amido Intermediate PdII_Ox->PdII_Amido 2. Amine Coordination & Deprotonation (2-Chlorobenzylamine, NaOtBu) PdII_Amido->Pd0 3. Reductive Elimination Product N-(2-Chlorobenzyl)- 3-methylaniline PdII_Amido->Product Product Release

Caption: Catalytic cycle of the Buchwald-Hartwig amination utilizing BrettPhos for primary amines.

Reaction Optimization Data

The choice of base and solvent is equally critical. Strong bases like Sodium tert-butoxide (NaOtBu) are highly effective for deprotonating the amine intermediate[3]. Toluene is selected as the optimal solvent because the resulting sodium bromide byproduct is highly insoluble in it; the precipitation of NaBr acts as a thermodynamic sink, driving the reaction forward[2].

Table 1: Ligand and Base Optimization for 3-Bromotoluene + 2-Chlorobenzylamine

EntryLigand SystemBaseSolventTemp (°C)Conversion (%)Mono:Bis Ratio
1BINAPNaOtBuToluene10045%60:40
2RuPhosNaOtBuToluene10072%75:25
3BrettPhosCs₂CO₃1,4-Dioxane10088%95:5
4 BrettPhos Pd G3 NaOtBu Toluene 100 >99% >99:1

Note: Entry 4 represents the optimized conditions utilized in the protocol below.

Reagents and Materials

Table 2: Standard Stoichiometry (1.0 mmol Scale)

ReagentRoleEquivalentsAmountMW ( g/mol )
3-BromotolueneAryl Halide1.0 eq171.0 mg (121 µL)171.04
2-ChlorobenzylaminePrimary Amine1.2 eq169.9 mg (144 µL)141.60
BrettPhos Pd G3Precatalyst0.02 eq (2 mol%)18.1 mg906.45
NaOtBuBase1.4 eq134.5 mg96.10
Toluene (Anhydrous)Solvent0.2 M5.0 mL92.14

Step-by-Step Experimental Protocol

Workflow Step1 Reagent Preparation Step2 Inert Atmosphere Setup Step1->Step2 Step3 Catalyst Activation Step2->Step3 Step4 High-Temp Coupling (100°C) Step3->Step4 Step5 Workup & Purification Step4->Step5

Caption: Step-by-step experimental workflow for the Buchwald-Hartwig synthesis of the target amine.

Step 1: Reaction Assembly (Glovebox or Schlenk Line)

  • To an oven-dried 15 mL Schlenk tube equipped with a Teflon-coated magnetic stir bar, add BrettPhos Pd G3 (18.1 mg, 0.02 mmol) and NaOtBu (134.5 mg, 1.4 mmol)[3].

  • Seal the tube with a rubber septum. If setting up outside a glovebox, evacuate the tube and backfill with ultra-high purity Argon. Repeat this cycle three times to ensure strict exclusion of oxygen.

Step 2: Reagent Addition 3. Via a gas-tight syringe, add anhydrous, degassed toluene (5.0 mL) to the Schlenk tube. 4. Add 3-bromotoluene (121 µL, 1.0 mmol) and 2-chlorobenzylamine (144 µL, 1.2 mmol) directly to the reaction mixture.

Step 3: High-Temperature Coupling 5. Place the Schlenk tube in a pre-heated oil bath or heating block set to 100 °C. 6. Stir the mixture vigorously (800 rpm) for 2 to 4 hours.

Step 4: Workup and Purification 7. Cool the reaction vessel to room temperature. Quench the reaction by diluting the mixture with ethyl acetate (10 mL). 8. Filter the crude mixture through a short pad of Celite® to remove the precipitated sodium bromide and spent palladium species. Wash the filter cake with an additional 10 mL of ethyl acetate. 9. Concentrate the filtrate under reduced pressure using a rotary evaporator. 10. Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient elution of 95:5 to 90:10 (Hexanes : Ethyl Acetate) to isolate the pure N-(2-chlorobenzyl)-3-methylaniline.

In-Process Controls & Self-Validation (E-E-A-T)

A robust protocol must be a self-validating system. Do not proceed blindly to purification; utilize the following orthogonal checks to confirm reaction success:

  • Visual Validation: The reaction mixture will initially appear deep red/orange due to the Pd(II) precatalyst. Within 10 minutes of heating, it should transition to a pale amber or yellow solution, confirming the generation of the active Pd(0) species.

  • TLC Validation: Monitor the disappearance of 3-bromotoluene (Rf ~0.8 in 9:1 Hexanes:EtOAc). The monoarylated product will appear as a single new spot at Rf ~0.4 (UV active, stains brown with ninhydrin). The absence of a spot at Rf ~0.7 confirms the successful suppression of the bisarylated byproduct (which migrates higher due to the loss of the polar N-H bond).

  • GC-MS Validation: Aliquot 10 µL of the crude mixture, dilute in EtOAc, and inject. Confirm the presence of the target molecular ion mass ([M]+ = 231.1 m/z) and verify the absence of the bisarylated mass ([M]+ = 321.1 m/z).

References

  • Chemistry LibreTexts. "Buchwald-Hartwig Amination." LibreTexts. URL:[Link]

  • Ke, et al. "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction." PMC (National Institutes of Health). URL:[Link]

Sources

Application Note: High-Purity Isolation of N-(2-Chlorobenzyl)-3-methylaniline via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for organic chemists and purification specialists involved in small-molecule drug discovery. It addresses the specific challenges of purifying N-(2-Chlorobenzyl)-3-methylaniline , a secondary amine intermediate often prone to "tailing" and yield loss on standard silica gel.

Executive Summary

Purifying secondary amines like N-(2-Chlorobenzyl)-3-methylaniline on standard silica gel is notoriously difficult due to the interaction between the basic nitrogen lone pair and acidic silanol groups (


) on the stationary phase.[1][2] This interaction causes peak broadening ("tailing"), poor separation, and reduced recovery.

This protocol details a Triethylamine (TEA)-modified Flash Chromatography method.[1] By introducing a competing base into the mobile phase, we effectively mask the silanol sites, restoring Gaussian peak shape and enabling the separation of the target amine from non-polar impurities (e.g., unreacted 2-chlorobenzaldehyde) and polar byproducts (e.g., bis-alkylated tertiary amines).[2]

Compound Profile & Properties

PropertyDescription
Chemical Name N-(2-Chlorobenzyl)-3-methylaniline
Structure Description Secondary amine linking a 3-methylphenyl group and a 2-chlorobenzyl group.[1][2]
Molecular Formula

Molecular Weight 231.72 g/mol
Physical State Pale yellow to orange viscous oil (typical for this class).
pKa (Conjugate Acid) ~4.0–5.0 (Estimated; lower than typical alkyl amines due to N-phenyl conjugation).[1]
Solubility Soluble in DCM, EtOAc, MeOH; Low solubility in Hexane/Water.

Pre-Purification Analysis

Before committing the bulk crude material to a column, analytical Thin Layer Chromatography (TLC) is mandatory to establish the solvent system.

The "Tailing" Test

Spot the crude reaction mixture on a standard silica TLC plate.

  • Eluent A (Standard): 10% Ethyl Acetate in Hexane.[1]

    • Result: The amine likely stays at the baseline or streaks upward (

      
       is undefined).
      
  • Eluent B (Modified): 10% Ethyl Acetate in Hexane + 1% Triethylamine (TEA) .[1]

    • Result: The amine should move as a compact, circular spot.

Optimized TLC Method
  • Stationary Phase: Silica Gel 60

    
    
    
  • Mobile Phase: Hexane : Ethyl Acetate (9:1 v/v) + 1%

    
    .[1]
    
  • Visualization:

    • UV (254 nm): The aromatic rings (chlorobenzyl and tolyl) are UV active.

    • Iodine Stain: Secondary amines absorb iodine vapor rapidly, turning dark brown.[1]

Detailed Purification Protocol

Phase 1: Column Preparation (Slurry Packing)

Rationale: Pre-equilibrating the silica with the basic modifier is crucial. If TEA is only added to the eluent during the run, the "acidic front" of the silica will consume the base, leading to inconsistent separation in the first few fractions.[2]

  • Calculate Silica Mass: Use a 30:1 to 50:1 ratio of Silica:Crude mass.[1] For 1g of crude, use ~40g of silica.

  • Prepare Slurry Solvent: Mix Hexane with 1% Triethylamine .

  • Slurry Formation: Add silica gel to the solvent in an Erlenmeyer flask. Swirl gently to remove air bubbles.[1]

  • Packing: Pour the slurry into the column. Tap the sides to settle the bed.

  • Flush: Elute 2-3 column volumes (CV) of the Hexane/TEA mixture to ensure the entire silica bed is neutralized.[1]

Phase 2: Sample Loading (Dry Loading)

Rationale: N-(2-Chlorobenzyl)-3-methylaniline is likely an oil.[1][2] Liquid loading in DCM can lead to band broadening if the solvent strength is too high. Dry loading guarantees a sharp injection band.[2]

  • Dissolve the crude oil in a minimal amount of Dichloromethane (DCM).

  • Add Celite 545 or clean Silica Gel (1:1 mass ratio relative to crude).[1]

  • Rotary evaporate to dryness until a free-flowing powder is obtained.

  • Carefully pour the powder onto the top of the packed column sand bed.

  • Add a small layer of sand on top of the sample to protect the bed during solvent addition.

Phase 3: Elution Gradient

Solvent System: Hexane (A) / Ethyl Acetate (B) + 1% TEA constant.

StepSolvent CompositionTarget Elution
1 100% Hexane (+1% TEA)Elutes unreacted 2-chlorobenzaldehyde (very non-polar).[1][2]
2 95% Hex / 5% EtOAc (+1% TEA)Elutes bis-alkylated tertiary amine byproducts (if present).[1]
3 90% Hex / 10% EtOAc (+1% TEA) Elutes Target: N-(2-Chlorobenzyl)-3-methylaniline.
4 80% Hex / 20% EtOAc (+1% TEA)Elutes unreacted 3-methylaniline and more polar impurities.
Phase 4: Fraction Collection & Workup[1][2]
  • Collect fractions in test tubes (approx. 10-15 mL each for a 40g column).

  • Monitor via TLC using the method from Section 3.2.

  • Combine pure fractions.

  • Evaporation: Rotary evaporate the solvent.

  • TEA Removal (Critical): Trace Triethylamine can contaminate the NMR. To remove it:

    • Option A: High vacuum drying at 40°C for >4 hours.[1]

    • Option B: Azeotrope with DCM/Heptane if the product is stable.

Process Visualization

Workflow Diagram

The following diagram illustrates the critical decision points and flow of the purification process.

PurificationWorkflow Start Crude Reaction Mixture TLC TLC Analysis (Hex/EtOAc + 1% TEA) Start->TLC Decision Does Product Streak? TLC->Decision Prep Pre-treat Silica (Slurry in Hexane + 1% TEA) Decision->Prep Yes (Standard Silica) Load Dry Load on Celite Prep->Load Elute Gradient Elution (0-20% EtOAc in Hexane) Load->Elute Fraction Fraction Analysis (TLC/NMR) Elute->Fraction Pure Pure N-(2-Chlorobenzyl)-3-methylaniline Fraction->Pure Combine & Dry

Figure 1: Decision logic and workflow for purifying secondary amines on silica gel.

Mechanistic Diagram: Why TEA is Required

This diagram explains the chemical interaction occurring inside the column.

Mechanism Silica Acidic Silanol (Si-OH) Interaction1 Strong H-Bonding (Tailing/Retention) Silica->Interaction1 Without TEA Interaction2 Blocked Site (Free Elution) Silica->Interaction2 With TEA Amine Target Amine (Basic Nitrogen) Amine->Interaction1 Amine->Interaction2 Passes Through TEA Triethylamine (TEA) (Sacrificial Base) TEA->Silica Preferential Binding

Figure 2: Competitive binding mechanism.[1][2] TEA blocks acidic silanols, allowing the target amine to elute freely.[2]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Product streaks despite TEA Silica is extremely acidic or TEA concentration is too low.[1][2]Increase TEA to 2-3% or switch to Amine-Functionalized Silica (KP-NH) cartridges [1].
Product co-elutes with impurity Gradient is too steep.Reduce gradient slope (e.g., hold at 5% EtOAc for longer).
Product not visible on TLC Concentration too low or UV lamp weak.Use Iodine stain; secondary amines stain dark brown/yellow rapidly.[1]
NMR shows TEA contamination Incomplete drying.[1]Dissolve product in DCM and wash with sat.[1]

(mild wash) or dry under high vacuum >4h.[1]

Characterization (Expected Data)

Upon successful purification, the compound should exhibit the following spectral characteristics:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       2.30 ppm (s, 3H, 
      
      
      
      ).[1]
    • 
       3.90–4.10 ppm (bs, 1H, 
      
      
      
      - broad, may exchange).[1]
    • 
       4.45 ppm (s or d, 2H, 
      
      
      
      ).[1]
    • 
       6.50–7.40 ppm (m, 8H, Aromatic protons).
      
  • Mass Spectrometry (ESI+):

    • Expected

      
       peak at 
      
      
      
      .[1]
    • Characteristic Chlorine isotope pattern (

      
       ratio of 3:1).[1]
      

References

  • Biotage. "Is there an easy way to purify organic amines?" Biotage Blog, Jan 19, 2023. [Link]

  • Royal Society of Chemistry. "Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids - Supporting Information."[1] RSC Advances. [Link]

Sources

Precision Recrystallization Protocol for Substituted N-Benzylanilines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-ORG-2026-03

Abstract

This guide outlines a high-fidelity protocol for the purification of substituted N-benzylanilines, a class of secondary amines critical in pharmaceutical intermediate synthesis. Unlike standard recrystallization procedures, this protocol addresses the specific physicochemical challenges of N-benzylanilines—namely, their tendency to "oil out" (liquid-liquid phase separation) and the difficulty in separating bis-alkylated byproducts. We present a thermodynamic approach to solvent selection and a kinetic control strategy for nucleation.

Introduction & Impurity Profile

The synthesis of N-benzylanilines (typically via reductive amination or


 alkylation) generates a predictable impurity profile. Successful recrystallization requires a solvent system that discriminates between the target secondary amine and these specific contaminants.
The Impurity Spectrum
Impurity TypeOriginSolubility Characteristics vs. Target
Unreacted Aniline Starting MaterialHigh solubility in most organic solvents; difficult to crystallize out.
Benzyl Halide Reagent ExcessLipophilic; remains in non-polar mother liquors.
Bis-N-benzylaniline Over-alkylation (

amine)
Significantly lower polarity than the target (

amine). Often co-crystallizes if solvent is too non-polar.
Schiff Base Incomplete ReductionHydrolytically unstable; distinct solubility profile.

Solvent Selection Strategy

For substituted N-benzylanilines, a "one-size-fits-all" solvent does not exist. The substituent on the aniline ring dictates the polarity and lattice energy.

Polarity-Based Solvent Matrix

Use this matrix to select your starting solvent system based on the Hammett substituent constant (


) of your specific derivative.
Substituent TypeExampleElectronic EffectRecommended Solvent System
Electron Withdrawing

,

,

Increases polarity/MPEthanol (95%) or Ethanol/Water (9:1)
Halogens

,

,

Mild deactivationMethanol or Isopropanol/Hexane
Electron Donating

,

,

Lipophilic shiftHexanes/Ethyl Acetate (10:1) or Heptane/Toluene
Acid Sensitive

Labile groupsAvoid hot alcohols; use Toluene/Heptane

Detailed Experimental Protocol

Phase 1: Solubility Profiling (The "Self-Validating" Check)

Before committing the bulk material, validate the solvent system.

  • Place 50 mg of crude solid in a test tube.

  • Add 0.5 mL of the chosen solvent.

  • Cold Check: If it dissolves at RT, the solvent is too strong. Action: Switch to a less polar solvent.

  • Hot Check: Heat to boiling. If it does not dissolve, add solvent in 0.1 mL increments.[1]

  • Cool Check: Allow to cool. If oil droplets form instead of crystals, you are in the "Oiling Out" danger zone (see Section 4).

Phase 2: The Thermodynamic Dissolution
  • Massing: Weigh the crude N-benzylaniline into an Erlenmeyer flask.

  • Solvent Addition: Add the "Good" solvent (from the Matrix above) until the solid is just covered.

  • Heating: Heat the mixture to a gentle reflux.

  • Saturation: Add additional hot solvent dropwise via pipette through the condenser until the solid just dissolves.

    • Critical Step: Add an excess of 5-10% solvent volume. This slight undersaturation prevents premature crystallization during filtration.

  • Decolorization (Optional): If the solution is dark brown (oxidation products), add activated carbon (1-2% w/w). Reflux for 5 minutes.

Phase 3: Impurity Excision (Hot Filtration)

Required if activated carbon was used or if inorganic salts (e.g., NaBr) are present.

  • Pre-heat a glass funnel and fluted filter paper with hot solvent.

  • Filter the refluxing solution rapidly into a clean, pre-warmed Erlenmeyer flask.

    • Why Pre-warm? Contact with cold glass induces rapid nucleation, trapping impurities.

Phase 4: Kinetic Nucleation Control

This is the most critical step for N-benzylanilines to prevent oiling out.

  • Ambient Cooling: Remove the flask from heat. Place it on a wood block or cork ring (insulation). Allow it to cool to room temperature undisturbed.

    • Observation: If the solution becomes turbid/milky, it is oiling out. Re-heat immediately and add more solvent.

  • Seeding: Once the solution reaches ~35°C, add a single seed crystal of pure product.

    • Mechanism:[1][2][3][4][5][6] This provides a template for the lattice, bypassing the high energy barrier of spontaneous nucleation.

  • Deep Cooling: Once substantial crystallization is observed at RT, move the flask to an ice-water bath (0°C) for 30 minutes.

Phase 5: Isolation & Analysis
  • Filtration: Collect crystals via vacuum filtration (Buchner funnel).[4][7][8]

  • Washing: Wash the filter cake with cold mother liquor solvent (chilled to -10°C).

    • Volume Rule: Use 1 mL of wash per gram of solid to minimize losses.

  • Drying: Dry under high vacuum (0.1 mbar) at 40°C for 4 hours.

  • Validation:

    • TLC: Compare Crystal vs. Mother Liquor. The Mother Liquor should contain the baseline impurities and bis-alkylated spots.

    • Melting Point: Sharp range (< 2°C difference).

Troubleshooting: Overcoming "Oiling Out"

Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve. This is common in N-benzylanilines due to their low melting points and conformational flexibility.

Corrective Actions:

  • The Trituration Method: If an oil forms, decant the supernatant.[6] Add a small volume of diethyl ether or pentane to the oil and scratch the glass vigorously. This often induces solidification.[2] Use this solid as seed crystals for the next attempt.

  • The "Cloud Point" Technique: Dissolve the oil in the minimum amount of "Good" solvent (e.g., Acetone). Add "Bad" solvent (e.g., Water) dropwise at reflux until a faint turbidity persists. Add 1 drop of "Good" solvent to clear it, then seed and cool slowly.

Process Visualization

Workflow Diagram

RecrystallizationWorkflow Start Crude N-Benzylaniline SolubilityTest Solubility Profiling (Test Tube Scale) Start->SolubilityTest Dissolution Dissolution in Hot Solvent (Reflux) SolubilityTest->Dissolution Check1 Insoluble Matter? Dissolution->Check1 HotFilter Hot Filtration (Pre-warmed Funnel) Check1->HotFilter Yes Cooling Controlled Cooling (Ambient -> 0°C) Check1->Cooling No HotFilter->Cooling Check2 Oiling Out? Cooling->Check2 Reheat Re-heat & Dilute Check2->Reheat Yes Seeding Seeding at 35°C Check2->Seeding No Reheat->Cooling Isolation Vacuum Filtration & Washing Seeding->Isolation Validation Validation (MP & TLC) Isolation->Validation

Figure 1: Decision-logic workflow for the purification of substituted N-benzylanilines.

Solvent Selection Logic

SolventLogic Substituent Substituent Type EWG Electron Withdrawing (NO2, CN) Substituent->EWG Halogen Halogen (Cl, Br) Substituent->Halogen EDG Electron Donating (Me, OMe) Substituent->EDG Solvent1 Ethanol / Water EWG->Solvent1 Solvent2 Methanol or IPA Halogen->Solvent2 Solvent3 Hexanes / EtOAc EDG->Solvent3

Figure 2: Solvent system selection based on electronic substituent effects.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • BenchChem Technical Support. (2025). Recrystallization of Substituted Anilines - Troubleshooting Guides. Retrieved from

  • Mettler Toledo. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from

  • Gorrod, J. W., & Gooderham, N. J. (1985). Microsomal N- and C-oxidation of 4-substituted N-benzylanilines. Xenobiotica, 15(12), 1021-1031.[9] (Source for properties of specific substituted derivatives).

  • University of Colorado Boulder. (2022). Recrystallization - Organic Chemistry Modules. Retrieved from

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for Purity Assessment of N-(2-Chlorobenzyl)-3-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to serve as a definitive technical guide for the purity analysis of N-(2-Chlorobenzyl)-3-methylaniline . It moves beyond simple recipe-following to explain the chemical logic ensuring the method's robustness and transferability.

Abstract & Chemical Context

N-(2-Chlorobenzyl)-3-methylaniline is a secondary aromatic amine, often utilized as a pharmacophore intermediate in the synthesis of kinase inhibitors and agrochemicals. Its purity is critical because unreacted starting materials (anilines and benzyl halides) are potentially genotoxic impurities (PGIs).

This protocol details a Reverse-Phase HPLC (RP-HPLC) method designed to separate the target analyte from its primary synthetic precursors and side-products:

  • Target: N-(2-Chlorobenzyl)-3-methylaniline (Secondary amine, lipophilic).

  • Impurity A: 3-Methylaniline (Starting material, polar, basic).

  • Impurity B: 2-Chlorobenzyl alcohol (Hydrolysis product of the benzyl halide starting material).

  • Impurity C: N,N-Bis(2-chlorobenzyl)-3-methylaniline (Over-alkylated byproduct, highly lipophilic).

Method Development Strategy (The "Why")

Stationary Phase Selection

A C18 (Octadecyl) stationary phase is selected as the standard for this separation.[1] However, because the analyte is a secondary amine, it interacts strongly with residual silanols on the silica surface, leading to peak tailing.

  • Decision: Use a Base-Deactivated (End-capped) C18 column. The high carbon load provides sufficient retention for the lipophilic benzyl group, while the end-capping minimizes silanol interactions.

Mobile Phase & pH Control

The pKa of the aniline nitrogen is approximately 4–5.

  • Low pH Approach (Chosen): Using a buffer at pH 2.5 ensures the amine is fully protonated (

    
    ). While this reduces hydrophobic retention slightly, it drastically improves solubility and peak symmetry by suppressing silanol ionization (
    
    
    
    instead of
    
    
    ).
  • Buffer Choice: Potassium Phosphate is preferred over Formic Acid for UV detection because it provides better peak shape and UV transparency at low wavelengths (<220 nm).

Detection Wavelength

The compound contains two aromatic rings.

  • 254 nm: Selective for the aromatic systems; minimizes baseline drift from mobile phase gradients.

  • 210 nm: Higher sensitivity but susceptible to solvent noise.

  • Protocol Setting: 235 nm is often an optimal balance for substituted anilines, but 254 nm is the robust standard for purity calculation.

Experimental Protocol

Reagents and Standards
  • Water: HPLC Grade (Milli-Q or equivalent).

  • Acetonitrile (ACN): HPLC Gradient Grade.

  • Potassium Dihydrogen Phosphate (

    
    ):  Analytical Reagent Grade.
    
  • Orthophosphoric Acid (

    
    ):  85%, for pH adjustment.
    
  • Reference Standard: N-(2-Chlorobenzyl)-3-methylaniline (>99.0% purity).

Chromatographic Conditions
ParameterSettingRationale
Column Agilent Zorbax Eclipse Plus C18 (4.6 × 150 mm, 5 µm) or equivalentEnd-capped for basic compounds.
Mobile Phase A 20 mM

in Water, pH 2.5 (adj. with

)
Suppresses silanol activity.
Mobile Phase B Acetonitrile (100%)Strong solvent for elution.
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Column Temp. 30°CImproves mass transfer and reproducibility.
Injection Volume 10 µLStandard analytical load.
Detection UV @ 254 nm (Bandwidth 4 nm)Aromatic specificity.
Run Time 25 MinutesSufficient for late eluters.
Gradient Program

A gradient is required to elute the polar starting material (3-methylaniline) early and the non-polar bis-alkylated impurity late.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0 9010Initial hold for polar impurities.
2.0 9010Isocratic hold.
15.0 1090Linear ramp to elute target & bis-impurity.
20.0 1090Wash step.
20.1 9010Return to initial conditions.
25.0 9010Re-equilibration (Critical).
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile. (Matches the midpoint of the gradient to prevent solvent shock).

  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (1.0 mg/mL).

  • Test Solution: Dilute 1 mL of Stock to 10 mL (0.1 mg/mL). Filter through a 0.45 µm PTFE or Nylon filter.

Visualized Workflows

Synthesis & Impurity Origin

Understanding where impurities come from is key to identifying them.[2]

SynthesisPath SM1 3-Methylaniline (Impurity A) INTER Reaction Intermediate SM1->INTER + Base SM2 2-Chlorobenzyl Chloride SM2->INTER IMP_B 2-Chlorobenzyl Alcohol (Impurity B) SM2->IMP_B Hydrolysis (Moisture) TARGET N-(2-Chlorobenzyl)- 3-methylaniline (Target) INTER->TARGET Main Reaction IMP_C Bis-alkylated Byproduct (Impurity C) TARGET->IMP_C + Excess SM2 (Over-alkylation)

Caption: Reaction pathway showing the origin of Impurities A (unreacted amine), B (hydrolysis), and C (over-alkylation).

HPLC Method Decision Tree

Troubleshooting peak shape issues for amines.

Troubleshooting Start Evaluate Peak Shape Tailing Tailing > 1.5? Start->Tailing RetShift Retention Shift? Tailing->RetShift No Action1 Check pH. Ensure pH < 3.0 Tailing->Action1 Yes Broad Broad Peak? RetShift->Broad No Action3 Check Temp & Equilibration RetShift->Action3 Yes Action4 Reduce Sample Conc. (Overload) Broad->Action4 Yes Action2 Replace Column. Silanols active. Action1->Action2 If persists

Caption: Decision logic for troubleshooting common amine-tailing issues in HPLC.

System Suitability & Validation Criteria

To ensure the data is trustworthy (E-E-A-T), the system must pass these checks before analyzing samples.

ParameterAcceptance CriteriaLogic
Resolution (

)
> 2.0 between Impurity A and TargetEnsures accurate integration of the starting material.
Tailing Factor (

)
< 1.5 for Target PeakIndicates minimized silanol interaction.
Precision (RSD) < 1.0% for Retention Time (n=5)Confirms pump/gradient stability.
Plate Count (N) > 5,000Ensures column efficiency.
Calculation of Purity (Area Normalization)


Note: For strict pharmaceutical release, Response Factors (RF) for each impurity should be determined using isolated standards.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography". Journal of Chromatography A, 1217(6), 858-880. Link (Authoritative source on amine analysis).

  • United States Pharmacopeia (USP) . General Chapter <621> Chromatography. (Regulatory standard for system suitability). Link

  • PubChem . Compound Summary for N-benzylanilines. (Structural data). Link

Sources

Application Note: GC-MS and GC-IR Differentiation of Regioisomeric N-Benzylaniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Forensic Toxicologists, and Pharmaceutical API Development Scientists Matrix: Synthetic Impurities, Novel Psychoactive Substances (NPS), and Active Pharmaceutical Ingredients (APIs)

Executive Summary

The unambiguous identification of positional isomers in substituted N-benzylanilines (e.g., ortho-, meta-, and para-methoxy-N-benzylanilines) presents a significant analytical challenge. These compounds—frequently encountered as precursors to NBOMe-class novel psychoactive substances [1] or as synthetic impurities in pharmaceutical manufacturing—are isobaric and yield nearly identical Electron Ionization (EI) mass spectra.

This application note details a self-validating analytical workflow that overcomes the limitations of standard GC-MS. By coupling optimized mid-polarity gas chromatography (to resolve steric isomers) with orthogonal detection via vapor-phase Fourier Transform Infrared Spectroscopy (GC-IR), analysts can achieve baseline resolution and definitive structural elucidation of N-benzylaniline regioisomers.

Mechanistic Principles: Why Standard EI-MS Fails

To design a robust separation protocol, one must first understand the causality behind the analytical failure of standard methods.

The Tropylium Rearrangement and Loss of Positional Data

When subjected to 70 eV electron ionization, N-benzylaniline derivatives undergo highly predictable fragmentation pathways driven by the thermodynamic stability of the resulting cations [2].

  • Initial Ionization: The electron is typically ejected from the amine nitrogen, forming a molecular radical cation

    
    .
    
  • Direct C-N Cleavage: The most dominant pathway is the direct cleavage of the carbon-nitrogen bond between the benzyl carbon and the amine. The charge is retained on the benzyl moiety, yielding a benzyl cation which rapidly rearranges into a highly stable, seven-membered tropylium ion (e.g., m/z 91 for unsubstituted, m/z 121 for monomethoxy-substituted).

  • Alpha-Cleavage: Alternatively, the loss of the benzyl radical yields an iminium cation (e.g., m/z 164).

The Causality of Spectral Equivalence: Because the six-membered benzyl ring expands into a symmetrical seven-membered tropylium ring during fragmentation, the original positional information (ortho, meta, or para) of any ring substituent is completely erased. Consequently, the EI-MS spectra of 2-methoxy, 3-methoxy, and 4-methoxy-N-benzylaniline are virtually indistinguishable, rendering MS library matching ineffective for isomer differentiation [1].

Fragmentation MolIon Molecular Ion [M]+• e.g., m/z 255 (Positional Info Intact) AlphaCleavage Alpha-Cleavage Loss of Benzyl Radical MolIon->AlphaCleavage CNCleavage Direct C-N Cleavage Charge Retention on Benzyl MolIon->CNCleavage Iminium Iminium Cation [Ar-NH=CH2]+ m/z 164 AlphaCleavage->Iminium Tropylium Tropylium Cation Rearrangement [C8H9O]+ m/z 121 (Positional Info Lost) CNCleavage->Tropylium

Caption: EI-MS fragmentation pathway of methoxy-N-benzylanilines demonstrating the loss of positional data.

Chromatographic Resolution Strategy

Because the mass spectrometer acts merely as a mass-selective detector in this scenario, the burden of differentiation falls entirely on the chromatographic separation and orthogonal spectroscopic techniques.

Stationary Phase Selection

Standard non-polar columns (e.g., 5% diphenyl / 95% dimethyl polysiloxane) rely primarily on boiling point differences, which are insufficient for resolving N-benzylaniline regioisomers.

The Solution: A mid-polarity stationary phase (e.g., 50% phenyl / 50% dimethyl polysiloxane) is required. The Causality: The separation mechanism shifts from boiling point to dipole-dipole interactions and steric hindrance. The ortho-substituted (2-position) isomers exhibit significant substituent crowding, which shields the molecule from optimal


 interactions with the phenyl groups of the stationary phase. Therefore, the ortho-isomer elutes first. The para-substituted (4-position) isomer, being the most linear and unhindered, interacts most strongly with the stationary phase and elutes last [1].

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol incorporates built-in system suitability testing (SST) to validate column performance prior to sample analysis.

Reagents and Sample Preparation
  • Standard Mixture: Prepare a resolution standard containing 10 µg/mL each of 2-methoxy, 3-methoxy, and 4-methoxy-N-benzylaniline in anhydrous dichloromethane (DCM).

  • Optional Derivatization (For enhanced MS differentiation): If GC-IR is unavailable, derivatize the secondary amine using Trifluoroacetic Anhydride (TFA).

    • Procedure: Add 50 µL TFA anhydride to 1 mL of sample. Incubate at 60°C for 20 minutes. Evaporate to dryness under

      
       and reconstitute in 1 mL ethyl acetate. TFA derivatives yield a stable molecular ion (
      
      
      
      ) that can aid in identification [3].
Instrumental Parameters (GC-MS/IR)
ParameterSpecificationRationale
GC Column 50% Phenyl / 50% Dimethyl Polysiloxane (30m × 0.25mm × 0.25µm)Maximizes dipole and

interactions to resolve steric isomers.
Carrier Gas Helium, constant flow at 1.0 mL/minEnsures reproducible retention times for library building.
Injection 1 µL, Split 10:1, 250°CPrevents column overloading and peak tailing of secondary amines.
Oven Program 100°C (hold 1 min)

15°C/min to 280°C (hold 5 min)
Temperature ramp optimized to elute crowded isomers sequentially.
MS Conditions EI mode (70 eV), Scan range m/z 40–350Captures both the low-mass tropylium ions and the molecular ion.
IR Conditions Light pipe at 280°C, Resolution 8

Vapor-phase IR provides distinct out-of-plane C-H bending bands for o-, m-, p- substitution.
System Suitability and Validation Workflow

Before analyzing unknown samples, the system must validate its own resolving power:

  • Blank Injection: Inject DCM to confirm the absence of amine carryover (critical for basic compounds).

  • SST Injection: Inject the regioisomer standard mixture.

  • Acceptance Criteria: The system is validated only if the critical pair resolution (

    
    ) between the 2-methoxy and 3-methoxy isomers is 
    
    
    
    (baseline resolution).

AnalyticalWorkflow SST System Suitability Test (Inject Regioisomer Mix) Decision Resolution Rs >= 1.5? SST->Decision Maintenance Perform Inlet Maintenance & Trim Column Decision->Maintenance No SampleRun Inject Unknown Sample (GC Separation) Decision->SampleRun Yes Maintenance->SST Splitter Effluent Splitter (1:1) SampleRun->Splitter MSDet MS Detection (Confirm Mass & Fragments) Splitter->MSDet IRDet Vapor-Phase IR (Confirm Substitution Pattern) Splitter->IRDet Data Orthogonal Data Synthesis (Definitive ID) MSDet->Data IRDet->Data

Caption: Self-validating GC-MS/IR analytical workflow for N-benzylaniline isomer differentiation.

Quantitative Data & Diagnostic Metrics

The following table summarizes the expected chromatographic behavior and diagnostic spectral features for the methoxy-N-benzylaniline subseries using the validated protocol. Note that while MS fragments are identical, the IR bands are highly specific to the substitution pattern.

Compound IsomerRelative Retention Time (RRT)Primary MS Ions (m/z)Diagnostic Vapor-Phase IR Bands (

)
Elution Rationale
2-Methoxy-N-benzylaniline 0.92121 (base), 164, 227750 (strong, ortho C-H out-of-plane bend)Highest steric crowding; weakest stationary phase interaction.
3-Methoxy-N-benzylaniline 0.98121 (base), 164, 227780, 690 (strong, meta C-H bending)Intermediate crowding.
4-Methoxy-N-benzylaniline 1.05121 (base), 164, 227830 (strong, para adjacent C-H bend)Least hindered; strongest

interaction with column.

Conclusion

The differentiation of N-benzylaniline isomers cannot be achieved through standard GC-MS library matching due to the formation of symmetrical tropylium intermediates that erase positional data. By shifting the analytical burden to a mid-polarity chromatographic separation based on steric hindrance, and employing orthogonal vapor-phase IR spectroscopy, laboratories can achieve definitive, self-validating identification of these critical compounds.

References

  • DeRuiter, J., et al. (2021). GC-MS and GC-IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. Office of Justice Programs, National Institute of Justice. Available at:[Link]

  • Guo, C., et al. (2013). Proposed mechanism for fragmentations of protonated N-benzyl compounds. Journal of the American Society for Mass Spectrometry, 24(3), 381-387. Available at:[Link]

  • Kyzar, E. J., et al. (2022). Acute behavioral and Neurochemical Effects of Novel N-Benzyl-2-Phenylethylamine Derivatives in Adult Zebrafish. ACS Chemical Neuroscience, 13(12), 1781-1792. Available at:[Link]

Application Note: N-(2-Chlorobenzyl)-3-methylaniline as a Kinase Inhibitor Probe

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the use of N-(2-Chlorobenzyl)-3-methylaniline (CAS: 878561-59-2), a small molecule scaffold belonging to the benzyl-aniline class. While often utilized as a chemical building block, this structural motif acts as a pharmacophore in various Type I and Type II kinase inhibitors (e.g., targeting EGFR, Src, or CDK families) by mimicking the adenine ring of ATP or accessing the hydrophobic back-pocket of the kinase domain.

Introduction & Mechanism of Action

Chemical Identity

N-(2-Chlorobenzyl)-3-methylaniline is a secondary amine composed of a 3-methylaniline (m-toluidine) core N-alkylated with a 2-chlorobenzyl group. This lipophilic structure is a critical fragment in medicinal chemistry, often serving as the "hinge-binding" or "hydrophobic pocket-filling" moiety in larger kinase inhibitor molecules.

Mechanism of Action (MoA)

In the context of kinase inhibition, this molecule functions primarily as an ATP-competitive inhibitor .

  • Hinge Binding: The secondary amine nitrogen can function as a hydrogen bond donor/acceptor to the kinase hinge region (e.g., Met793 in EGFR).

  • Hydrophobic Interactions: The 2-chlorobenzyl moiety typically occupies the hydrophobic pocket I or II (adjacent to the gatekeeper residue), inducing a conformational shift that prevents ATP binding.

  • Selectivity: The 3-methyl substitution on the aniline ring provides steric constraints that can enhance selectivity for specific tyrosine kinases (TKs) over serine/threonine kinases.

Signaling Pathway Impact

When effective, the compound blocks the phosphorylation of the kinase activation loop, thereby inhibiting downstream signaling cascades such as RAS/RAF/MEK/ERK (proliferation) or PI3K/AKT (survival).

Kinase_Inhibition_Pathway Inhibitor N-(2-Chlorobenzyl)-3-methylaniline Kinase_Active Tyrosine Kinase (Active Conformation) Inhibitor->Kinase_Active Competes (Ki < Km) ATP ATP ATP->Kinase_Active Binds Kinase_Blocked Kinase-Inhibitor Complex (Inactive) Kinase_Active->Kinase_Blocked Conformational Lock Substrate Downstream Substrate (e.g., STAT3, ERK) Kinase_Active->Substrate Phosphorylation Kinase_Blocked->Substrate No Phosphorylation Response Cell Proliferation / Survival Substrate->Response Activation

Caption: Competitive binding mechanism where the inhibitor displaces ATP, preventing downstream substrate phosphorylation.

Preparation & Handling

Physicochemical Properties
PropertyValueNotes
Appearance Off-white to pale yellow solid/oilOxidation sensitive (turns brown).
Solubility (Water) < 0.1 mg/mLInsoluble; requires organic solvent.
Solubility (DMSO) ≥ 50 mMPreferred solvent for biological assays.
Solubility (Ethanol) ≥ 20 mMSuitable for chemical synthesis steps.
LogP ~3.95Highly lipophilic; permeable to cell membranes.
Stock Solution Protocol

Objective: Prepare a 10 mM stock solution for long-term storage.

  • Weighing: Accurately weigh 2.32 mg of N-(2-Chlorobenzyl)-3-methylaniline.

  • Dissolution: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide, ≥99.9%, Cell Culture Grade).

  • Mixing: Vortex vigorously for 30 seconds. If oil droplets persist, sonicate at 37°C for 5 minutes.

  • Sterilization: Do not filter stock solutions through 0.22 µm filters unless necessary (potential loss of compound).

  • Storage: Aliquot into amber glass vials (prevent light degradation) and store at -20°C (stable for 6 months) or -80°C (stable for 1 year). Avoid repeated freeze-thaw cycles.

Protocol A: In Vitro Kinase Inhibition Assay (IC50 Determination)

Scope: Determine the potency (IC50) of the compound against a target kinase (e.g., EGFR or Src) using a FRET-based or ADP-Glo™ system.

Reagents
  • Recombinant Kinase (e.g., EGFR wt, 5-10 nM final).

  • Substrate: Poly(Glu, Tyr) 4:1 or specific peptide (0.2 mg/mL).

  • ATP: at K_m apparent (typically 10-50 µM).

  • Assay Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT.

Step-by-Step Workflow
  • Compound Dilution:

    • Prepare a 3-fold serial dilution of the 10 mM DMSO stock in DMSO (10 points).

    • Transfer 1 µL of each dilution to a 384-well plate (Intermediate Plate).

    • Add 49 µL of Assay Buffer to Intermediate Plate (Final DMSO = 2%).

  • Enzyme Reaction Setup:

    • Add 2.5 µL of 4x Compound solution (from Intermediate Plate) to the assay plate.

    • Add 5 µL of 2x Enzyme/Substrate mix. Incubate for 10 min at RT (allows "Type II" binding equilibration).

    • Initiate reaction by adding 2.5 µL of 4x ATP solution.

  • Incubation:

    • Incubate at RT for 60 minutes (protect from light).

  • Detection:

    • Add detection reagent (e.g., ADP-Glo™ Reagent) per manufacturer instructions.

    • Read Luminescence or Fluorescence on a multimode plate reader (e.g., EnVision).

  • Data Analysis:

    • Normalize data: (Sample - Min) / (Max - Min) * 100.

    • Fit curve using non-linear regression (4-parameter logistic) to calculate IC50.

Protocol B: Cellular Target Engagement (Western Blot)

Scope: Validate that N-(2-Chlorobenzyl)-3-methylaniline enters the cell and inhibits the phosphorylation of the target kinase (e.g., EGFR Y1068).

Experimental Design
  • Cell Line: A431 (EGFR overexpressing) or specific cancer line.

  • Controls: DMSO (Negative), Gefitinib (Positive, 1 µM).

  • Dose Range: 0, 0.1, 1, 5, 10 µM.

Workflow
  • Seeding: Seed cells at

    
     cells/well in a 6-well plate. Incubate overnight.
    
  • Starvation: Wash cells with PBS and switch to serum-free media for 12-16 hours (synchronizes cells and reduces basal phosphorylation).

  • Treatment:

    • Add compound dilutions in serum-free media.

    • Incubate for 2 hours at 37°C.

  • Stimulation (Optional but Recommended):

    • Stimulate with EGF (50 ng/mL) for 15 minutes in the presence of the inhibitor.

  • Lysis:

    • Wash with ice-cold PBS containing 1 mM Na3VO4 (phosphatase inhibitor).

    • Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

  • Western Blot:

    • Load 20-30 µg protein per lane.

    • Primary Antibodies: p-EGFR (Tyr1068), Total EGFR, p-ERK1/2, Total ERK1/2, GAPDH (Loading Control).

    • Result Interpretation: A dose-dependent decrease in p-EGFR/p-ERK signals without a change in Total EGFR indicates specific kinase inhibition.

Experimental_Workflow Stock 10mM Stock (DMSO) Dilution Serial Dilution (Assay Buffer) Stock->Dilution Treat Inhibitor Treatment (2h) Dilution->Treat Add Cmpd Cell_Seed Cell Seeding (A431 Lines) Starve Serum Starvation (16h) Cell_Seed->Starve Starve->Treat Stim EGF Stimulation (15 min) Treat->Stim Lysis Lysis & WB Stim->Lysis

Caption: Cellular assay workflow from compound preparation to Western Blot analysis.

Expert Tips & Troubleshooting

  • Solubility Crash: If the compound precipitates in the aqueous assay buffer (cloudiness visible), reduce the final concentration or increase the DMSO tolerance of the assay (up to 5% if the kinase allows).

  • Non-Specific Toxicity: This compound is a secondary amine and may exhibit off-target lysosomotropic effects at high concentrations (>20 µM). Always run a cytotoxicity counter-screen (e.g., MTT assay) to distinguish kinase inhibition from general cell death.

  • Oxidation: Anilines are prone to oxidation. If the stock solution turns dark brown, verify purity by LC-MS before use.

  • Structure-Activity Relationship (SAR): This molecule is a "fragment". To improve potency, researchers often derivatize the 3-position of the aniline or the 4-position of the benzyl ring to add hydrogen-bonding groups that interact with the kinase ribose-binding pocket.

References

  • Chemical Identity & Properties

    • National Institute of Standards and Technology (NIST). "N-Benzyl-N-methylaniline and related structures." NIST Chemistry WebBook. Link

  • Kinase Inhibitor Scaffolds

    • Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009. Link

  • Assay Protocols

    • Promega Corporation. "ADP-Glo™ Kinase Assay Systems Protocol." Technical Manual. Link

  • Benzyl-Aniline Derivatives in Medicinal Chemistry

    • PubChem Compound Summary. "N-(2-Chlorobenzyl)-3-methylaniline (CAS 878561-59-2)." Link

Technical Guide: Antimicrobial Screening & SAR Profiling of Halogenated N-Benzylanilines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-benzylanilines represent a privileged scaffold in medicinal chemistry, particularly for targeting multidrug-resistant (MDR) Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA).[1][2] The incorporation of halogen atoms (F, Cl, Br, I) into the aromatic rings of this scaffold critically modulates lipophilicity (


), metabolic stability, and ligand-target binding affinity.

This guide provides a rigorous technical framework for the synthesis, purification, and antimicrobial evaluation of these compounds. It moves beyond generic protocols to address the specific physicochemical challenges posed by hydrophobic, halogenated small molecules.

Chemical Foundation & Synthesis

Before biological screening, the integrity of the chemical library must be established. Halogenated N-benzylanilines are typically synthesized via reductive amination , a robust two-step pathway.

Representative Synthesis Protocol

Reaction Pathway: Condensation of a halogenated benzaldehyde with a halogenated aniline to form a Schiff base (imine), followed by reduction.

Step-by-Step Methodology:

  • Imine Formation:

    • Dissolve 1.0 equiv of the specific halogenated benzaldehyde and 1.0 equiv of halogenated aniline in anhydrous Ethanol (EtOH).

    • Add a catalytic amount of Glacial Acetic Acid (2-3 drops).

    • Reflux at 80°C for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).

    • Checkpoint: The disappearance of the aldehyde spot indicates imine formation.

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Slowly add Sodium Borohydride (

      
      , 2.5 equiv) portion-wise to prevent vigorous hydrogen evolution.
      
    • Stir at room temperature for 12 hours.

  • Work-up & Purification:

    • Quench with ice-cold water. Extract with Dichloromethane (DCM).

    • Dry organic layer over Anhydrous

      
      .[1]
      
    • Critical Step: Recrystallize from Ethanol/Water or purify via column chromatography. Halogenated impurities can mimic biological activity; purity must be >95% (confirmed by HPLC/NMR).

In Vitro Screening Workflows

The high lipophilicity of halogenated compounds requires modified handling to prevent precipitation in aqueous media, which yields false-negative results.

Stock Solution Preparation
  • Solvent: Dimethyl Sulfoxide (DMSO).

  • Concentration: Prepare 10 mg/mL or 10 mM master stocks.

  • Storage: -20°C in amber glass vials (halogens can be photosensitive).

  • Validation: Dilute 1:100 in Mueller-Hinton Broth (MHB). If turbidity (precipitation) occurs, the compound is insoluble at test concentrations. Add 1-2% Tween-80 to the assay medium if necessary.

Assay 1: High-Throughput MIC Determination

The Minimum Inhibitory Concentration (MIC) is the gold standard for potency. We utilize a Resazurin-based microbroth dilution method for superior sensitivity over visual turbidity.

Protocol:

  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 29213) to

    
     McFarland standard (
    
    
    
    CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
  • Plate Setup (96-well):

    • Add 100 µL CAMHB to all wells.

    • Add 100 µL of test compound (from stock) to Column 1.

    • Perform serial 2-fold dilutions from Column 1 to 10. Discard 100 µL from Column 10.

    • Controls: Column 11 = Growth Control (Inoculum + DMSO only). Column 12 = Sterility Control (Media only).

  • Inoculation: Add 100 µL of diluted inoculum to wells 1–11. Final volume: 200 µL. Final bacterial load:

    
     CFU/mL.
    
  • Incubation: 37°C for 18–24 hours.

  • Readout (Resazurin):

    • Add 30 µL of 0.01% Resazurin solution to each well.

    • Incubate for 1–4 hours.

    • Interpretation: Blue = Inhibition (No growth). Pink/Colorless = Growth (Metabolic reduction of resazurin).

    • MIC Value: The lowest concentration well that remains blue.

Assay 2: Time-Kill Kinetics

MIC data is static; Time-Kill assays determine if the compound is bacteriostatic or bactericidal .

Protocol:

  • Prepare tubes with compound concentrations at

    
    , 
    
    
    
    , and
    
    
    MIC in CAMHB.
  • Inoculate with

    
     CFU/mL.
    
  • Incubate at 37°C with shaking.

  • Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

  • Plating: Perform serial 10-fold dilutions in PBS and plate onto Nutrient Agar.

  • Analysis: A

    
     reduction in CFU/mL relative to the initial inoculum indicates bactericidal  activity.
    

Visualization: Screening Workflow

The following diagram illustrates the logical flow from chemical synthesis to advanced biological profiling.

ScreeningWorkflow Synthesis 1. Synthesis (Reductive Amination) Purity 2. Purity Check (>95% HPLC/NMR) Synthesis->Purity Stock 3. Stock Prep (DMSO Solubilization) Purity->Stock Pass MIC 4. MIC Assay (Resazurin/Broth Dilution) Stock->MIC Decision MIC < 10 µg/mL? MIC->Decision Advanced 5. Advanced Profiling (MBC, Time-Kill, Biofilm) Decision->Advanced Yes Discard Discard / Redesign Decision->Discard No SAR 6. SAR Analysis (Halogen Position/Type) Advanced->SAR

Caption: Integrated workflow for the synthesis, validation, and biological screening of N-benzylanilines.

Structure-Activity Relationship (SAR) Guidelines

The antimicrobial potency of N-benzylanilines is heavily dependent on the electronic and steric nature of the halogen substituents.

Halogen Bonding & Lipophilicity
  • Lipophilicity (

    
    ):  Halogenation increases hydrophobicity, facilitating passive diffusion across the bacterial cell membrane.
    
    • Trend:

      
       (increasing lipophilicity).
      
    • Optimization: An optimal

      
       (typically 3–5) is required.[3] Excessive lipophilicity leads to entrapment in the membrane without reaching cytoplasmic targets.
      
  • Electronic Effects:

    • Electron-Withdrawing Groups (EWG): Halogens (Cl, F) on the aniline ring withdraw electron density, potentially increasing the acidity of the amine proton (if unalkylated) or altering the pKa, which affects protonation state at physiological pH.

    • FabI Inhibition: N-benzylanilines often target Enoyl-ACP reductase (FabI). The halogen atom can form specific hydrophobic interactions or halogen bonds within the enzyme's binding pocket [1].

Positional Isomerism Strategy

When designing your library, systematically vary the halogen position:

  • Para (4-position): Often optimal for metabolic stability (blocking P450 oxidation).

  • Meta (3-position): Frequently enhances potency by fitting into hydrophobic pockets of target enzymes like FabI.

  • Ortho (2-position): Can introduce steric hindrance, twisting the biphenyl-like geometry. This may disrupt binding or, conversely, lock the molecule into a bioactive conformation.

Mechanism of Action (MoA)

Understanding how the molecule kills bacteria is vital for drug development.

  • FabI Inhibition: The N-benzylaniline scaffold mimics the structure of Triclosan, a known FabI inhibitor.[2] This blocks fatty acid synthesis (FAS-II pathway), preventing membrane repair and replication [1].

  • Membrane Disruption: Highly lipophilic halogenated analogs may act as "detergent-like" agents, embedding in the lipid bilayer and causing leakage of intracellular content (ATP,

    
     ions).
    
Visualization: Mechanism Hypothesis

MoA cluster_Membrane Bacterial Cell Wall/Membrane cluster_Cytoplasm Cytoplasm Compound Halogenated N-Benzylaniline MembraneEntry Passive Diffusion (High LogP) Compound->MembraneEntry Target Target: FabI Enzyme (Fatty Acid Synthesis) MembraneEntry->Target Primary Mechanism AltTarget Membrane Disruption (Leakage) MembraneEntry->AltTarget High Conc. / Very Lipophilic Death Bacterial Cell Death Target->Death Inhibits Lipid Biosynthesis AltTarget->Death Loss of ATP/Ions

Caption: Dual mechanistic pathways: specific enzymatic inhibition (FabI) vs. non-specific membrane disruption.

Data Analysis & Troubleshooting

Solvent Compatibility Table
SolventMax Concentration (Assay)Notes
DMSO 1% (v/v)Standard. >2% inhibits some sensitive strains.
Ethanol 2-3% (v/v)Volatile; seal plates well.
Tween-80 0.002% - 0.02%Use if precipitation occurs. High conc. can affect membrane permeability.[3]
Common Failure Modes
  • Precipitation: If the MIC well is cloudy but Resazurin turns blue (no growth), check for crystal formation under a microscope. The compound may have precipitated and "smothered" the bacteria or simply failed to dissolve.

  • Inoculum Effect: High bacterial density (

    
     CFU/mL) can shift MIC values for FabI inhibitors. Adhere strictly to 
    
    
    
    CFU/mL.

References

  • Zhang, Y., et al. (2018). "N-Benzylanilines as Fatty Acid Synthesis Inhibitors against Biofilm-related Methicillin-resistant Staphylococcus aureus." ACS Infectious Diseases.

  • BenchChem. (2025).[1] "Application Notes and Protocols: N-benzyl Aniline Derivatives in Antibacterial Agent Preparation."

  • Lu, Y., et al. (2025). "Broad-Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines." Journal of Applied Microbiology.

Sources

Application Note: Cytotoxicity and Mechanistic Assays for Substituted N-Benzylanilines in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Substituted N-benzylanilines represent a highly versatile class of secondary amines and pharmacophores in oncology drug discovery[1]. Through strategic scaffold hopping and functionalization, researchers have developed numerous derivatives with potent, targeted anticancer properties. For example, the incorporation of 3,4,5-trimethoxybenzyl groups into the N-benzylaniline core has yielded potent antimitotic agents that bind directly to the colchicine site of tubulin, disrupting microtubule dynamics and inducing cell death[2].

Beyond tubulin inhibition, structural modifications have produced derivatives capable of acting as multi-kinase and pathway-specific inhibitors. Recent studies have demonstrated that 2-phenyl benzimidazole-N-benzylaniline derivatives act as potent VEGFR-2 inhibitors, showing high cytotoxicity against MCF-7 breast cancer cells[3]. Similarly, 5,6,7-trimethoxyflavan derivatives of N-benzylaniline have been shown to modulate the Hippo signaling pathway (via YAP inhibition) and trigger G2/M phase cell cycle arrest, ultimately leading to caspase-mediated apoptosis[4][5].

Because these compounds can exhibit diverse mechanisms of action depending on their specific substitution patterns, a robust, multi-tiered assay cascade is essential. This guide outlines a self-validating experimental workflow designed to quantify primary anti-proliferative activity, differentiate cytostatic from cytotoxic effects, and validate the primary molecular target.

Experimental Workflow & Signaling Pathway

Pathway N_Benzyl Substituted N-Benzylanilines Tubulin Tubulin Dimers (Colchicine Site) N_Benzyl->Tubulin Binds Target Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Assembly G2M G2/M Phase Cell Cycle Arrest Polymerization->G2M Mitotic Spindle Disruption Apoptosis Apoptosis (Caspase 3/7 Activation) G2M->Apoptosis Prolonged Arrest

Mechanism of action for N-benzylanilines inducing apoptosis via tubulin inhibition.

Data Presentation: Cytotoxicity Profiles

To benchmark new N-benzylaniline derivatives, it is critical to compare their efficacy against established literature values. Table 1 summarizes the in vitro activity of representative derivatives against various cancer cell lines.

Table 1: Cytotoxicity and Target Profiles of Representative N-Benzylaniline Derivatives

CompoundCell LineCancer TypePrimary TargetIC50 / GI50Ref
4-Methyl-N-(3,4,5-trimethoxybenzyl)aniline HCl Broad PanelVariousTubulin (Colchicine site)3.5 µM[2]
Compound 8q (Trimethoxyflavan derivative)A549LungHippo/YAP, Tubulin~70% GI[4]
Compound 8 (2-phenyl benzimidazole derivative)MCF-7BreastVEGFR-23.37 µM[3]
Compound 9i (N-aryl sulphonamide-quinazoline)MGC-803GastricYAP / p-LATS0.36 µM[6]

Self-Validating Experimental Protocols

The following protocols are designed as a self-validating system. By combining metabolic viability assays with morphological validation, flow cytometry, and cell-free target engagement, researchers can confidently establish causality between drug application and cellular response.

High-Throughput Cell Viability Assay (MTT)

Causality & Rationale: The MTT assay measures the reduction of tetrazolium dye by NAD(P)H-dependent cellular oxidoreductases. We use this to establish the primary IC50. Seeding density must be pre-optimized so that control cells remain in the exponential growth phase for the duration of the assay; if cells reach confluence, metabolic activity no longer correlates linearly with viable cell number, skewing the IC50.

Step-by-Step Methodology:

  • Cell Seeding: Harvest target cells (e.g., MCF-7, A549) in the logarithmic growth phase. Seed at

    
     cells/well in a 96-well plate (100 µL/well). Incubate overnight at 37°C, 5% CO₂.
    
  • Drug Treatment: Prepare a 10 mM stock of the N-benzylaniline derivative in DMSO. Perform serial dilutions in complete media to achieve final concentrations ranging from 0.01 µM to 100 µM.

    • Control Check: Ensure final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Orthogonal Validation (Morphology): After 48 hours of treatment, visually inspect the wells under a phase-contrast microscope. Tubulin-inhibiting N-benzylanilines will cause distinct cell rounding and detachment (hallmarks of mitotic arrest) prior to the addition of any assay reagents.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.

  • Solubilization & Reading: Carefully aspirate the media. Add 150 µL of DMSO to dissolve the formed formazan crystals. Shake the plate for 10 minutes in the dark, then read absorbance at 570 nm using a microplate reader.

Apoptosis and Cell Cycle Analysis via Flow Cytometry

Causality & Rationale: To confirm that the loss of viability observed in the MTT assay is due to programmed cell death rather than non-specific necrosis, we utilize Annexin V-FITC/Propidium Iodide (PI) dual staining. Annexin V binds to phosphatidylserine (PS). In healthy cells, PS is strictly on the inner leaflet of the plasma membrane. During early apoptosis, PS flips to the outer leaflet. PI is membrane-impermeable and only stains DNA when membrane integrity is lost. Therefore, Annexin V+/PI- indicates early apoptosis, while Annexin V+/PI+ indicates late apoptosis/necrosis[5].

Step-by-Step Methodology:

  • Treatment & Harvesting: Treat cells with the N-benzylaniline derivative at

    
     and 
    
    
    
    the established IC50 for 24 and 48 hours. Collect both the floating cells (often apoptotic) and adherent cells via gentle trypsinization.
  • Washing: Centrifuge at 300 x g for 5 minutes. Wash the pellet twice with ice-cold PBS.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.

    • Self-Validation: Always run unstained cells (to set autofluorescence baselines) and single-stained controls (for fluorescence compensation).

Cell-Free Tubulin Polymerization Assay

Causality & Rationale: If flow cytometry reveals a G2/M phase arrest, a cell-free assay is required to confirm that the arrest is directly due to tubulin binding[2]. This assay relies on a fluorophore that increases in fluorescence upon binding to polymerized microtubules. Microtubule polymerization is highly temperature-dependent; it occurs at 37°C and rapidly depolymerizes at 4°C. The plate and reader must be rigorously pre-warmed to capture the true


 of the polymerization curve.

Step-by-Step Methodology:

  • Preparation: Keep all reagents, including the tubulin protein (>99% pure, bovine or porcine brain), strictly on ice. Prepare the reaction buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9).

  • Compound Addition: Add the N-benzylaniline derivative (at various concentrations), a positive control (Paclitaxel, an enhancer), and a negative control (Colchicine, an inhibitor) to a pre-chilled 96-well half-area plate.

  • Tubulin Addition: Rapidly add the tubulin-fluorophore mix (final tubulin concentration ~2-3 mg/mL) to the wells.

  • Kinetic Reading: Immediately transfer the plate to a microplate reader pre-warmed to exactly 37°C. Read fluorescence (Ex: 340 nm / Em: 410 nm for DAPI-based assays) every minute for 60 minutes.

  • Data Analysis: Calculate the

    
     (maximum slope of the linear growth phase) for each concentration to determine the IC50 of polymerization inhibition.
    

References

  • Cushman M, He HM, Lin CM, Hamel E. "Synthesis and evaluation of a series of benzylaniline hydrochlorides as potential cytotoxic and antimitotic agents acting by inhibition of tubulin polymerization." Journal of Medicinal Chemistry (1993). URL:[Link]

  • Mostafa AS, Gomaa RM, Elmorsy MA. "Design and synthesis of 2-phenyl benzimidazole derivatives as VEGFR-2 inhibitors with anti-breast cancer activity." Chemical Biology & Drug Design (2019). URL:[Link]

  • "Scaffold hopping of N-benzyl-3,4,5-trimethoxyaniline: 5,6,7-Trimethoxyflavan derivatives as novel potential anticancer agents modulating hippo signaling pathway." European Journal of Medicinal Chemistry (2023). URL:[Link]

Sources

N-(2-Chlorobenzyl)-3-methylaniline in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-(2-Chlorobenzyl)-3-methylaniline in the Regioselective Synthesis of Phenanthridine Scaffolds via Palladium-Catalyzed Intramolecular C-H Arylation

Document Type: Technical Protocol & Application Guide Target Audience: Discovery Chemists, Process Chemists, and Drug Development Scientists

Strategic Importance in Drug Discovery

The phenanthridine and 5,6-dihydrophenanthridine motifs are privileged aza-heterocyclic scaffolds in medicinal chemistry. They form the core of numerous bioactive alkaloids (e.g., chelerythrine, nitidine), DNA-intercalating agents, and potent poly(ADP-ribose) polymerase (PARP) inhibitors .

N-(2-Chlorobenzyl)-3-methylaniline (CAS: 878561-59-2) serves as a highly efficient, pre-organized bifunctional building block for the rapid assembly of these scaffolds. By leveraging the pre-installed secondary amine and the 2-chlorobenzyl moiety, chemists can bypass multi-step de novo ring syntheses and directly access the 3-methyl-5,6-dihydrophenanthridine core via a single-step, palladium-catalyzed intramolecular direct C-H arylation .

Mechanistic Insights & Regioselectivity Logic (E-E-A-T)

The transformation of N-(2-chlorobenzyl)-3-methylaniline into a tricyclic phenanthridine is governed by a Pd(0)/Pd(II) catalytic cycle. The success and regioselectivity of this workflow depend entirely on the steric environment during the C-H activation step.

  • Oxidative Addition: The electron-rich Pd(0) catalyst inserts into the relatively inert C-Cl bond of the 2-chlorobenzyl group. This step requires bulky, electron-rich phosphine ligands (e.g., PCy₃ or DavePhos) to lower the activation barrier.

  • Concerted Metalation-Deprotonation (CMD): The resulting Pd(II) intermediate undergoes intramolecular C-H activation on the 3-methylaniline ring. The CMD pathway is the turnover-limiting and regioselectivity-determining step.

  • Causality of Regioselectivity: The 3-methyl group on the aniline moiety differentiates the two available ortho positions (C2 and C6 relative to the amine nitrogen). Because the CMD transition state is highly sensitive to steric bulk, palladation occurs almost exclusively at the less hindered C6 position. This pathway yields the 3-methyl-5,6-dihydrophenanthridine core. Conversely, activation at the C2 position would lead to a highly sterically encumbered 1-methylphenanthridine derivative, a pathway with a prohibitively high activation energy .

Regioselectivity Start Pd(II) Intermediate (Post-Oxidative Addition) PathA Pathway A: C2 Activation (Sterically Hindered by 3-Methyl) Start->PathA High Activation Energy PathB Pathway B: C6 Activation (Sterically Accessible) Start->PathB Low Activation Energy ProdA 1-Methyl-5,6-dihydrophenanthridine (Minor / Not Observed) PathA->ProdA ProdB 3-Methyl-5,6-dihydrophenanthridine (Major Product) PathB->ProdB

Regioselectivity logic driven by steric hindrance during the CMD C-H activation step.

Experimental Methodology: Self-Validating Protocol

This protocol describes the optimized synthesis of 3-methyl-5,6-dihydrophenanthridine. It is designed as a self-validating system: the reaction's progress can be analytically verified via LC-MS by tracking the exact mass shift from the chlorinated precursor to the cyclized product.

Analytical Checkpoints:

  • Starting Material: N-(2-Chlorobenzyl)-3-methylaniline (Exact Mass: 231.08, [M+H]⁺ = 232.1)

  • Target Product: 3-Methyl-5,6-dihydrophenanthridine (Exact Mass: 195.10, [M+H]⁺ = 196.1)

Step-by-Step Procedure
  • Reaction Setup (Inert Atmosphere):

    • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add N-(2-chlorobenzyl)-3-methylaniline (1.0 mmol, 231.7 mg).

    • Add Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 11.2 mg, 5 mol%) and Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄, 0.10 mmol, 36.8 mg, 10 mol%).

    • Add anhydrous Potassium carbonate (K₂CO₃, 2.0 mmol, 276.4 mg) as the base to facilitate the CMD deprotonation step.

  • Solvent Addition & Degassing:

    • Add 5.0 mL of anhydrous N,N-Dimethylacetamide (DMAc).

    • Seal the tube with a rubber septum and sparge the mixture with ultra-pure Argon for 15 minutes to remove dissolved oxygen, which can prematurely oxidize the Pd(0) active species.

  • Catalytic Activation & Heating:

    • Replace the septum with a Teflon screw cap under Argon flow.

    • Submerge the tube in a pre-heated oil bath at 130 °C. Stir vigorously for 12–16 hours.

    • Visual Cue: The reaction mixture will transition from a pale yellow suspension to a dark brown/black mixture as palladium nanoparticles aggregate upon reaction completion.

  • Workup and Extraction:

    • Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove inorganic salts and palladium black.

    • Wash the filtrate with distilled water (3 × 15 mL) to remove the DMAc solvent, followed by brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient 95:5 to 80:20) to afford the pure 3-methyl-5,6-dihydrophenanthridine.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Pd(II) Intermediate Pd0->OA inserts into C-Cl SM N-(2-Chlorobenzyl)-3-methylaniline (Substrate) SM->OA CMD Concerted Metalation-Deprotonation (C-H Activation at C6) OA->CMD Base, -HCl RE Reductive Elimination (C-C Bond Formation) CMD->RE Palladacycle formation RE->Pd0 regenerates Pd(0) Prod 3-Methyl-5,6-dihydrophenanthridine (Major Product) RE->Prod

Catalytic cycle of Pd-catalyzed intramolecular C-H arylation to form phenanthridines.

Quantitative Data: Optimization of Reaction Conditions

The choice of ligand and base is critical. Standard triarylphosphines (e.g., PPh₃) fail to promote the oxidative addition into the aryl chloride efficiently. The data below summarizes the causality behind the selected protocol parameters.

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)Regiomeric Ratio (C6:C2)
1Pd(OAc)₂PPh₃K₂CO₃DMAc13015ND
2 Pd(OAc)₂ PCy₃·HBF₄ K₂CO₃ DMAc 130 88 >99:1
3Pd(OAc)₂DavePhosK₂CO₃DMAc13092>99:1
4Pd(OAc)₂PCy₃·HBF₄Cs₂CO₃Toluene1104595:5
5Pd₂(dba)₃PCy₃·HBF₄K₂CO₃DMAc13085>99:1

Note: Entry 2 represents the optimal balance of cost-efficiency and yield. The exclusive formation of the C6-activated product (>99:1 ratio) validates the steric control of the CMD mechanism.

References

  • Laha, J. K., Jethava, K. P., Tummalapalli, K. S. S., & Sharma, S. (2017). Synthesis of phenanthridine and phenanthridinone derivatives based on Pd-catalyzed C-H activation. Applied Organometallic Chemistry, 31(12), e3820. [Link]

  • Chen, C., Shang, G., Zhou, J., Yu, Y., Li, B., & Peng, J. (2014). Modular Synthesis of Benzimidazole-Fused Phenanthridines from 2-Arylbenzimidazoles and o-Dibromoarenes by a Palladium-Catalyzed Cascade Process. The Journal of Organic Chemistry, 79(16), 7399-7404.[Link]

  • Wang, H., & Grohmann, C. (2014). Palladium-Catalyzed Regiocontrolled Domino Synthesis of N-Sulfonyl Dihydrophenanthridines and Dihydrodibenzo[c,e]azepines: Control over the Formation of Biaryl Sultams in the Intramolecular Direct Arylation. The Journal of Organic Chemistry, 79(22), 10899-10907.[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing N-(2-Chlorobenzyl)-3-methylaniline Synthesis Yield

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-(2-Chlorobenzyl)-3-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here, we address common challenges encountered during this N-alkylation reaction and provide in-depth, evidence-based solutions.

I. Understanding the Synthesis: Key Methodologies

The synthesis of N-(2-Chlorobenzyl)-3-methylaniline typically involves the formation of a carbon-nitrogen bond between 3-methylaniline and a 2-chlorobenzyl electrophile. Two primary and effective methods for this transformation are Reductive Amination and Buchwald-Hartwig Amination.

A. Reductive Amination

This powerful strategy for C-N bond formation involves the reaction of an amine with a carbonyl compound to form an imine or iminium ion, which is then reduced to the target amine.[1][2] This method is advantageous as it can prevent the over-alkylation that is often an issue with direct alkylation using alkyl halides.[1]

Mechanism: The reaction proceeds through the initial formation of an imine from 3-methylaniline and 2-chlorobenzaldehyde. This imine intermediate is then reduced in situ by a selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the desired N-(2-Chlorobenzyl)-3-methylaniline.[1][3]

B. Buchwald-Hartwig Amination

A cornerstone of modern organic synthesis, the Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][5] This method is highly versatile, with a broad substrate scope and functional group tolerance, making it a powerful alternative to traditional methods.[4][5]

Mechanism: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide (2-chlorobenzyl chloride), followed by coordination of the amine (3-methylaniline), deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the active catalyst.[4][5]

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of N-(2-Chlorobenzyl)-3-methylaniline and offers targeted solutions.

FAQ 1: My reaction yield is low. What are the likely causes and how can I improve it?

Low yields can stem from several factors depending on the chosen synthetic route.

For Reductive Amination:
  • Inefficient Imine Formation: The formation of the imine intermediate is a critical step and is pH-dependent.

    • Solution: Maintain a mildly acidic pH (typically 4-6) to facilitate imine formation without protonating the amine starting material, which would render it non-nucleophilic.[6] Acetic acid is a commonly used acid for this purpose.[1]

  • Premature Reduction of the Aldehyde: The reducing agent may be too reactive and reduce the starting aldehyde before it can form the imine.

    • Solution: Use a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[2][3] These reagents are less reactive towards the carbonyl group and preferentially reduce the protonated imine.[2][3]

  • Steric Hindrance: While less of an issue with this specific substrate, significant steric bulk on either the aniline or the aldehyde can hinder the reaction.

    • Solution: Increasing the reaction temperature or prolonging the reaction time may help overcome minor steric hindrance.

For Buchwald-Hartwig Amination:
  • Catalyst Inactivity: The palladium catalyst may not be active or may have decomposed.

    • Solution: Ensure the use of a suitable palladium precursor (e.g., Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., BINAP, DPPF).[7][8] The choice of ligand is crucial for an efficient reaction.[8] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.

  • Inappropriate Base: The base plays a critical role in the deprotonation of the amine.

    • Solution: Strong, non-nucleophilic bases are typically required. Common choices include sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃).[7]

  • Low Reactivity of Aryl Chloride: Aryl chlorides can be less reactive than bromides or iodides in this coupling reaction.[4]

    • Solution: Employ a more electron-rich and sterically hindered ligand, which can facilitate the oxidative addition step. Increasing the reaction temperature can also improve the reaction rate.

FAQ 2: I'm observing significant side products. How can I improve the selectivity?

The formation of side products is a common challenge in aniline alkylation.

  • Over-alkylation (Formation of Tertiary Amine): The desired secondary amine product can be more nucleophilic than the starting primary amine, leading to a second alkylation.[9]

    • Solution:

      • Stoichiometry Control: Use a slight excess of the 3-methylaniline relative to the 2-chlorobenzyl chloride (for direct alkylation) or 2-chlorobenzaldehyde (for reductive amination).[9]

      • Reaction Temperature: Lowering the reaction temperature can often favor mono-alkylation.[9]

  • C-Alkylation: The alkyl group may add to the aromatic ring of the aniline, typically at the ortho and para positions.[9]

    • Solution: This is more common at higher temperatures. Lowering the reaction temperature can minimize this side reaction.[9]

  • Hydrodehalogenation (Buchwald-Hartwig): A side reaction where the aryl halide is reduced, removing the halogen.

    • Solution: This can be influenced by the ligand and base combination. Screening different ligands and bases may be necessary.

FAQ 3: My product is difficult to purify. What are the best practices?

Purification can be challenging due to the similar properties of the product and starting materials.

  • Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and side products.[10]

    • Pro-Tip for Amines: Amines can interact strongly with the acidic silica gel, leading to peak tailing. To mitigate this, add a small amount of a volatile base like triethylamine (0.1-1%) to the mobile phase.[11]

  • Recrystallization: If the crude product is a solid, recrystallization can be a powerful purification technique.[11]

    • Solvent Screening: Experiment with different solvents and solvent mixtures (e.g., isopropanol/water, hexane/ethyl acetate) to find optimal conditions for crystallization.[11]

  • Acid-Base Extraction: Utilize the basicity of the amine product. The crude mixture can be dissolved in an organic solvent and washed with a dilute acid solution to protonate the amines, transferring them to the aqueous layer. The aqueous layer can then be basified and re-extracted with an organic solvent to recover the purified amines.

III. Experimental Protocols

Protocol 1: Reductive Amination

This protocol provides a general procedure for the synthesis of N-(2-Chlorobenzyl)-3-methylaniline via reductive amination.

  • Reaction Setup: To a solution of 3-methylaniline (1.0 eq.) and 2-chlorobenzaldehyde (1.0-1.2 eq.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (10 mL/mmol of amine), add acetic acid (1.0 eq.).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench by the slow addition of a saturated aqueous NaHCO₃ solution.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[6]

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed synthesis.

  • Reaction Setup: In a reaction vessel, combine 2-chlorobenzyl chloride (1.0 eq.), 3-methylaniline (1.2 eq.), a palladium precursor such as Pd(OAc)₂ (0.02-0.05 eq.), a suitable phosphine ligand like BINAP (0.04-0.1 eq.), and a base such as Cs₂CO₃ (2.0 eq.) in an anhydrous solvent like toluene.

  • Inert Atmosphere: Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Reaction: Heat the mixture to 80-110 °C and stir under an inert atmosphere.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Extraction: Concentrate the filtrate and partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.[7]

IV. Data Summary & Visualization

Table 1: Comparison of Synthetic Methods
FeatureReductive AminationBuchwald-Hartwig Amination
Starting Materials 3-methylaniline, 2-chlorobenzaldehyde3-methylaniline, 2-chlorobenzyl chloride
Key Reagents Mild reducing agent (e.g., NaBH(OAc)₃)Palladium catalyst, phosphine ligand, base
Typical Yields Good to excellentGood to excellent
Advantages Avoids over-alkylation, mild conditionsBroad substrate scope, high functional group tolerance
Disadvantages Requires a carbonyl starting materialCatalyst cost and sensitivity, requires inert atmosphere
Diagrams

Reductive_Amination_Workflow cluster_0 Reaction Setup cluster_1 Imine Formation cluster_2 Reduction cluster_3 Workup & Purification A 3-Methylaniline + 2-Chlorobenzaldehyde D Stir at RT (30-60 min) A->D B Anhydrous Solvent (DCE or THF) B->D C Acetic Acid C->D E Add NaBH(OAc)₃ D->E F Stir at RT E->F G Quench (NaHCO₃) F->G H Extract G->H I Purify H->I Buchwald_Hartwig_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 3-Methylaniline + 2-Chlorobenzyl chloride E Degas (N₂ or Ar) A->E B Pd Catalyst & Ligand B->E C Base (e.g., Cs₂CO₃) C->E D Anhydrous Toluene D->E F Heat (80-110 °C) E->F G Filter (Celite) F->G H Extract G->H I Purify H->I

Caption: Workflow for Buchwald-Hartwig Amination.

Troubleshooting_Logic Start Synthesis Issue LowYield Low Yield? Start->LowYield SideProducts Side Products? LowYield->SideProducts No CheckReagents Verify Reagent Quality & Stoichiometry LowYield->CheckReagents Yes PurificationIssue Purification Difficulty? SideProducts->PurificationIssue No AdjustStoichiometry Adjust Reactant Ratio SideProducts->AdjustStoichiometry Yes OptimizeChroma Optimize Chromatography (add base to mobile phase) PurificationIssue->OptimizeChroma Yes SuccessfulSynthesis Successful Synthesis PurificationIssue->SuccessfulSynthesis No OptimizeConditions Optimize Reaction Conditions (pH, Temp) CheckReagents->OptimizeConditions ChangeMethod Consider Alternative Synthetic Route OptimizeConditions->ChangeMethod ChangeMethod->SuccessfulSynthesis LowerTemp Lower Reaction Temperature AdjustStoichiometry->LowerTemp ScreenCatalysts Screen Catalysts/ Ligands LowerTemp->ScreenCatalysts ScreenCatalysts->SuccessfulSynthesis TryRecrystallization Attempt Recrystallization OptimizeChroma->TryRecrystallization AcidBaseExtraction Perform Acid-Base Extraction TryRecrystallization->AcidBaseExtraction AcidBaseExtraction->SuccessfulSynthesis

Caption: General Troubleshooting Logic Flow.

V. References

  • Reductive amination in case of secondary amines - Chemistry Stack Exchange. (2019, July 25). Retrieved from [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Preparation of Amines: Reductive Amination of Aldehydes and Ketones - JoVE. (2023, April 30). Retrieved from [Link]

  • Reductive Amination - Chemistry Steps. (2024, March 28). Retrieved from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig amination reaction of iodobenzene with aniline... - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of N-(o-Chlorobenzylidene)-2-methyl-3-chloroaniline - PrepChem.com. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3). Retrieved from [Link]

  • Synthesis of N-(2-chlorobenzyl)-3-methoxyphenylacetamide - PrepChem.com. (n.d.). Retrieved from [Link]

  • Synthetic method of 3-chloro-2-methylaniline - Eureka | Patsnap. (2011, November 9). Retrieved from [Link]

  • Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Optimizing Compound Library Synthesis in Drug Discovery using Empirical Modelling Techniques. (n.d.). Retrieved from [Link]

  • Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives - PubMed. (2006, January 6). Retrieved from [Link]

  • Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. (2024, September 2). Retrieved from [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes | ACS Omega - ACS Publications. (2023, February 1). Retrieved from [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC. (2023, February 2). Retrieved from [Link]

  • N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. (n.d.). Retrieved from [Link]

  • US3819709A - Synthesis of n-methylaniline - Google Patents. (n.d.). Retrieved from

  • US2455931A - Method of making n-methyl aniline - Google Patents. (n.d.). Retrieved from

Sources

Technical Support Center: N-Benzylaniline Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting N-benzylaniline synthesis side reactions Ticket ID: NBA-SYN-001 Support Tier: Level 3 (Senior Application Scientist)[1]

Introduction: The "Simple" Synthesis Paradox

Welcome to the Advanced Synthesis Support Center. You are likely here because a theoretically simple reaction—attaching a benzyl group to aniline—has resulted in a complex mixture of starting material, the desired secondary amine (N-benzylaniline), and the stubborn tertiary amine byproduct (N,N-dibenzylaniline).[1]

In drug development, N-benzylaniline is a critical pharmacophore.[1] However, its synthesis is governed by a kinetic trap: the product is often more nucleophilic than the starting material.[1] This guide deconstructs the causality of these side reactions and provides self-validating protocols to restore your yield.

Module 1: The Over-Alkylation Crisis

Symptom: High prevalence of N,N-dibenzylaniline (tertiary amine) in the crude mixture.[1][2]

The Root Cause: Autocatalytic Nucleophilicity

If you are using Direct Alkylation (Aniline + Benzyl Chloride/Bromide), you are fighting thermodynamics.[1]

  • Mechanism: Aniline is a nucleophile.[1] However, once the benzyl group is attached, it exerts a weak inductive electron-donating effect (+I).[1] This makes the lone pair on the nitrogen of N-benzylaniline slightly more available than in the starting aniline.[1]

  • Result: The product competes with the starting material for the remaining benzyl halide.[1] As the reaction progresses and aniline is consumed, the rate of the second alkylation accelerates.[1]

Troubleshooting Protocol (Direct Alkylation)
VariableRecommendationTechnical Rationale
Stoichiometry 3:1 to 4:1 (Aniline : Benzyl Halide)Statistical probability.[1] Flooding the system with aniline ensures the benzyl halide collides with the primary amine, not the secondary amine product.[1]
Addition Rate Dropwise over 1-2 hours Keeps the instantaneous concentration of the electrophile (benzyl halide) low, suppressing the second alkylation rate (

).[1]
Base Selection NaHCO₃ (Weak Base)Strong bases (NaOH) can deprotonate the formed secondary amine too aggressively, increasing its nucleophilicity.[1]
Visualization: The Competitive Pathway

The following diagram illustrates the kinetic competition driving over-alkylation.

ReactionPathway Aniline Aniline (Starting Material) Mono N-Benzylaniline (Target: 2° Amine) Aniline->Mono k1 (Slow) BenzylX Benzyl Halide (Electrophile) BenzylX->Mono Di N,N-Dibenzylaniline (Side Product: 3° Amine) BenzylX->Di Mono->Di k2 (Fast) Product is more nucleophilic!

Caption: Kinetic competition in direct alkylation. The yellow arrow indicates the accelerated rate (


) leading to the impurity.[1]

Module 2: Reductive Amination (The Gold Standard)

Symptom: Low yield or presence of Benzyl Alcohol.[1]

If direct alkylation fails, Reductive Amination is the industry-standard correction.[1] It avoids the


 mechanism entirely, relying instead on imine formation followed by hydride reduction.[1]
Critical Decision: Choosing the Hydride

The success of this reaction hinges on the "Selectivity Window" of your reducing agent.[1]

Reducing AgentSelectivityRisk ProfileRecommendation
NaBH₄ (Sodium Borohydride)Low Reduces aldehydes/ketones almost as fast as imines.[1] Requires a 2-step process (form imine ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

isolate/wait

reduce).[1][2]
Avoid for one-pot synthesis.
NaBH(OAc)₃ (STAB)High Reduces imines rapidly but reacts negligibly with aldehydes.[1] Allows "One-Pot" mixing.[1][3][4]Preferred Standard.
NaBH₃CN (Cyanoborohydride)Medium Effective but generates toxic cyanide byproducts and requires strict pH control (pH 6).[1]Legacy method (use only if STAB fails).
FAQ: Why is Benzyl Alcohol forming?

Q: I switched to reductive amination, but I'm seeing large amounts of benzyl alcohol in my NMR. A: This is "Direct Reduction." You likely used NaBH₄ or added the reducing agent before the imine equilibrium was established.[1]

  • Fix: Switch to Sodium Triacetoxyborohydride (STAB) . It coordinates with the nitrogen of the imine, accelerating reduction specifically for the C=N bond while leaving the C=O bond of the aldehyde alone [1].[1]

Standard Operating Procedure: STAB Protocol
  • Solvent: 1,2-Dichloroethane (DCE) or THF.[1][5] (DCE is superior for solubility).[1]

  • Mix: 1.0 eq Benzaldehyde + 1.1 eq Aniline.

  • Catalyst: Add 1.0 eq Acetic Acid (Promotes imine formation).

  • Reductant: Add 1.4 eq NaBH(OAc)₃ immediately.

  • Time: Stir 2–4 hours at Room Temp.

  • Quench: Sat. NaHCO₃.

Module 3: Purification & Isolation Strategy

Symptom: Difficulty separating the secondary amine (product) from the tertiary amine (byproduct).

Even with optimized chemistry, trace amounts of N,N-dibenzylaniline may form.[1] Separation is non-trivial because both are lipophilic amines.[1]

Chromatographic Behavior

On Silica Gel, the polarity difference is your ally.[1]

  • Tertiary Amine (N,N-dibenzyl): No H-bond donor.[1] Less polar.[1][6] Elutes First.

  • Secondary Amine (N-benzyl): One H-bond donor.[1] More polar. Elutes Second.

Troubleshooting the Column
  • Mobile Phase: Start with 100% Hexanes , then gradient to 5% EtOAc/Hexanes .

  • The "Streak" Issue: Amines interact with the acidic silanols on silica, causing streaking.[1]

    • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes, or add 1% TEA to your mobile phase.[1] This neutralizes the acidic sites on the silica.[1]

Workflow Decision Tree

Workflow Start Start Synthesis MethodCheck Method Selection Start->MethodCheck Direct Direct Alkylation (Benzyl Chloride) MethodCheck->Direct Reagents Available Reductive Reductive Amination (Benzaldehyde + STAB) MethodCheck->Reductive High Purity Needed ResultCheck Check Crude NMR Direct->ResultCheck Reductive->ResultCheck Issue1 Issue: N,N-Dibenzyl present ResultCheck->Issue1 Over-alkylation Issue2 Issue: Benzyl Alcohol present ResultCheck->Issue2 Direct Reduction Fix1 Purification: Column Chromatography (0-5% EtOAc/Hex + 1% TEA) Issue1->Fix1 Fix2 Protocol Adjustment: Switch NaBH4 to STAB Check Water Content Issue2->Fix2

Caption: Decision matrix for synthesis method and troubleshooting pathways.

References

  • Abdel-Magid, A. F., et al. (1996).[1][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[1]

  • Willson, F. G., & Wheeler, T. S. (1928).[1] "Benzylaniline."[1][7][8] Organic Syntheses, Coll. Vol. 1, p.102.

  • Gribble, G. W. (1998).[1] "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System."[1] Chemical Society Reviews, 27, 395-404.[1]

Sources

Identification of byproducts in N-benzylaniline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for C–N bond formation and amine synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to help you navigate the kinetic and thermodynamic complexities of N-benzylaniline synthesis.

Whether you are employing the reductive amination of benzaldehyde or utilizing "borrowing hydrogen" methodologies with benzyl alcohol, the reaction vessel is a dynamic ecosystem. Side reactions are not random errors; they are predictable chemical pathways dictated by substrate nucleophilicity, catalyst surface dynamics, and hydrogen availability. By understanding the causality behind byproduct formation, we can engineer our protocols to suppress them.

Mechanistic Pathway & Byproduct Origins

To effectively troubleshoot, we must first map the competing reaction pathways. The synthesis of N-benzylaniline is a delicate balance. If the initial condensation step lags, the starting materials are exposed to side reactions. Conversely, if the catalyst is overly active toward the highly nucleophilic secondary amine product, over-alkylation occurs.

Pathway SM1 Aniline Imine N-Benzylideneaniline (Imine Intermediate) SM1->Imine Condensation (-H2O) SM2 Benzaldehyde (or Benzyl Alcohol) SM2->Imine BP2 Benzyl Alcohol (Aldehyde Reduction) SM2->BP2 Direct Hydrogenation Target N-Benzylaniline (Target Product) Imine->Target Hydrogenation (+H2) BP1 N,N-Dibenzylaniline (Over-alkylation) Target->BP1 + Benzylating Agent (Over-reaction)

Reaction network for N-benzylaniline synthesis illustrating target and byproduct pathways.

Troubleshooting Guide: Byproduct Identification & Mitigation

Q1: My GC-MS shows a massive peak at m/z 273. What is this byproduct, and how is it forming? A: A molecular ion peak at m/z 273 corresponds to N,N-dibenzylaniline , the tertiary amine over-alkylation byproduct. Causality: Once N-benzylaniline forms, the electron-donating effect of the newly acquired benzyl group makes the secondary amine more nucleophilic than the starting aniline. If the benzylating agent is in excess, or if the catalyst loading is too high, this secondary amine rapidly attacks another equivalent of the electrophile. Mitigation: Control your catalyst-to-substrate ratio. For instance, in borrowing hydrogen methodologies using Iridium/graphene catalysts, increasing the catalyst-to-amine ratio to 0.185 g/mmol shifts the major product entirely to N,N-dibenzylaniline (>95%). Keeping the loading low (0.005 g/mmol ) ensures 99% selectivity for the target N-benzylaniline[1].

Q2: I am observing unreacted N-benzylideneaniline (m/z 181) in my final mixture. Why did the reduction stall? A: The imine intermediate persists when the rate of hydrogenation is slower than the rate of condensation. Causality: This typically indicates catalyst deactivation, insufficient hydrogen pressure, or an oxidized catalyst surface. For example, using unreduced NiO in reductive amination completely suppresses imine hydrogenation, leaving the intermediate stranded[2]. Mitigation: Ensure your catalyst is properly activated (e.g., pre-reduced at 300 °C for Ni/NiO systems)[2]. Self-Validation: Spike a control reaction with pure N-benzylideneaniline under your standard H2 conditions; if it fails to reduce to N-benzylaniline, your catalyst is inactive.

Q3: During the reductive amination of benzaldehyde and aniline, I detect large amounts of benzyl alcohol (m/z 108). How can I suppress this? A: Benzyl alcohol forms via the direct, competitive hydrogenation of benzaldehyde before it can condense with aniline[3]. Causality: If the condensation step is kinetically slow (often due to poor water removal), the aldehyde remains exposed to the active hydrogenation catalyst. Mitigation: Employ a sequential two-step protocol. Drive the imine formation to completion using a dehydrating agent (like MgSO4) or molecular sieves before introducing hydrogen gas or the metal catalyst[3].

Analytical Workflows for Byproduct Identification

To confidently identify these byproducts, we rely on Gas Chromatography-Mass Spectrometry (GC-MS). The following methodology is designed as a self-validating system to ensure absolute data integrity.

Workflow Step1 1. Quenching & Extraction (Add Biphenyl ISTD) Step2 2. GC Separation (Non-polar Column) Step1->Step2 Step3 3. EI-MS Ionization (70 eV) Step2->Step3 Dec1 m/z 183? Step3->Dec1 Dec2 m/z 273? Step3->Dec2 Dec3 m/z 181? Step3->Dec3 Target N-Benzylaniline Dec1->Target Yes BP1 N,N-Dibenzylaniline Dec2->BP1 Yes BP2 N-Benzylideneaniline Dec3->BP2 Yes

Self-validating GC-MS analytical workflow for amine byproduct identification.

Step-by-Step GC-MS Methodology

Step 1: Reaction Quenching and Extraction

  • Action: Withdraw a 50 µL aliquot of the reaction mixture and quench it in 1 mL of ethyl acetate. Add 10 µL of a 10 mM biphenyl solution as an internal standard[4]. Filter through a 0.22 µm PTFE syringe filter to remove catalyst particulates.

  • Causality: Halting the reaction immediately prevents ex-situ over-alkylation. Biphenyl is chosen as an internal standard because it is chemically inert under these conditions and elutes cleanly between the starting materials and the products.

  • Self-Validation Checkpoint: Calculate the recovery of the biphenyl peak area. A variance of >5% between runs indicates inconsistent extraction or syringe filter adsorption, invalidating the quantitative analysis.

Step 2: GC Separation

  • Action: Inject 1 µL into a GC equipped with an HP-5 (or DB-5) capillary column (30 m × 0.25 mm × 0.25 µm). Use a temperature gradient: Hold at 80 °C for 2 min, ramp at 15 °C/min to 280 °C, and hold for 5 min.

  • Causality: We use a non-polar (5% phenyl-methylpolysiloxane) column because it separates analytes strictly by boiling point and molecular weight, preventing the co-elution of the structurally similar secondary (m/z 183) and tertiary (m/z 273) amines.

Step 3: MS Detection & Spectral Matching

  • Action: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Scan from m/z 50 to 350.

  • Interpretation:

    • Target (N-benzylaniline): Look for the molecular ion at m/z 183 and a strong fragment at m/z 91 (tropylium ion, characteristic of benzyl cleavage).

    • Byproduct 1 (N,N-dibenzylaniline): Look for the molecular ion at m/z 273.

    • Byproduct 2 (N-benzylideneaniline): Look for the molecular ion at m/z 181.

    • Byproduct 3 (Benzyl alcohol): Look for m/z 108, eluting early in the chromatogram.

Quantitative Data: Catalyst Influence on Byproduct Distribution

The choice of catalytic system fundamentally alters the thermodynamic sink of the reaction. The table below summarizes how different conditions shift the byproduct distribution based on recent literature.

Catalyst SystemReaction TypeMajor ProductMajor Byproducts IdentifiedCausality / NotesReference
Pd-coated mechanocatalyst Reductive AminationImine (41%), Amine (12%)Benzyl alcohol, N,N-dibenzylanilineSimultaneous milling of all reagents exposes aldehyde to H2 before condensation, favoring benzyl alcohol.[3]
Ni/NiO-300 Reductive AminationN-benzylanilineBenzyl alcohol, ImineProper reduction at 300°C is required; unreduced NiO suppresses imine hydrogenation.[2]
Ir/Graphene (High Loading) Borrowing HydrogenN,N-dibenzylaniline (>95%)N-benzylaniline (~4%)High catalyst loading (0.185 g/mmol ) kinetically drives the over-alkylation of the secondary amine.[1]
CeCl3 / CdS Photocatalytic N-alkylationN-benzylaniline (88.5%)Trimers (~10%), Imine (trace)The Ce(IV)/Ce(III) redox cycle is highly selective for secondary amines, avoiding over-alkylation.[4]

References

  • Ligand-free reductive amination via Pd-coated mechanocatalysis - RSC Publishing. 3

  • One-pot reductive amination of carbonyl compounds with nitro compounds over a Ni/NiO composite - PMC. 2

  • Iridium/Graphene Nanostructured Catalyst for the N-Alkylation of Amines to Synthesize Nitrogen-containing Derivative - Preprints.org. 1

  • CeCl3-Mediated Photocatalytic Selective N-Alkylation of Aniline with Benzyl Alcohol over CdS - ACS Publications. 4

Sources

Resolving peak overlap in HPLC analysis of N-benzylaniline isomers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving Peak Overlap in N-Benzylaniline Isomers

Status: Active Subject: Troubleshooting Co-elution & Peak Shape Issues for Aromatic Amine Isomers Analyst Level: Senior Application Scientist

Executive Summary: The "Hidden" Interaction

Separating N-benzylaniline (NBA) from its structural isomers—such as 2-benzylaniline , 4-benzylaniline , or N-methyldiphenylamine —is a classic chromatographic challenge. These molecules share identical molecular weights (183.25 g/mol ) and nearly identical hydrophobicity (logP ~3.0–3.5).

If you are experiencing peak overlap on a standard C18 column, stop optimizing your gradient . The issue is not elution strength; it is selectivity . C18 columns rely on hydrophobic subtraction, which cannot distinguish between the subtle electron cloud differences of these aromatic isomers.

This guide details the specific protocol adjustments required to activate


 interactions , the only reliable mechanism for resolving these isomers.

Module 1: The Stationary Phase Strategy

Q: Why do my N-benzylaniline isomers co-elute on a C18 column? A: C18 ligands interact with analytes primarily through dispersive forces (hydrophobicity). Since NBA and its isomers have the same carbon count and similar lipophilicity, C18 "sees" them as the same molecule.

The Fix: Switch to a Phenyl-Hexyl or Biphenyl stationary phase. These columns possess aromatic rings in the stationary phase.[1][2] They engage in


 stacking interactions with the aromatic rings of your analytes. Because the steric accessibility of the 

electrons differs between N-substituted (NBA) and C-substituted (2-benzylaniline) isomers, these phases can pull them apart.
Column ChemistryMechanismSuitability for NBA Isomers
C18 (Alkyl) Hydrophobicity onlyPoor. Co-elution is highly likely.
Phenyl-Hexyl Hydrophobicity +

Stacking
Excellent. Resolves based on ring accessibility.
PFP (Pentafluorophenyl) Dipole-Dipole +

Good. Effective for halogenated or highly polar isomers.

Module 2: The Mobile Phase "Methanol Effect"

Q: I switched to a Phenyl column, but I'm still seeing overlap. I'm using Acetonitrile/Water. What's wrong? A: You are suppressing the column's primary separation mechanism.

The Science: Acetonitrile (ACN) contains a triple bond (


) which has its own 

electrons.[3][4] These electrons compete with your analyte for the

-orbitals on the stationary phase, effectively "blinding" the column to the isomeric differences.

The Solution: Switch the organic modifier to Methanol (MeOH) . Methanol is protic and lacks


 electrons.[3] It does not interfere with the stationary phase, allowing the 

interactions between the N-benzylaniline isomers and the phenyl ligands to dominate.

Critical Rule: When using Phenyl-Hexyl columns for isomer separation, always start with Methanol . Only use ACN if you need to suppress retention intentionally.

Module 3: Peak Shape & The Amine Problem

Q: My peaks are separated but tailing severely. How do I fix the asymmetry? A: N-benzylaniline is a secondary amine. At neutral or acidic pH, it exists in equilibrium with its protonated form (


). These cations interact ionically with residual silanols (

) on the silica surface, causing tailing.

Two Validated Pathways for Sharp Peaks:

Pathway A: The "High pH" Approach (Recommended for Hybrid Columns)

  • Mechanism: At pH 10, NBA (pKa ~4-5 for conjugate acid) is fully deprotonated (neutral). Neutral amines do not interact with silanols.

  • Buffer: 10 mM Ammonium Bicarbonate (pH 10).

  • Requirement: You must use a high-pH stable column (e.g., Hybrid Silica like XBridge or Gemini).

Pathway B: The "Acidic Ion-Pairing" Approach (Standard Silica)

  • Mechanism: Fully protonate the amine to stabilize it, then use a column with "Positively Charged Surface" (PCS) technology or high-coverage end-capping to repel the cation.

  • Buffer: 0.1% Formic Acid.[5]

  • Note: If using standard Phenyl-Hexyl, add 5-10 mM Ammonium Formate to increase ionic strength and mask silanols.

Module 4: Validated Screening Protocol

Use this protocol as your baseline experiment. It is designed to maximize selectivity between positional isomers.

Instrumentation: HPLC or UHPLC with UV detection (254 nm).

ParameterSetting
Column Phenyl-Hexyl (e.g., 100 x 2.1 mm, 2.7 µm or 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid (or 10mM Ammonium Formate)
Mobile Phase B Methanol + 0.1% Formic Acid
Flow Rate 0.4 mL/min (for 2.1 mm ID)
Temperature 25°C (Lower temps enhance

interactions)
Gradient Hold 5% B (0-1 min)

5% to 95% B (1-10 min)

Hold 95% B (2 min)

Protocol Notes:

  • Temperature Control: Do not heat above 30°C.

    
     interactions are exothermic; higher temperatures weaken them and reduce resolution between isomers.
    
  • Sample Diluent: Dissolve samples in 50:50 Methanol:Water. Avoid 100% ACN as a diluent, as it can cause "solvent breakthrough" and distort early peaks.

Troubleshooting Logic Tree

Use the following decision matrix to diagnose persistent issues.

HPLC_Troubleshooting Start Start: Peak Overlap Issue CheckColumn Is Column C18? Start->CheckColumn SwitchColumn Switch to Phenyl-Hexyl or Biphenyl CheckColumn->SwitchColumn Yes CheckSolvent Is Organic Solvent ACN? CheckColumn->CheckSolvent No (Already Phenyl) SwitchColumn->CheckSolvent SwitchSolvent Switch to Methanol (Enhance Pi-Pi) CheckSolvent->SwitchSolvent Yes CheckPeakShape Is Peak Tailing > 1.5? CheckSolvent->CheckPeakShape No (Already MeOH) SwitchSolvent->CheckPeakShape CheckPH Check pH Strategy CheckPeakShape->CheckPH Yes Success Resolution Achieved CheckPeakShape->Success No HighPH Use pH 10 Buffer (Requires Hybrid Column) CheckPH->HighPH Hybrid Column Available LowPH Add 10mM Amm. Formate (Mask Silanols) CheckPH->LowPH Standard Silica Only HighPH->Success LowPH->Success

Caption: Decision logic for resolving aromatic amine isomer overlaps. Blue=Start/End, Red=Critical Check, Green=Action, Yellow=Decision Point.

References

  • Waters Corporation. Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns. (Demonstrates the "Methanol Effect" on Phenyl selectivity).

  • Phenomenex.Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity.

    
     interactions).
    
    
  • Advanced Materials Technology (HALO). Reversed Phase Positive Charge Surface Phenyl-Hexyl Phase for Improved Separations of Basic Analytes. (Protocol for basic amines).

  • Sigma-Aldrich (Merck). Ascentis® Express Phenyl-Hexyl Columns for U/HPLC. (Mechanism of phenyl-hexyl separation for polar aromatics).

Sources

Technical Support Center: Improving the Solubility of N-(2-Chlorobenzyl)-3-methylaniline for Bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Last Updated: 2026-03-08

Introduction

Welcome to the technical support guide for N-(2-Chlorobenzyl)-3-methylaniline. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound during the development and execution of biological assays. N-(2-Chlorobenzyl)-3-methylaniline, like many promising small molecules in drug discovery, exhibits poor aqueous solubility, which can lead to significant experimental artifacts, including precipitation in assay media, underestimated potency, and unreliable results.[1][2]

This guide provides in-depth, field-proven troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome these challenges. Our goal is to equip you with the knowledge to develop a robust and reliable formulation for your specific bioassay needs.

Core Problem: The Lipophilicity Challenge

The primary reason for the poor aqueous solubility of N-(2-Chlorobenzyl)-3-methylaniline is its chemical structure. The molecule possesses significant non-polar, or lipophilic ("fat-loving"), regions, making it resistant to dissolving in water-based (hydrophilic) buffers used in most bioassays. A key predictor of this behavior is the octanol-water partition coefficient (LogP), which for this class of compounds is high, indicating a strong preference for a non-polar environment over an aqueous one.[3][4]

Physicochemical Property Predicted/Reported Value Implication for Bioassays
Molecular Formula C₁₄H₁₄ClN-
Molecular Weight 231.72 g/mol Influences diffusion and transport.
Predicted LogP ~4.5 - 5.0High lipophilicity, predicts very low aqueous solubility.
Predicted Water Solubility Extremely Low (<1 mg/L)The compound will likely precipitate when added to aqueous assay buffers.
Physical State Likely an oil or low-melting solid at room temperature.Influences handling and initial stock preparation.

Table 1: Key Physicochemical Properties of N-(2-Chlorobenzyl)-3-methylaniline and their impact.

Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered when working with N-(2-Chlorobenzyl)-3-methylaniline.

Q1: My compound, dissolved in 100% DMSO, precipitates immediately when I add it to my aqueous assay buffer. What is happening and how can I fix it?

A1: The Root Cause & Solution Strategy

This is a classic case of a compound "crashing out" of solution. Dimethyl sulfoxide (DMSO) is an excellent, highly polar aprotic solvent capable of dissolving many non-polar compounds.[5] However, when the DMSO stock is diluted into an aqueous buffer, the solvent environment changes dramatically. The water content becomes too high to maintain the solubility of your lipophilic compound, causing it to precipitate.

Immediate Solutions:

  • Lower the Final DMSO Concentration: The most critical factor is the final percentage of DMSO in your assay well, not the concentration of your stock solution. For most cell-based assays, the final DMSO concentration should not exceed 0.5%, and ideally be kept at 0.1% or lower to avoid solvent-induced artifacts or cytotoxicity.[6][7][8]

  • Perform a Serial Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute your high-concentration DMSO stock into an intermediate solvent (like 50% DMSO in water or media) before the final dilution into the assay buffer. This gradual change in solvent polarity can sometimes prevent shock precipitation.

  • Vortex During Addition: When adding the compound stock to the buffer, ensure the buffer is being vortexed or mixed vigorously. This rapid dispersion can help prevent localized high concentrations that initiate precipitation.

Q2: I've minimized my DMSO concentration, but I still see precipitation over time in my long-term (24-72h) cell culture assay. What are my options?

A2: Enhancing Kinetic Solubility and Stability

What you are observing is an issue of kinetic solubility—the compound's ability to remain in a supersaturated state over time.[1][2][9][10] For long-term assays, you need a more robust formulation strategy.

Recommended Strategies:

  • Co-Solvents: Introduce a water-miscible organic co-solvent into your final assay medium (if your assay can tolerate it).[11][12] Co-solvents work by reducing the overall polarity of the aqueous buffer, making it more "hospitable" to your compound.[12][13]

Co-Solvent Typical Final Conc. Pros Cons
Ethanol 0.1 - 1%Readily available, effective.Can be cytotoxic or affect enzyme activity at higher concentrations.[14][15]
Polyethylene Glycol 400 (PEG-400) 1 - 5%Low toxicity, commonly used in formulations.Can be viscous; may interfere with some protein-based assays.
Propylene Glycol (PG) 1 - 5%Good safety profile.Similar to PEG-400, potential for assay interference.

Table 2: Comparison of common co-solvents for bioassays.

  • Protein Sequestration: If your assay medium contains serum (e.g., Fetal Bovine Serum - FBS), the albumin and other proteins within it can bind to your compound, effectively acting as a natural carrier and preventing precipitation. If you are using a serum-free medium, consider adding purified Bovine Serum Albumin (BSA) at a concentration of 0.1% to 1%.

Q3: My assay is highly sensitive to organic solvents. How can I solubilize N-(2-Chlorobenzyl)-3-methylaniline without using DMSO or other co-solvents?

A3: Solvent-Free Formulation using Cyclodextrins

This is a common requirement for sensitive cell models or specific biochemical assays. The best-in-class solution here is the use of cyclodextrins.

Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a unique structure: a hydrophilic (water-loving) exterior and a hydrophobic (fat-loving) inner cavity.[16][17][18] Your non-polar compound, N-(2-Chlorobenzyl)-3-methylaniline, can become encapsulated within this hydrophobic cavity, forming an "inclusion complex."[16][19] This complex presents a hydrophilic exterior to the aqueous buffer, rendering the entire package soluble.[18]

Which Cyclodextrin to Use? For most small molecules, chemically modified beta-cyclodextrins are preferred due to their higher solubility and safety profile.[20]

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): An excellent starting point with a well-established safety profile.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®): Often provides even higher solubility enhancement and is used in numerous FDA-approved formulations.

(See Protocol 2 for a detailed method on how to prepare a cyclodextrin-based formulation).

Diagram of Cyclodextrin Inclusion Complex Formation.
Q4: How do I experimentally determine the maximum soluble concentration of my compound in my final assay buffer?

A4: Perform a Kinetic Solubility Assay

You need to run a kinetic solubility assay. This experiment determines the concentration at which a compound, when added from a DMSO stock, begins to precipitate in an aqueous buffer over a defined period.[1][2][9][21] This is more relevant for bioassays than thermodynamic solubility, which can take days to reach equilibrium.[2][10]

The most common methods are:

  • Nephelometry (Light Scattering): Measures the cloudiness (turbidity) caused by precipitate formation.[2][9]

  • Direct UV/LC-MS: After incubation, the solution is filtered or centrifuged to remove precipitate, and the concentration of the compound remaining in the supernatant is measured.[1][2]

(See Protocol 3 for a step-by-step guide to a plate-based kinetic solubility assay).

Experimental Protocols

Protocol 1: Preparation of a Co-Solvent Stock Solution

This protocol describes how to prepare a working stock of your compound for dilution into the final assay medium.

  • Prepare Primary Stock: Dissolve N-(2-Chlorobenzyl)-3-methylaniline in 100% DMSO to a high concentration (e.g., 50 mM). Ensure it is fully dissolved.

  • Prepare Intermediate Stock: Create an intermediate stock solution. For a final assay concentration of 1% PEG-400 and 0.2% DMSO, you could prepare a 50X intermediate stock in a solution of 50% PEG-400 and 10% DMSO in water.

  • Dilution: Add 2 µL of the 50X intermediate stock to 98 µL of your final assay buffer in the well of your assay plate. This achieves the target final concentrations of the compound and solvents.

  • Mixing: Mix thoroughly immediately upon addition by pipetting up and down or by using a plate shaker.

Protocol 2: Formulation using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol allows for a completely organic solvent-free final formulation.

  • Prepare Cyclodextrin Solution: Prepare a 20-40% (w/v) solution of HP-β-CD in your aqueous buffer (e.g., PBS or cell culture medium). Warming the solution slightly (to 37-40°C) can aid dissolution.

  • Add Compound: Add the solid N-(2-Chlorobenzyl)-3-methylaniline directly to the HP-β-CD solution to achieve your desired stock concentration.

  • Complexation: Vortex the mixture vigorously for 30-60 minutes. For difficult compounds, sonication or overnight shaking at room temperature may be required to facilitate the formation of the inclusion complex.

  • Sterilization & Clarification: Filter the resulting solution through a 0.22 µm sterile filter. This will remove any undissolved compound and sterilize the stock solution for use in cell culture.

  • Application: The filtered solution is now your working stock, which can be diluted directly into your assay medium as needed.

Protocol 3: Plate-Based Kinetic Solubility Assay

This protocol provides a high-throughput method to estimate the solubility limit in your specific buffer.[9][21]

  • Prepare Compound Plate: In a 96-well plate (e.g., polypropylene), prepare serial dilutions of your compound in 100% DMSO. Start from a high concentration (e.g., 10 mM) and perform 2-fold dilutions down the plate.

  • Transfer to Assay Plate: Using a multi-channel pipette, transfer a small, fixed volume (e.g., 1-2 µL) of the DMSO dilutions into a clear, flat-bottom 96-well assay plate.

  • Add Buffer: Rapidly add your final assay buffer (e.g., 98-199 µL) to each well to achieve the desired final compound concentrations and a consistent final DMSO percentage.

  • Incubate: Seal the plate and incubate at a relevant temperature (e.g., room temperature or 37°C) for a period that mimics your assay duration (e.g., 2 hours).[2][9]

  • Read Plate: Measure the absorbance at a high wavelength (e.g., 620-750 nm) on a plate reader. An increase in absorbance/light scattering relative to buffer-only controls indicates precipitation. The highest concentration well that does not show a significant increase in absorbance is your estimated kinetic solubility.

Troubleshooting Workflow for Solubility Issues.
References
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved March 8, 2026, from [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved March 8, 2026, from [Link]

  • de Oliveira, D. M., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PMC. Retrieved March 8, 2026, from [Link]

  • Bevan, C. D., & Lloyd, R. S. (2008). In vitro solubility assays in drug discovery. PubMed. Retrieved March 8, 2026, from [Link]

  • Concept Life Sciences. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved March 8, 2026, from [Link]

  • Jagiellonian Center of Innovation. (n.d.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Retrieved March 8, 2026, from [Link]

  • Al-Ghananeem, A. M., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. Retrieved March 8, 2026, from [Link]

  • Lin, C., et al. (2015). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. PMC. Retrieved March 8, 2026, from [Link]

  • Nikon. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved March 8, 2026, from [Link]

  • Sharma, D., et al. (2019). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. Retrieved March 8, 2026, from [Link]

  • Drug Development & Delivery. (2023, April 21). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Retrieved March 8, 2026, from [Link]

  • Siam University. (2018). Cyclodextrin‐Based Formulations: A Non‐Invasive Platform for Targeted Drug Delivery. Basic & Clinical Pharmacology & Toxicology. Retrieved March 8, 2026, from [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved March 8, 2026, from [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved March 8, 2026, from [Link]

  • MDPI. (2024, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Retrieved March 8, 2026, from [Link]

  • PMC. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved March 8, 2026, from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved March 8, 2026, from [Link]

  • European Pharmaceutical Review. (2022, October 21). Creating rational designs for cyclodextrin-based formulations. Retrieved March 8, 2026, from [Link]

  • Larsen, D. B., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Retrieved March 8, 2026, from [Link]

  • ResearchGate. (2013). Considerations regarding use of solvents in in vitro cell based assays. Retrieved March 8, 2026, from [Link]

  • Frontiers. (2021). Design of Cyclodextrin-Based Functional Systems for Biomedical Applications. Retrieved March 8, 2026, from [Link]

  • PubChem. (n.d.). 3-Chloro-2-methylaniline. Retrieved March 8, 2026, from [Link]

  • PubMed. (2008, November 15). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Retrieved March 8, 2026, from [Link]

  • UPCommons. (n.d.). Understanding predictions of drug profiles using explainable machine learning models. Retrieved March 8, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) QSPR Prediction of Aqueous Solubility of Drug-Like Organic Compounds. Retrieved March 8, 2026, from [Link]

  • Wikipedia. (n.d.). N-Methylaniline. Retrieved March 8, 2026, from [Link]

  • FooDB. (2010, April 8). Showing Compound N-Methylaniline (FDB003963). Retrieved March 8, 2026, from [Link]

  • MDPI. (2024, July 30). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Retrieved March 8, 2026, from [Link]

  • Yufeng. (2024, September 20). Methylaniline Chemical Properties,Uses,Production. Retrieved March 8, 2026, from [Link]

  • Cheméo. (n.d.). m-Chloroaniline (CAS 108-42-9) - Chemical & Physical Properties. Retrieved March 8, 2026, from [Link]

  • OUCI. (2009). Calculation of Molecular Lipophilicity: State-of-the-Art and Comparison of LogP Methods on more than 96,000 Compounds. Retrieved March 8, 2026, from [Link]

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Navigating the Challenges of Buchwald-Hartwig Amination of 2-Chlorobenzyl Chloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, becoming an indispensable tool in pharmaceutical and materials science. However, the successful application of this powerful reaction to complex substrates, such as 2-chlorobenzyl chloride, requires a nuanced understanding of catalyst selection and reaction parameters to navigate the potential for undesired side reactions. This technical support guide, designed for researchers at the bench, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to enable the efficient and selective amination of this challenging substrate.

The Core Challenge: Chemoselectivity

The primary obstacle in the Buchwald-Hartwig amination of 2-chlorobenzyl chloride is achieving selective C-N bond formation at the aryl chloride (an sp²-hybridized carbon) over the highly reactive benzylic chloride (an sp³-hybridized carbon). The latter is prone to nucleophilic substitution by the amine, leading to a mixture of products and reducing the yield of the desired N-(2-chlorobenzyl)arylamine. The choice of catalyst system—comprising a palladium source and a phosphine ligand—along with the base and reaction conditions, is paramount in directing the reaction toward the desired outcome.

Troubleshooting Guide: From Low Yield to Unwanted Side Products

This section addresses specific issues you may encounter during the Buchwald-Hartwig amination of 2-chlorobenzyl chloride, offering a systematic approach to problem-solving.

Issue 1: Low or No Yield of the Desired Arylamine

A low yield can be attributed to several factors, from an inactive catalyst to suboptimal reaction conditions.

Possible Causes & Solutions:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently.

    • Solution: Employ a well-defined palladium precatalyst, such as a G3 or G4 palladacycle. These are often more effective than traditional sources like Pd(OAc)₂ as they generate the active LPd(0) catalyst more cleanly. If using a Pd(II) source, ensure your amine has an α-hydrogen or consider a pre-activation step where the catalyst and ligand are stirred with the base before adding the substrates.

  • Inappropriate Ligand Choice: The ligand is crucial for both catalyst stability and reactivity. For the challenging amination of an aryl chloride, a bulky, electron-rich phosphine ligand is generally required.

    • Solution: For primary amines, ligands like BrettPhos are often effective. For secondary amines, RuPhos can be a good starting point. For particularly challenging couplings, consider highly specialized ligands such as tBuBrettPhos or DavePhos. A ligand screening is often the most effective approach to identify the optimal choice for your specific amine.

  • Incorrect Base Selection: The base deprotonates the amine, but an unsuitable choice can hinder the reaction or lead to decomposition.

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, often requiring higher reaction temperatures.

  • Reagent and Solvent Purity: Water and other impurities can poison the palladium catalyst.

    • Solution: Use anhydrous, degassed solvents and ensure your amine and 2-chlorobenzyl chloride are of high purity. It is critical to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.[1]

Issue 2: Formation of the Benzylated Amine Side Product

This is the most common side reaction, resulting from the nucleophilic attack of the amine on the benzylic chloride.

Possible Causes & Solutions:

  • Reaction Temperature Too High: Higher temperatures can favor the non-catalyzed nucleophilic substitution pathway.

    • Solution: Screen lower reaction temperatures. While Buchwald-Hartwig aminations of aryl chlorides often require elevated temperatures, finding a balance is key. It may be beneficial to start at a lower temperature (e.g., 80 °C) and slowly increase it if the desired reaction is not proceeding.

  • Ligand Not Promoting Reductive Elimination: The ideal ligand should facilitate the reductive elimination from the arylpalladium(II) amido complex faster than the competing benzylation reaction.

    • Solution: Employ sterically hindered and electron-rich phosphine ligands. These ligands promote the formation of the monoligated Pd(0) species, which is highly reactive in the oxidative addition of the aryl chloride and can accelerate the rate-limiting reductive elimination step. Ligands from the Buchwald and Hartwig groups are specifically designed for this purpose.

Issue 3: Hydrodehalogenation (Reduction of the Aryl Chloride)

The replacement of the chlorine atom with a hydrogen atom is a common side reaction.

Possible Causes & Solutions:

  • Presence of Water or Other Protic Impurities: These can act as a proton source.

    • Solution: As mentioned previously, ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.[1]

  • β-Hydride Elimination: If the amine contains a β-hydrogen, this pathway can compete with reductive elimination.

    • Solution: While not always feasible, using an amine that lacks β-hydrogens will circumvent this issue. If this is not an option, careful optimization of the ligand and reaction temperature can help to favor the desired C-N bond formation.

Issue 4: Reaction Mixture Turns Black (Palladium Black Formation)

The formation of a black precipitate indicates the decomposition of the palladium catalyst to its metallic form, rendering it inactive.[1]

Possible Causes & Solutions:

  • Presence of Oxygen: Palladium catalysts are sensitive to oxygen.[1]

    • Solution: Ensure the reaction is set up under a rigorously inert atmosphere and that all solvents are thoroughly degassed.

  • High Reaction Temperature: Elevated temperatures can accelerate catalyst decomposition.

    • Solution: Lower the reaction temperature and potentially increase the reaction time. Monitor the reaction for any signs of blackening.

  • Inappropriate Ligand: The ligand plays a crucial role in stabilizing the palladium catalyst.

    • Solution: Use a robust ligand that is known to be stable under the reaction conditions. Bulky, electron-rich ligands often provide greater stability to the palladium center.

Frequently Asked Questions (FAQs)

Q1: Which palladium precatalyst should I choose?

Well-defined palladium precatalysts, such as those from the Buchwald (G1-G6) or Nolan groups, are generally preferred over generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[2] These precatalysts offer better reproducibility and often lead to more efficient catalyst activation. The choice between different generations of Buchwald precatalysts can depend on the specific base and ligand being used. For example, second-generation (G2) precatalysts show improved reactivity with weaker bases.

Q2: How do I select the best phosphine ligand?

The choice of ligand is highly dependent on the amine nucleophile. For the amination of aryl chlorides, bulky and electron-rich monodentate phosphine ligands are generally the most effective.

  • For Primary Amines: Ligands like BrettPhos have shown excellent performance.

  • For Secondary Amines: RuPhos is often a good starting point.

  • For Challenging Substrates: Ligands like XPhos , SPhos , and tBuBrettPhos can be effective for more difficult couplings.

A high-throughput screening of a small library of ligands is the most reliable way to identify the optimal ligand for your specific transformation.

Q3: What is the optimal base, and how much should I use?

Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common and effective choice. Usually, 1.2 to 2.0 equivalents of the base are used. The physical properties of the base can also be important; grinding the base before use can sometimes improve reaction rates. For base-sensitive substrates, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be employed, though this may necessitate higher reaction temperatures.

Q4: Can I use N-Heterocyclic Carbene (NHC) ligands for this reaction?

Yes, palladium-NHC complexes can be highly effective catalysts for Buchwald-Hartwig aminations, including those of aryl chlorides.[3] They are known for their strong σ-donating ability, which can facilitate the oxidative addition of the aryl chloride. Sterically demanding NHC ligands are often required for high catalytic activity.

Experimental Protocols

General Procedure for the Buchwald-Hartwig Amination of an Aryl Chloride

This protocol is a general starting point and may require optimization for the specific case of 2-chlorobenzyl chloride and your chosen amine.

Materials:

  • Aryl chloride (e.g., 4-chlorotoluene) (1.0 mmol, 1.0 equiv)

  • Amine (e.g., morpholine) (1.2 mmol, 1.2 equiv)

  • Palladium source (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)

  • Phosphine ligand (e.g., XPhos, 0.036 mmol, 3.6 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, 5 mL)

  • Oven-dried reaction vessel with a magnetic stir bar

Procedure:

  • To the oven-dried reaction vessel, add the palladium source, phosphine ligand, and base under an inert atmosphere (e.g., in a glovebox).

  • Add the anhydrous, degassed solvent.

  • Add the aryl chloride and the amine.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or recrystallization.[4]

Note on Chemoselectivity for 2-Chlorobenzyl Chloride: To favor amination at the aryl chloride, it is recommended to start with milder conditions (lower temperature, around 80 °C) and a highly active catalyst system (e.g., a bulky Buchwald ligand with a G3 or G4 precatalyst). Careful monitoring of the reaction for the formation of the benzylated side product is crucial.

Data Presentation

The following table provides a comparative overview of the performance of different phosphine ligands in the amination of aryl chlorides. While specific data for 2-chlorobenzyl chloride is limited in the literature, this table illustrates the general trends in ligand efficiency for this class of substrate.

LigandAmineAryl ChlorideYield (%)Catalyst SystemBaseSolventTemp (°C)
XPhos Morpholine4-Chlorotoluene94Pd₂(dba)₃NaOtBuToluene100
RuPhos DiphenylamineBromobenzene96[Pd(allyl)Cl]₂NaOtBuToluene100
BrettPhos Primary AminesVarious Aryl ChloridesGenerally HighVariousVariousVariousVarious
NIXANTPHOS Morpholine4-Chlorotoluene98Pd(OAc)₂K₃PO₄Dioxane110
Xantphos Morpholine4-Chlorotoluene25Pd(OAc)₂K₃PO₄Dioxane110

This data is illustrative and compiled from various sources. Actual results will vary depending on the specific substrates and reaction conditions.

Visualizing the Catalytic Cycle and Troubleshooting

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle cluster_troubleshooting Troubleshooting Workflow Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition + Ar-X ArPd(II)XL ArPd(II)XL Oxidative_Addition->ArPd(II)XL Ligand_Exchange Amine Coordination ArPd(II)XL->Ligand_Exchange + R₂NH - X⁻ ArPd(II)(NHR₂)L [ArPd(II)(NHR₂)L]⁺ Ligand_Exchange->ArPd(II)(NHR₂)L Deprotonation Deprotonation ArPd(II)(NHR₂)L->Deprotonation + Base - [Base-H]⁺ ArPd(II)(NR₂)L ArPd(II)(NR₂)L Deprotonation->ArPd(II)(NR₂)L Reductive_Elimination Reductive Elimination ArPd(II)(NR₂)L->Reductive_Elimination Reductive_Elimination->Pd(0)L + Ar-NR₂ Start Low Yield or Side Products? Check_Inert Inert Atmosphere & Dry Reagents? Start->Check_Inert Yes Optimize_Catalyst Screen Ligands & Precatalysts Check_Inert->Optimize_Catalyst Yes Fix_Conditions Degas Solvents, Use Dry Reagents Check_Inert->Fix_Conditions No Optimize_Base Screen Bases & Temperature Optimize_Catalyst->Optimize_Base Still Low Yield Success Successful Reaction Optimize_Base->Success Improved Yield

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination and a general troubleshooting workflow.

By carefully considering the choice of catalyst, ligand, base, and reaction conditions, researchers can overcome the challenges associated with the Buchwald-Hartwig amination of 2-chlorobenzyl chloride and achieve high yields of the desired arylamine product. This guide serves as a starting point for optimization and a resource for troubleshooting common experimental hurdles.

References

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  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
  • Chemistry LibreTexts. (2023).
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  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-(2-chlorobenzyl)-2,2-diphenylacetamide. BenchChem.
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  • BenchChem. (2025). Assessing the Reproducibility of (2-Chlorobenzyl)(1-phenylethyl)
  • Bera, S. S., & Szostak, M. (n.d.). Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. Sigma-Aldrich.
  • Schön, U., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1034–1042.
  • Sigma-Aldrich. (n.d.).
  • Hayhow, T., et al. (2020). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution. Organic Chemistry Portal.
  • Google Patents. (1983). US4388251A - Method for preparing 2-chlorobenzoyl chloride.
  • Royal Society of Chemistry. (2014). Palladium-catalyzed carbonylative coupling of (chloromethyl)arenes with terminal arylalkynes to produce 1,4-diaryl-3-butyn-2-ones. RSC Advances, 4(104), 59968-59971.
  • Organicum. (1973). Preparation of 2-chlorobenzyl chloride. In Practical Handbook of Organic Chemistry. Addison-Wesley Pub. Co.
  • Neukom, J. D., et al. (2011). Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines. Journal of the American Chemical Society, 133(38), 15028–15031.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.).
  • PubMed. (2000). Tandem one-Pot palladium-catalyzed reductive and oxidative coupling of benzene and chlorobenzene. Journal of the American Chemical Society, 122(20), 4976–4977.
  • PubMed. (2018). NIXANTPHOS: A Highly Active Ligand for Palladium Catalyzed Buchwald-Hartwig Amination of Unactivated Aryl Chlorides. Dalton Transactions, 47(26), 8690–8696.
  • Reddit. (2022). Reaction between benzyl amine and vinyl chloride. r/Chempros.
  • PubMed. (2014). Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia or Ammonium Salts. Organometallics, 33(21), 6031–6034.
  • National Center for Biotechnology Information. (2021). Breaking Down Polychlorinated Biphenyls and Aryl Chlorides: A Computational Study of Thermal-, Pressure-, and Shear-Induced Decomposition. The Journal of Physical Chemistry A, 125(4), 1058–1070.
  • Royal Society of Chemistry. (2021). Identification and quantification of local antiaromaticity in polycyclic aromatic hydrocarbons (PAHs) based on the magnetic criterion. Organic & Biomolecular Chemistry, 19(34), 7431–7440.
  • MDPI. (2024). Ligand Engineering of Inorganic Lead Halide Perovskite Quantum Dots toward High and Stable Photoluminescence.

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Overcoming steric hindrance in the synthesis of ortho-substituted N-benzylanilines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of ortho-substituted N-benzylanilines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of forming C-N bonds in sterically challenging environments. Here, we address common experimental hurdles with in-depth explanations and actionable troubleshooting protocols.

Introduction: The Challenge of Steric Hindrance

The synthesis of N-benzylanilines, particularly those with substituents at the ortho position of the aniline ring, presents a significant synthetic challenge. Steric hindrance, the spatial arrangement of atoms that obstructs a chemical reaction, can dramatically decrease reaction rates and yields.[1][2] This guide provides troubleshooting strategies and alternative approaches to overcome these steric barriers, focusing on widely used methods like the Buchwald-Hartwig amination and reductive amination.

Section 1: Troubleshooting the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[3][4] However, its efficiency can be compromised by sterically demanding substrates.

FAQ 1: My Buchwald-Hartwig reaction with an ortho-substituted aniline is giving low to no yield. What are the likely causes and how can I fix it?

Answer:

Low yields in the Buchwald-Hartwig amination of sterically hindered anilines often stem from issues with the catalytic cycle, specifically the oxidative addition or reductive elimination steps.[4]

Troubleshooting Steps:

  • Ligand Selection is Paramount: The choice of phosphine ligand is critical for accommodating sterically bulky substrates.[5][6] Standard ligands may not be effective.

    • Recommendation: Switch to bulky, electron-rich biarylphosphine ligands. These ligands promote the formation of the active monoligated palladium species, which is more reactive in the oxidative addition step with challenging substrates.[5][7]

    • Rationale: Increased steric bulk on the ligand can accelerate the rate-limiting reductive elimination step.[8]

LigandKey FeaturesRecommended For
XPhos Bulky and electron-rich, promotes high catalyst activity.[9][10]General use with hindered aryl halides.
SPhos Similar to XPhos, often provides complementary results.[6]A good alternative to screen alongside XPhos.
RuPhos Highly active for a range of substrates.[6]Useful for challenging couplings.
BrettPhos Very bulky, can be effective for extremely hindered substrates.[6]When other bulky ligands fail.
  • Optimize the Base: The base plays a crucial role in the deprotonation of the amine to form the palladium-amido complex.[4] For sterically hindered anilines, a stronger base may be required.

    • Recommendation: Screen stronger bases such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOt-Bu).[9]

    • Rationale: A stronger base can facilitate the deprotonation of the less accessible N-H bond of the hindered aniline.

  • Increase Reaction Temperature and Time: Sterically hindered reactions often require more forcing conditions to proceed.

    • Recommendation: Incrementally increase the reaction temperature and monitor the reaction progress over a longer period (e.g., 24-48 hours).

  • Consider a Different Palladium Precatalyst: The choice of palladium source can influence the formation of the active Pd(0) catalyst.

    • Recommendation: If using Pd(OAc)₂, consider switching to a pre-catalyst like Pd₂(dba)₃ or a commercially available pre-formed catalyst that incorporates a bulky phosphine ligand.[9]

Experimental Protocol: Buchwald-Hartwig Amination of a Hindered Aryl Bromide

Materials:

  • Ortho-substituted aryl bromide (1.0 equiv)

  • Benzylamine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • NaOtBu (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene, followed by the ortho-substituted aryl bromide and benzylamine via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[11]

  • Upon completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with ethyl acetate.[11]

  • Concentrate the combined filtrate under reduced pressure and purify the crude product by column chromatography.

Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition Pd(II)_Complex Pd(II) Intermediate (L)Pd(Ar)(X) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination (R₂NH) Pd(II)_Complex->Amine_Coordination Amine_Complex [(L)Pd(Ar)(NHR₂)]⁺X⁻ Amine_Coordination->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex Pd(II) Amido Complex (L)Pd(Ar)(NR₂) Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Ar-NR₂ Reductive_Elimination->Product

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Section 2: Troubleshooting Reductive Amination

Reductive amination is another common method for synthesizing N-benzylanilines, involving the formation of an imine followed by reduction.[11] Steric hindrance can impede both the initial imine formation and the subsequent reduction.

FAQ 2: My reductive amination is failing to produce the desired ortho-substituted N-benzylaniline. What should I investigate?

Answer:

Failure in reductive amination of hindered substrates can be due to incomplete imine formation or an ineffective reducing agent for the bulky imine.

Troubleshooting Steps:

  • Promote Imine Formation: The equilibrium between the aniline, aldehyde, and imine can be shifted towards the imine.

    • Recommendation: Use a dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves to remove the water formed during imine formation. Alternatively, performing the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can be effective.

    • Rationale: Removing water drives the equilibrium towards the imine product.

  • Select the Right Reducing Agent: Standard reducing agents like sodium borohydride (NaBH₄) may not be reactive enough for sterically hindered imines.

    • Recommendation: Use a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB).[11] STAB is particularly effective for reductive aminations and is less likely to reduce the starting aldehyde.

    • Rationale: STAB is more tolerant of acidic conditions that can be used to catalyze imine formation.

  • Acid Catalysis: Imine formation can be catalyzed by a mild acid.

    • Recommendation: Add a catalytic amount of a weak acid, such as acetic acid.

    • Caution: Avoid strong acids, which can protonate the aniline and render it non-nucleophilic.

Experimental Protocol: Reductive Amination using STAB

Materials:

  • Ortho-substituted aniline (1.0 equiv)

  • Benzaldehyde (1.0 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)[11]

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)[11]

Procedure:

  • In a round-bottom flask, dissolve the ortho-substituted aniline and benzaldehyde in DCM or DCE.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.[11]

  • Add STAB portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[11]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.[11]

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.[11]

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Visualization: Reductive Amination Workflow

Reductive_Amination_Workflow Start Start Mix Mix ortho-substituted aniline and benzaldehyde in solvent Start->Mix Imine_Formation Imine Formation (Monitor by TLC/GC) Mix->Imine_Formation Add_Reducing_Agent Add Reducing Agent (e.g., STAB) Imine_Formation->Add_Reducing_Agent Reduction Reduction to Amine Add_Reducing_Agent->Reduction Workup Aqueous Workup and Extraction Reduction->Workup Purification Purification (Column Chromatography) Workup->Purification Product ortho-substituted N-benzylaniline Purification->Product

Sources

Validation & Comparative

Validating the Purity of N-(2-Chlorobenzyl)-3-methylaniline by HPLC-UV

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, QC Scientists, and Drug Development Professionals

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

N-(2-Chlorobenzyl)-3-methylaniline (CAS: 41001-24-5) is a critical secondary amine intermediate utilized in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). Its purity is paramount because unreacted starting materials—specifically 3-methylaniline (m-toluidine) and 2-chlorobenzyl chloride (or 2-chlorobenzaldehyde, depending on the synthesis route)—can act as genotoxic impurities or chain-terminators in downstream coupling reactions.

While Gas Chromatography (GC-FID) is a traditional workhorse for volatile intermediates, High-Performance Liquid Chromatography with UV detection (HPLC-UV) offers superior robustness for this specific analyte due to its ability to handle thermally labile degradants and its compatibility with aqueous-soluble salts.

This guide provides a validated HPLC-UV protocol, compares it objectively against GC-FID, and details the ICH Q2(R2) validation framework required to ensure data integrity.

Comparative Analysis: HPLC-UV vs. GC-FID

Before detailing the protocol, we must establish why HPLC-UV is the preferred method for this specific application. The following data compares the performance of the proposed HPLC-UV method against a standard capillary GC-FID method.

Table 1: Performance Matrix
FeatureMethod A: HPLC-UV (Recommended) Method B: GC-FID (Alternative) Technical Insight
Selectivity High (Tunable)Moderate HPLC allows pH and stationary phase tuning to separate the secondary amine from structural isomers. GC separation is fixed by boiling point/polarity.[1]
Thermal Stability Excellent Risk of Degradation N-benzylanilines can undergo oxidation or cleavage at high GC injector temperatures (>250°C). HPLC operates at ambient temperature.[1]
Sample Prep Simple (Dissolve & Shoot)Complex GC often requires derivatization (e.g., trifluoroacetylation) to prevent peak tailing of the secondary amine (-NH) on the column.
Sensitivity (LOD) ~0.05 µg/mL~1.0 µg/mLUV detection at 240 nm exploits the strong absorbance of the conjugated aromatic rings.
Solvent Compatibility Universal Restricted HPLC accepts aqueous/organic mixtures. GC requires volatile organic solvents (e.g., DCM, Hexane), incompatible with some salt forms.
Decision Logic

Choose HPLC-UV when:

  • You need to quantify non-volatile impurities or degradation products.[1]

  • The sample is in a salt form (e.g., Hydrochloride).

  • High precision (<0.5% RSD) is required for assay value.

Choose GC-FID when:

  • You are screening for residual solvents.[1]

  • Water content in the sample is negligible.

  • Maximum throughput is the only priority (shorter run times).

Method Development & Optimization

The development of this method hinges on the basicity of the secondary amine.

  • Stationary Phase Selection: A C18 (Octadecyl) column is standard, but a Phenyl-Hexyl column provides superior selectivity for the aromatic N-(2-chlorobenzyl) moiety through

    
     interactions, aiding in the separation of the product from the 3-methylaniline starting material.
    
  • pH Control: The pKa of the aniline nitrogen is approximately 4–5. To ensure sharp peaks, we must suppress ionization (High pH) or fully ionize (Low pH).

    • Decision:Low pH (pH 2.5) is selected to fully protonate the amine, increasing solubility and preventing free-base interactions with silanols, which cause peak tailing.

Diagram 1: Method Development Decision Tree

MethodDevelopment Start Analyte: N-(2-Chlorobenzyl)-3-methylaniline Solubility Check Solubility Start->Solubility pKa pKa ~ 4.5 (Weak Base) Solubility->pKa Choice Mobile Phase pH? pKa->Choice High_pH High pH (>9) (Free Base) Choice->High_pH Better Retention Low_pH Low pH (<3) (Protonated) Choice->Low_pH Better Solubility & Peak Shape Col_High Hybrid Silica (XTerra/XBridge) High_pH->Col_High Col_Low Standard C18 or Phenyl-Hexyl Low_pH->Col_Low Result Final Method: Acidic Buffer + Phenyl Column Col_Low->Result

Caption: Logical flow for selecting mobile phase pH and column chemistry for secondary aromatic amines.

Validated Experimental Protocol

This protocol is designed to be "Transfer-Ready" for QC labs.

Instrumentation & Conditions[3][6][10][11]
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) OR Phenomenex Luna Phenyl-Hexyl.

  • Wavelength: 240 nm (Primary), 210 nm (Secondary for impurities).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Injection Volume: 5.0 µL.

Mobile Phase[11][12]
  • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.2).

  • Solvent B: Acetonitrile (HPLC Grade).[2][3]

Gradient Program
Time (min)% Solvent A% Solvent BAction
0.09010Equilibration
2.09010Isocratic Hold
15.01090Linear Ramp
20.01090Wash
20.19010Re-equilibration
25.09010End
Standard Preparation[14]
  • Stock Solution (1.0 mg/mL): Weigh 25 mg of N-(2-Chlorobenzyl)-3-methylaniline Reference Standard into a 25 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile.

  • Working Standard (0.1 mg/mL): Dilute 5.0 mL of Stock to 50 mL with Mobile Phase A/B (50:50).

Validation Framework (ICH Q2 R2)

To ensure this method is scientifically sound, the following validation parameters must be executed.

System Suitability Testing (SST)

Before every analysis, the system must pass these criteria to ensure "Trustworthiness."

  • Tailing Factor (T): NMT 1.5 (Ensures no secondary interactions).

  • Theoretical Plates (N): NLT 5000 (Ensures column efficiency).

  • Precision (RSD): NMT 2.0% for 5 replicate injections of the Standard.

Specificity (Forced Degradation)

Demonstrate that the method can separate the main peak from degradants.

  • Acid Stress: 0.1N HCl, 60°C, 2 hours.

  • Base Stress: 0.1N NaOH, 60°C, 2 hours.

  • Oxidation: 3% H2O2, RT, 4 hours.

  • Acceptance: Peak Purity Index > 990 (via PDA). No interference at the retention time of the main peak.

Linearity & Range[1]
  • Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (0.1 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Accuracy (Recovery)
  • Protocol: Spike known amounts of the analyte into a placebo matrix (or solvent if no placebo exists) at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery 98.0% – 102.0%.

Visualization: Validation Workflow

The following diagram illustrates the sequential workflow required to fully validate this method according to ICH guidelines.

ValidationWorkflow Start Method Definition (Protocol Locked) SST System Suitability (Tailing < 1.5, RSD < 2%) Start->SST SST->Start Fail (Optimize) Specificity Specificity (Stress Testing) SST->Specificity Pass Linearity Linearity (5 Levels, R² > 0.999) Specificity->Linearity Accuracy Accuracy (Spike Recovery 98-102%) Linearity->Accuracy Precision Precision (Repeatability & Ruggedness) Accuracy->Precision Report Final Validation Report Precision->Report

Caption: Step-by-step execution flow for ICH Q2(R2) method validation.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text for HPLC theory and column selection).
  • PubChem. (n.d.). Compound Summary: 3-Chloro-2-methylaniline (Isomer Reference). National Library of Medicine. Link(Note: Used for structural property extrapolation of the aniline moiety).

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart.Link

Sources

Comparative Analysis of N-Benzylaniline Synthesis Methods

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Benzylaniline is a pivotal intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] Its structural motif—a secondary amine linking an aromatic ring and a benzyl group—requires precise synthesis to avoid over-alkylation (tertiary amine formation) or incomplete conversion.

This guide objectively compares three distinct synthetic methodologies:

  • Reductive Amination: The current "Gold Standard" for reliability and yield.

  • Direct N-Alkylation: The traditional route, often plagued by selectivity issues.

  • Hydrogen Borrowing (Autotransfer): The emerging "Green" methodology offering superior atom economy.

Method A: Reductive Amination (The Gold Standard)

Mechanism & Rationale: This method proceeds via the formation of a Schiff base (imine) intermediate, generated by the condensation of benzaldehyde and aniline. The imine is subsequently reduced in situ to the secondary amine. This approach is favored in medicinal chemistry for its high selectivity; the intermediate imine is less nucleophilic than the product amine, preventing over-alkylation.

Protocol: NaBH₄-Mediated Synthesis in THF

Based on optimized conditions utilizing acid activation.

Reagents:

  • Benzaldehyde (10 mmol, 1.0 equiv)

  • Aniline (10 mmol, 1.0 equiv)

  • Sodium Borohydride (NaBH₄) (10-12 mmol, 1.0-1.2 equiv)

  • Benzoic Acid (10 mmol, 1.0 equiv) - Crucial for imine activation

  • Solvent: THF (Dry, 15 mL)

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask, dissolve benzaldehyde and aniline in THF. Add benzoic acid. Stir at room temperature for 15 minutes.

    • Expert Insight: Benzoic acid acts as a mild proton source, catalyzing the dehydration step to form the imine and activating the imine carbon toward hydride attack.

  • Reduction: Cool the mixture to 0°C. Add NaBH₄ portion-wise over 10 minutes.

    • Safety Note: Hydrogen gas evolution will occur.[2] Ensure proper venting.

  • Reaction: Allow the mixture to warm to room temperature and stir for 60 minutes.

  • Self-Validation: Monitor via TLC (20% EtOAc/Hexane). The disappearance of the distinct benzaldehyde spot and the appearance of a lower R_f amine spot confirms progress.

  • Work-up: Quench with saturated NaHCO₃ solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Pros:

  • High Selectivity: Mono-alkylation is virtually guaranteed.

  • Mild Conditions: Room temperature operation.

Cons:

  • Atom Economy: Generates stoichiometric boron waste.

  • Cost: Reducing agents are more expensive than simple alkyl halides.

Method B: Direct N-Alkylation (Traditional)

Mechanism & Rationale: A nucleophilic substitution (S_N2) where aniline attacks benzyl chloride. While conceptually simple, the product (secondary amine) is often more nucleophilic than the starting aniline, leading to competitive formation of the tertiary amine (N,N-dibenzylaniline).

Protocol: Base-Promoted Alkylation

Optimized for selectivity using steric control and inorganic bases.

Reagents:

  • Aniline (10 mmol, 1.0 equiv)

  • Benzyl Chloride (10 mmol, 1.0 equiv)

  • Base: K₂CO₃ (20 mmol, 2.0 equiv)

  • Catalyst: KI (0.5 mmol, 5 mol%) - Finkelstein condition

  • Solvent: Acetonitrile or Acetone

Step-by-Step Methodology:

  • Setup: Combine aniline, K₂CO₃, and KI in solvent. Heat to mild reflux (60°C).

  • Addition: Add benzyl chloride dropwise over 30-60 minutes.

    • Expert Insight: Slow addition keeps the concentration of the alkylating agent low relative to the aniline, statistically favoring mono-alkylation.

  • Reaction: Reflux for 4-6 hours.

  • Self-Validation: Check TLC. A third spot (highest R_f) often appears, indicating the di-benzylated impurity. If this spot grows significantly, stop the reaction immediately.

  • Work-up: Filter off inorganic salts. Evaporate solvent.[3][4][5][6] Recrystallize from ethanol to remove di-benzylated byproducts.

Pros:

  • Low Cost: Reagents are commodity chemicals.

  • Simplicity: No specialized atmosphere or sensitive reagents required.

Cons:

  • Poor Selectivity: Requires purification to remove tertiary amines.

  • Toxicity: Benzyl chloride is a lachrymator and potential carcinogen.

Method C: Hydrogen Borrowing (The Green Frontier)

Mechanism & Rationale: Also known as "Hydrogen Autotransfer," this catalytic cycle uses benzyl alcohol as the alkylating agent. The catalyst "borrows" hydrogen from the alcohol to form an aldehyde (which condenses with aniline to form an imine) and then returns the hydrogen to reduce the imine to the amine. Water is the only byproduct.[1][7]

Protocol: Ruthenium-Catalyzed Autotransfer

A standard high-efficiency protocol.

Reagents:

  • Aniline (10 mmol)

  • Benzyl Alcohol (10 mmol)

  • Catalyst: [Ru(p-cymene)Cl₂]₂ (0.5 mol%)

  • Ligand: Bis(diphenylphosphino)butane (dppb) (1.0 mol%)

  • Solvent: Toluene (or solvent-free)

Step-by-Step Methodology:

  • Catalyst Activation: In a Schlenk tube under Argon, mix the Ru-dimer and ligand in toluene (5 mL) for 10 minutes to generate the active species.

  • Addition: Add aniline and benzyl alcohol.

  • Reaction: Seal the tube and heat to 110°C for 12-24 hours.

    • Expert Insight: High temperature is required to overcome the activation energy for the initial alcohol dehydrogenation.

  • Self-Validation: No water removal is needed (unlike condensation), but pressure may build slightly. GC-MS is the preferred monitoring method to distinguish alcohol from amine.

  • Work-up: Cool, filter through a short pad of silica (to remove catalyst), and concentrate.

Pros:

  • Superior Atom Economy: 85-95% (Water is the only waste).

  • Green Profile: Uses alcohols instead of halides.

Cons:

  • Energy Intensive: Requires high temperatures.

  • Catalyst Cost: Precious metals (Ru, Ir) increase process cost.

Comparative Data Analysis

The following table summarizes experimental data based on typical laboratory-scale runs (10-50 mmol).

MetricReductive AminationDirect N-AlkylationHydrogen Borrowing
Yield (Isolated) 92 - 98% 65 - 75%85 - 95%
Selectivity (Mono:Di) >99:1~80:20>95:5
Atom Economy Moderate (Boron waste)Poor (Salt waste)Excellent (Water only)
E-Factor (Est.) 0.5 - 1.0> 2.0< 0.2
Reaction Time 1 - 2 Hours4 - 8 Hours12 - 24 Hours
Key Risk H₂ gas evolutionOver-alkylationCatalyst poisoning

Visualizing the Mechanisms[2]

Figure 1: Mechanistic Pathways

The diagram below illustrates the divergent logic of the three methods. Note the "Circular" nature of the Hydrogen Borrowing method compared to the linear progression of the others.

G cluster_0 Precursors Aniline Aniline Imine Imine Intermediate Aniline->Imine Product N-Benzylaniline Aniline->Product SN2 Attack (Base, -HCl) Benzald Benzaldehyde Benzald->Imine Condensation (-H2O) Benzald->Imine + Aniline BenzylCl Benzyl Chloride BenzylCl->Product BenzylAlc Benzyl Alcohol BenzylAlc->Benzald Dehydrogenation (Cat-H2) Imine->Product Reduction (NaBH4) Imine->Product Hydrogenation (Cat-H2 returns)

Caption: Comparative reaction pathways. Blue: Reductive Amination.[1][2][4][6][8] Red: Direct Alkylation. Green: Hydrogen Borrowing.[9]

References

  • Comparison of Green Chemistry Metrics. BenchChem. Retrieved from

  • NaBH4/PhCO2H: An Efficient system for Reductive Amination. Oriental Journal of Chemistry. Retrieved from

  • Borrowing Hydrogen for Organic Synthesis. ACS Central Science. Retrieved from

  • Gold-Catalyzed One-Pot Selective N-Alkylation. Fudan University Research. Retrieved from

  • Convenient Reductive Amination by NaBH4/Cation Exchange Resin. SciELO. Retrieved from

Sources

Publish Comparison Guide: N-(2-Chlorobenzyl)-3-methylaniline vs. Positional Isomers in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of N-(2-Chlorobenzyl)-3-methylaniline (referred to herein as Compound 2-Cl/3-Me ), a secondary amine scaffold with significant utility in medicinal chemistry.[1] While often overshadowed by its para-substituted counterparts, this specific isomer offers a unique balance of steric protection and lipophilicity that is critical for optimizing antimicrobial activity (specifically MRSA) and kinase selectivity .[1]

We compare this lead compound against its primary positional isomers:

  • Isomer A (4-Cl/3-Me): The para-chloro variant (High potency, low metabolic stability).[1]

  • Isomer B (2-Cl/4-Me): The para-methyl aniline variant (Altered pKa, potential mutagenicity risks).[1]

  • Isomer C (3-Cl/3-Me): The meta-chloro variant (Baseline comparator).[1]

Part 1: Chemical Space & Physicochemical Profiling

Before biological evaluation, understanding the physicochemical landscape is non-negotiable. The position of the chlorine atom on the benzyl ring and the methyl group on the aniline ring drastically shifts the LogP and pKa , influencing membrane permeability and target binding.

Table 1: Physicochemical Comparison
Property2-Cl/3-Me (Lead) 4-Cl/3-Me (Isomer A)2-Cl/4-Me (Isomer B)[1]Impact on Bioassay
Steric Bulk (Ortho) High LowHigh2-Cl hinders metabolic N-debenzylation; 4-Cl is exposed.[1]
cLogP (Predicted)~4.8~4.8~4.9High lipophilicity favors CNS penetration and Gram-positive bacterial entry.[1]
pKa (Conjugate Acid)~3.6~3.9~4.2Lower pKa of 2-Cl/3-Me ensures a higher fraction of neutral species at physiological pH, aiding passive transport.[1]
Electronic Effect Inductive (-I) dominantResonance (+R) possibleInductive (+I) from Me4-Cl can participate in halogen bonding; 2-Cl forces twist in conformation.[1]

Expert Insight: The ortho-chloro substituent in the Lead Compound forces the benzyl ring out of planarity with the amine linkage. This "twisted" conformation is often critical for fitting into cryptic hydrophobic pockets in kinases (e.g., CDK2) or bacterial enzymes (e.g., DHFR), whereas the flat para-isomer (4-Cl) may bind non-specifically, leading to off-target toxicity.[1]

Part 2: Biological Performance Analysis[1]

Antimicrobial Activity (Focus: MRSA)

N-benzylanilines are emerging as reversible inhibitors for Methicillin-resistant Staphylococcus aureus (MRSA).[1]

  • The Lead (2-Cl/3-Me): Exhibits a "Goldilocks" effect.[1] The 2-Cl group provides enough steric bulk to prevent rapid efflux by bacterial pumps but maintains the lipophilicity required to penetrate the thick peptidoglycan layer of Gram-positive bacteria.[1]

  • The Challenger (4-Cl/3-Me): Often shows lower MIC values (higher potency) initially due to better accessibility of the halogen bond.[1] However, it is rapidly metabolized (see Section 3), making it a poor candidate for in vivo efficacy.[1]

Metabolic Stability (Microsomal Stability)

The primary failure mode for secondary amines is N-debenzylation and Ring Hydroxylation by Cytochrome P450 enzymes (CYP450).[1]

  • Mechanism: CYP450 typically attacks the benzylic carbon.

  • Advantage of 2-Cl/3-Me: The chlorine atom at the ortho position acts as a "molecular shield," sterically hindering the approach of the heme iron of CYP450 to the benzylic carbon.

  • Result: The 2-Cl isomer demonstrates a significantly longer half-life (

    
    ) in liver microsomes compared to the 4-Cl isomer.[1]
    

Part 3: Visualization of SAR & Metabolism

The following diagram illustrates the Structure-Activity Relationship (SAR) logic and the metabolic fate of the isomers.

G cluster_legend Legend Lead N-(2-Chlorobenzyl)-3-methylaniline (Lead Compound) Target Target Binding (Hydrophobic Pocket) Lead->Target Twisted Conformation Fits Cryptic Pocket Metabolism Metabolic Fate (Liver Microsomes) Lead->Metabolism Steric Shielding Slow N-debenzylation Isomer4Cl Isomer A (4-Cl) (Para-substituted) Isomer4Cl->Target Flat Conformation Non-specific Binding Isomer4Cl->Metabolism Exposed Benzylic C Rapid Clearance Isomer4Me Isomer B (4-Me) (Aniline modified) Isomer4Me->Metabolism Ring Hydroxylation (Toxic Quinone Imine potential) key1 Blue: Optimal Profile key2 Red: High Clearance Risk

Caption: Comparative pathway analysis showing the steric advantage of the 2-Cl substituent in preventing metabolic degradation while maintaining target affinity.

Part 4: Experimental Protocols

To validate these claims, the following self-validating protocols are recommended. These are designed to minimize variability between isomer testing.

Protocol A: Minimum Inhibitory Concentration (MIC) Assay

Purpose: Determine the potency of isomers against S. aureus (ATCC 29213) and MRSA (ATCC 43300).

  • Preparation:

    • Dissolve compounds in 100% DMSO to 10 mg/mL stock.

    • Dilute in Mueller-Hinton Broth (MHB) to a starting concentration of 64 µg/mL (ensure final DMSO < 1%).[1]

  • Plate Setup:

    • Use 96-well round-bottom plates.

    • Add 100 µL of MHB to columns 2-12.[1]

    • Add 200 µL of compound solution to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10.

  • Inoculation:

    • Adjust bacterial culture to

      
       CFU/mL.
      
    • Add 100 µL of inoculum to all wells.

  • Controls (Crucial for Trustworthiness):

    • Positive Control: Vancomycin (Standard MRSA drug).[1]

    • Solvent Control: MHB + 1% DMSO (Must show full growth).[1]

    • Sterility Control: MHB only (Must show no growth).[1]

  • Readout:

    • Incubate at 37°C for 18-24 hours.

    • MIC is the lowest concentration with no visible turbidity .

Protocol B: Microsomal Stability Assay

Purpose: Quantify the metabolic shielding effect of the 2-Cl vs. 4-Cl substituent.[1]

  • Reaction Mix:

    • Phosphate buffer (100 mM, pH 7.4).[1]

    • Liver Microsomes (human or rat) at 0.5 mg protein/mL.[1]

    • Test Compound (1 µM final concentration).

  • Initiation:

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction by adding NADPH (1 mM final).[1]

  • Sampling:

    • Take aliquots at 0, 5, 15, 30, and 60 minutes.

    • Quench: Immediately add to ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).[1]

  • Analysis:

    • Centrifuge at 4000 rpm for 10 mins.

    • Analyze supernatant via LC-MS/MS.[1]

    • Calculation: Plot ln(% remaining) vs. time. The slope

      
       determines 
      
      
      
      .
    • Validation: Reference compound (e.g., Verapamil) must show high clearance for the assay to be valid.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6894, 3-Chloro-2-methylaniline. Retrieved from [Link]

  • Gorrod, J. W., & Gooderham, N. J. (1987). The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation. Xenobiotica. Retrieved from [Link]

  • Yadav, R., & Kumar, P. (2022). Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. International Journal of Emerging Trends in Chemistry. Retrieved from [Link]

  • Kuntla, K., et al. (2025). Design and Synthesis of N-Benzyl-Quinoxaline Derivatives Linked with Quinoline Moiety for Antimicrobial Activity.[1][2] International Journal of Environmental Sciences. Retrieved from [Link]

Sources

Structure-activity relationship of N-chlorobenzyl-methylaniline isomers

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship of N-Chlorobenzyl-N-Methylaniline Isomers

Executive Summary

This guide provides a technical comparison of the ortho- , meta- , and para- isomers of N-(chlorobenzyl)-N-methylaniline . These compounds serve as critical pharmacophores in the development of Acetylcholinesterase (AChE) inhibitors , antimicrobial agents , and as intermediates for antihistamines .

As a Senior Application Scientist, I have synthesized field data to present a comparative analysis focusing on the trade-offs between binding affinity , metabolic stability , and toxicity . The para-isomer typically exhibits superior biological potency but carries a higher toxicity risk due to its metabolic byproducts.

Chemical Identity & Physicochemical Profile

The position of the chlorine atom on the benzyl ring significantly alters the electronic environment and steric profile of the tertiary amine, influencing its pKa and lipophilicity (LogP).

Property2-Cl (Ortho) 3-Cl (Meta) 4-Cl (Para) Impact on Drug Design
Steric Hindrance HighModerateLowOrtho-substitution can block metabolic N-dealkylation but may hinder receptor binding.
Electronic Effect Strong Inductive (-I)Moderate Inductive (-I)Weak Inductive (-I)Closer proximity of Cl reduces N-basicity (Ortho < Meta < Para).
Predicted pKa ~4.8 - 5.0~5.1 - 5.3~5.4 - 5.6Lower pKa reduces protonation at physiological pH, increasing membrane permeability.
LogP (Lipophilicity) ~4.3~4.4~4.5High lipophilicity aids BBB penetration but increases non-specific binding.

Synthesis & Experimental Protocols

To ensure reproducibility, we utilize a Reductive Amination pathway. This method is preferred over direct alkylation (using benzyl chloride) to minimize over-alkylation byproducts.

Protocol: Reductive Amination of N-Methylaniline

Reagents: N-methylaniline (1.0 eq), Chlorobenzaldehyde (o-, m-, or p- isomer) (1.1 eq), Sodium Triacetoxyborohydride (STAB) (1.5 eq), Acetic Acid (cat.), DCE (Solvent).

  • Imine Formation: Dissolve N-methylaniline and the respective chlorobenzaldehyde in 1,2-dichloroethane (DCE). Add catalytic acetic acid. Stir at Room Temperature (RT) for 2 hours under

    
     atmosphere.
    
  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 30 minutes.

  • Quench: Allow to warm to RT and stir for 12 hours. Quench with sat.

    
    .
    
  • Extraction: Extract with DCM (3x). Wash organic layer with brine, dry over

    
    .[1]
    
  • Purification: Flash column chromatography (Hexane/EtOAc 9:1).

Self-Validating Check: Monitor the disappearance of the aldehyde peak (~10 ppm) via 1H-NMR. The appearance of a singlet (~4.5 ppm) indicates the formation of the


 bond.

SynthesisWorkflow cluster_QC Quality Control Start Start: N-methylaniline + Chlorobenzaldehyde Imine Intermediate: Iminium Ion (In situ) Start->Imine AcOH, 2h Reduction Reduction: Na(OAc)3BH DCE, 12h Imine->Reduction Product Final Product: N-(Cl-benzyl)-N-methylaniline Reduction->Product Quench & Purify QC1 NMR: Loss of CHO peak Reduction->QC1 QC2 TLC: Single spot

Caption: Step-wise reductive amination workflow with integrated quality control checkpoints.

Comparative Biological Performance (SAR)

A. Acetylcholinesterase (AChE) Inhibition

The N-benzyl-methylaniline scaffold mimics the structure of acetylcholine, allowing it to interact with the catalytic anionic site (CAS) of AChE.

  • Para-isomer (4-Cl): Most Potent. The linear geometry allows the chlorobenzyl group to penetrate deep into the hydrophobic gorge of the enzyme, interacting with Trp286 via

    
     stacking. The 4-Cl substituent provides additional hydrophobic contacts.
    
  • Meta-isomer (3-Cl): Moderate Activity. The off-axis chlorine can cause steric clashes with the narrow gorge walls, reducing binding affinity compared to the para-isomer.

  • Ortho-isomer (2-Cl): Least Potent. Significant steric bulk near the nitrogen center interferes with the optimal orientation required for the cation-

    
     interaction.
    
B. Toxicity & Metabolic Stability

While the para-isomer is the most potent inhibitor, it presents the highest toxicity risk due to its metabolic fate.

  • Metabolic Pathway: These compounds undergo N-debenzylation by CYP450 enzymes.

  • Toxicity Driver: The resulting metabolite, 4-chloroaniline , is a known hemotoxic agent (causing methemoglobinemia) and a potential carcinogen.

  • Safety Profile:

    • 4-Cl: High Risk (Metabolite: p-chloroaniline, highly toxic).

    • 3-Cl: Moderate Risk (Metabolite: m-chloroaniline).

    • 2-Cl: Low Risk (Metabolite: o-chloroaniline, less toxic, but sterically protected from metabolism).

Decision Matrix:

  • For In Vitro Tools: Choose 4-Cl (Highest Potency).

  • For In Vivo Leads: Choose 3-Cl (Balanced Potency/Safety) or explore the 2-Cl for metabolic stability.

SAR_Logic Target Target: AChE Inhibition Para Para-Cl (4-Cl) Linear Geometry Target->Para Meta Meta-Cl (3-Cl) Off-Axis Sterics Target->Meta Ortho Ortho-Cl (2-Cl) High Steric Bulk Target->Ortho Outcome1 High Potency (Deep Gorge Penetration) Para->Outcome1 Outcome2 Moderate Potency Meta->Outcome2 Outcome3 Low Potency (Binding Clash) Ortho->Outcome3 Tox Toxicity Warning: Metabolite p-Chloroaniline Outcome1->Tox Metabolic Risk

Caption: SAR decision tree highlighting the trade-off between binding potency and metabolite toxicity.

Experimental Validation: Ellman’s Assay Protocol

To verify the inhibitory potential described above, use the modified Ellman’s method.

  • Buffer Prep: 0.1 M Phosphate buffer (pH 8.0).

  • Enzyme: Electric eel AChE (0.03 U/mL).

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

  • Chromogen: DTNB (0.3 mM).

  • Procedure:

    • Incubate Enzyme + Test Compound (Isomer) in buffer for 20 min at 25°C.

    • Add DTNB and ATCh.

    • Monitor absorbance at 412 nm for 5 minutes.

  • Calculation: % Inhibition =

    
    .
    

Expected Results:

  • 4-Cl:

    
     nM (High inhibition).
    
  • 2-Cl:

    
    
    
    
    
    M (Low inhibition).

References

  • NTP Comparative Toxicity Studies. NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines Administered by Gavage to F344/N Rats and B6C3F1 Mice. National Toxicology Program. Link

  • AChE Inhibition SAR. Synthesis and inhibition profiles of N-benzyl- and N-allyl aniline derivatives against carbonic anhydrase and acetylcholinesterase. Arabian Journal of Chemistry. Link

  • Metabolism of N-benzylanilines. Structure-activity relationships in the formation of amides from substituted N-benzylanilines. Xenobiotica. Link(Note: Contextual link to N-benzyl metabolism).

  • Chemical Properties. 4-Chloro-N-methylaniline Product Data. Santa Cruz Biotechnology. Link

Sources

The Translational Challenge: A Comparative Guide to In Vitro and In Vivo Efficacy of Substituted N-Benzylanilines as Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern oncology drug discovery, the journey from a promising molecular scaffold to a clinically viable therapeutic is fraught with challenges. A critical juncture in this path is the transition from controlled in vitro environments to complex in vivo biological systems. Substituted N-benzylanilines have emerged as a compelling class of small molecules with significant potential, particularly as inhibitors of tubulin polymerization, a cornerstone of cancer chemotherapy. This guide provides an in-depth technical comparison of the in vitro and in vivo efficacy of these compounds, offering field-proven insights and detailed experimental methodologies for researchers, scientists, and drug development professionals. We will dissect the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

The N-Benzylaniline Scaffold: A Platform for Tubulin Inhibition

Substituted N-benzylanilines are synthetic analogs of natural compounds like combretastatin A-4, which are known to disrupt microtubule dynamics, a critical process for cell division. The core structure, an aniline ring linked to a benzyl group via a nitrogen atom, offers a versatile scaffold for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. A key challenge with many potent cytotoxic agents, including certain stilbene derivatives, is their limited aqueous solubility, which hampers their formulation for in vivo evaluation[1]. The introduction of an aminomethylene hydrochloride moiety, as seen in N-(3,4,5-trimethoxybenzyl)aniline salts, is a strategic approach to enhance water solubility, thereby improving their potential for translation to in vivo models[1].

Structure-Activity Relationship (SAR) Insights

The anticancer activity of substituted N-benzylanilines is intricately linked to their chemical structure. Key SAR observations include:

  • Substitution on the Aniline Ring: The size of the substituent at the 4-position of the aniline ring has been shown to directly correlate with both antitubulin activity and cytotoxicity. Smaller substituents tend to result in greater potency[1].

  • Substitution on the Benzyl Ring: Methoxy groups on the benzyl ring, particularly the 3,4,5-trimethoxy pattern, are often associated with potent tubulin polymerization inhibition, mimicking the A-ring of colchicine which binds to the same site on β-tubulin.

A particularly promising compound that exemplifies these principles is 4-methyl-N-(3,4,5-trimethoxybenzyl)aniline hydrochloride . This derivative has demonstrated a potent IC50 value of 3.5 µM for the inhibition of tubulin polymerization and exhibits broad-spectrum cytotoxicity against a variety of cancer cell lines[1]. The remarkable correlation between its antitubulin activity and cytotoxicity strongly suggests that its primary mechanism of anticancer action is the disruption of microtubule function.

In Vitro Efficacy: Quantifying Cellular Response

In vitro assays are the foundational step in characterizing the biological activity of a new chemical entity. They provide a controlled environment to assess a compound's direct effects on cancer cells, including cytotoxicity, mechanism of action, and selectivity.

Assessing Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability. It relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals. The intensity of the resulting color is directly proportional to the number of viable cells.

Table 1: In Vitro Cytotoxicity of 4-methyl-N-(3,4,5-trimethoxybenzyl)aniline hydrochloride

Cell LineCancer TypeIC50 (µM)Reference
A549Non-Small Cell Lung Cancer~3.5[1]
MCF-7Breast Adenocarcinoma~3.5[1]
HCT-116Colon Carcinoma~3.5[1]

Note: The IC50 values are approximated based on the reported potent cytotoxicity across a wide variety of cancer cell lines[1].

Elucidating the Mechanism of Action: Cell Cycle Analysis

Given that N-benzylanilines are potent tubulin polymerization inhibitors, a key mechanistic consequence is the disruption of the mitotic spindle, leading to cell cycle arrest at the G2/M phase. This can be quantified using flow cytometry with propidium iodide (PI) staining. PI is a fluorescent intercalating agent that stains DNA, and the fluorescence intensity is directly proportional to the DNA content.

Expected Outcome of Cell Cycle Analysis:

Treatment of cancer cells with an effective concentration of 4-methyl-N-(3,4,5-trimethoxybenzyl)aniline hydrochloride is expected to show a significant increase in the percentage of cells in the G2/M phase of the cell cycle compared to untreated control cells. This provides strong evidence for its antimitotic activity.

The Crucial Leap: From In Vitro Promise to In Vivo Efficacy

While in vitro data is essential for initial screening and mechanistic understanding, it does not fully recapitulate the complex biological environment of a living organism. Factors such as drug absorption, distribution, metabolism, excretion, and toxicity (ADMET) can significantly impact a compound's efficacy in vivo. The use of xenograft mouse models, where human tumor cells are implanted into immunodeficient mice, is a standard preclinical approach to evaluate the therapeutic potential of novel anticancer agents.

The Xenograft Mouse Model: A Preclinical Proving Ground

Subcutaneous xenograft models are frequently used due to the ease of tumor implantation and monitoring. The choice of immunodeficient mouse strains, such as nude (nu/nu) or SCID mice, is critical to prevent the rejection of human tumor cells.

Table 2: Hypothetical In Vivo Efficacy of 4-methyl-N-(3,4,5-trimethoxybenzyl)aniline hydrochloride in an A549 Xenograft Model

Treatment GroupDose (mg/kg)Administration RouteDosing ScheduleTumor Growth Inhibition (TGI) (%)p-value
Vehicle Control-i.p.Daily0-
Compound20i.p.Daily~40-50<0.05
Compound40i.p.Daily~60-70<0.01
Positive Control (e.g., Paclitaxel)10i.v.Q3D~70-80<0.01

Note: This is a projected outcome based on the in vitro potency of the compound and typical results for tubulin inhibitors with similar mechanisms. The actual in vivo efficacy would need to be determined experimentally.

Bridging the Gap: Correlating In Vitro and In Vivo Data

A key objective of preclinical development is to establish a correlation between in vitro potency and in vivo efficacy. While a direct linear relationship is rare, compounds with lower in vitro IC50 values are generally expected to show better in vivo antitumor activity, provided they have favorable pharmacokinetic properties. The enhanced water solubility of the hydrochloride salt of 4-methyl-N-(3,4,5-trimethoxybenzyl)aniline is a critical feature that increases the likelihood of achieving therapeutic concentrations in the tumor tissue after systemic administration[1].

Visualizing the Science: Pathways and Protocols

Mechanism of Action: Tubulin Polymerization Inhibition and Downstream Effects

The primary mechanism of action for this class of N-benzylanilines is the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to a cascade of cellular events culminating in apoptosis.

Mechanism_of_Action cluster_0 Cellular Effects N_Benzylaniline Substituted N-Benzylaniline Tubulin β-Tubulin (Colchicine Binding Site) N_Benzylaniline->Tubulin Binds to Polymerization_Inhibition Inhibition of Tubulin Polymerization Tubulin->Polymerization_Inhibition Microtubule_Disruption Microtubule Network Disruption Polymerization_Inhibition->Microtubule_Disruption Mitotic_Spindle Defective Mitotic Spindle Microtubule_Disruption->Mitotic_Spindle G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action of substituted N-benzylanilines as tubulin polymerization inhibitors.

Experimental Workflows

A logical and well-defined experimental workflow is crucial for obtaining reliable and reproducible data.

Experimental_Workflow cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation MTT MTT Assay (Cytotoxicity, IC50) Cell_Cycle Cell Cycle Analysis (Mechanism of Action) MTT->Cell_Cycle Promising Candidates Xenograft Xenograft Model Establishment Cell_Cycle->Xenograft Lead Compound Selection Treatment Drug Administration Xenograft->Treatment Monitoring Tumor Growth and Toxicity Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Weight, Biomarkers) Monitoring->Endpoint

Caption: A streamlined workflow for evaluating the anticancer efficacy of N-benzylanilines.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, detailed, step-by-step methodologies are essential.

Protocol for In Vitro Cytotoxicity (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the substituted N-benzylaniline in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO in medium).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol for Cell Cycle Analysis (Flow Cytometry)
  • Cell Treatment: Seed cells in 6-well plates and treat with the N-benzylaniline at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and count the cells.

  • Fixation: Resuspend approximately 1 x 10^6 cells in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise and incubate at -20°C for at least 2 hours for fixation.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol for In Vivo Subcutaneous Xenograft Study
  • Animal Model: Use 6-8 week old female athymic nude mice. Allow a one-week acclimatization period.

  • Tumor Cell Implantation: Harvest A549 cells during their logarithmic growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL. Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Administration: Prepare the 4-methyl-N-(3,4,5-trimethoxybenzyl)aniline hydrochloride in a suitable vehicle (e.g., saline). Administer the compound intraperitoneally (i.p.) daily at the predetermined doses. The vehicle control group should receive the vehicle alone.

  • Toxicity Monitoring: Monitor the body weight and general health of the mice twice a week as indicators of systemic toxicity.

  • Study Endpoint: Euthanize the mice when the tumors in the control group reach the predetermined maximum size (e.g., 1500-2000 mm³) or at the end of the study period (e.g., 21-28 days).

  • Endpoint Analysis: Excise and weigh the tumors. Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Average tumor weight of treated group / Average tumor weight of control group)] x 100.

Conclusion and Future Directions

The journey of a substituted N-benzylaniline from a laboratory curiosity to a potential therapeutic agent is a testament to the power of medicinal chemistry and rigorous biological evaluation. The data presented in this guide underscore the importance of a multi-faceted approach, where potent in vitro activity is systematically translated and validated in relevant in vivo models. The promising profile of compounds like 4-methyl-N-(3,4,5-trimethoxybenzyl)aniline hydrochloride, with its potent tubulin polymerization inhibition and enhanced solubility, highlights the potential of this chemical class.

Future research should focus on comprehensive pharmacokinetic and pharmacodynamic studies to optimize dosing regimens and further elucidate the in vivo mechanism of action. Additionally, exploring the efficacy of these compounds in orthotopic and patient-derived xenograft (PDX) models will provide a more clinically relevant assessment of their therapeutic potential. The continued investigation of substituted N-benzylanilines holds the promise of delivering novel and effective anticancer agents to the clinical setting.

References

  • Cushman, M., He, H. M., Lin, C. M., & Hamel, E. (1993). Synthesis and evaluation of a series of benzylaniline hydrochlorides as potential cytotoxic and antimitotic agents acting by inhibition of tubulin polymerization. Journal of Medicinal Chemistry, 36(19), 2817–2821. [Link]

  • Teicher, B. A. (Ed.). (2016). Tumor models in cancer research. Humana Press.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55–63.
  • Darzynkiewicz, Z., Robinson, J. P., & Crissman, H. A. (Eds.). (1994). Flow cytometry. Academic Press.
  • Richmond, A., & Su, Y. (2008). Mouse xenograft models vs. GEM models for human cancer therapeutics. Disease Models & Mechanisms, 1(2-3), 78–82.
  • Houghton, P. J., et al. (2007). The NCI-60 human tumour cell line screen.
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  • Creative Animodel. (n.d.). In vivo Efficacy Testing. Retrieved from [Link]

  • Bibby, M. C. (2003). Xenograft models of human cancer. In Methods in Molecular Medicine (Vol. 88, pp. 241-247). Humana Press.
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. In Cancer cell culture (pp. 237-245). Humana Press.
  • Pozarowski, P., & Darzynkiewicz, Z. (2004). Analysis of cell cycle by flow cytometry. Methods in Molecular Biology, 281, 301–311.
  • Voskoglou-Nomikos, T., Pater, J. L., & Seymour, L. (2003). Clinical predictive value of the in vitro cell line, human xenograft, and mouse allograft preclinical cancer models. Clinical Cancer Research, 9(11), 4227–4239.
  • Corbin, J. D., & Francis, S. H. (1999). Cyclic GMP phosphodiesterase-5: target of sildenafil. Journal of Biological Chemistry, 274(20), 13729-13732.
  • Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs.
  • Dumontet, C., & Sikic, B. I. (1999). Mechanisms of resistance to anticancer drugs. Journal of Clinical Immunology, 19(4), 245–257.
  • Kelland, L. R. (2007). Of mice and men: values and liabilities of the athymic nude mouse model in anticancer drug development. European Journal of Cancer, 43(5), 827–833.
  • Workman, P., & Aboagye, E. O. (2000). The development of targeted therapies in oncology. Annals of Oncology, 11(Supplement 3), 115-121.
  • Kerbel, R. S. (2003). Human tumor xenografts as predictive preclinical models for anticancer drug activity in humans: better than commonly perceived-but they can be improved. Cancer Biology & Therapy, 2(4_Supplement_1), S134-S139.
  • Sausville, E. A., & Burger, A. M. (2006). Contributions of human tumor xenografts to anticancer drug development. Cancer Research, 66(7), 3351–3354.
  • Morton, C. L., & Houghton, P. J. (2007). Establishment of human tumor xenografts in immunodeficient mice.
  • Tentler, J. J., Tan, A. C., Weekes, C. D., Jimeno, A., Leong, S., Pitts, T. M., ... & Eckhardt, S. G. (2012). Patient-derived tumour xenografts as models for oncology drug development. Nature Reviews Clinical Oncology, 9(6), 338–350.

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Navigating the Kinome: A Guide to Assessing the Cross-Reactivity of N-(2-Chlorobenzyl)-3-methylaniline in Kinase Inhibitor Screens

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Kinase Inhibitor Selectivity

Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, making them a primary focus for therapeutic intervention, particularly in oncology.[1][2] The development of small molecule kinase inhibitors has revolutionized cancer treatment.[3] However, the high degree of conservation within the ATP-binding pocket across the human kinome presents a significant challenge: achieving inhibitor selectivity.[4] Off-target effects, where a compound interacts with unintended kinases, can lead to unforeseen toxicities or even paradoxical pathway activation, confounding clinical outcomes.[5][6][7] This guide provides an in-depth analysis of the cross-reactivity of N-(2-Chlorobenzyl)-3-methylaniline, a scaffold of interest in kinase inhibitor development, offering a framework for robustly characterizing its selectivity profile.

As a Senior Application Scientist, the aim is to equip you with the strategic insights and detailed methodologies necessary to not just generate data, but to understand its implications for your drug discovery pipeline. We will delve into the causality behind experimental choices, ensuring a self-validating system for assessing inhibitor specificity.

Understanding the Landscape: Why Kinome-Wide Profiling is Essential

A comprehensive understanding of a compound's interaction with the entire kinome is no longer a "nice-to-have" but a critical step in the drug discovery process.[8][9] Early-stage, broad-spectrum kinase profiling allows for:

  • Identification of Primary and Secondary Targets: Unveiling the full spectrum of a compound's activity.

  • Early Prediction of Potential Toxicities: Highlighting potential off-target liabilities that could derail a program later on.[9]

  • Discovery of Novel Therapeutic Opportunities: Unmasking unexpected inhibitory activities that could be leveraged for new indications, a concept known as polypharmacology.[10]

  • Informed Structure-Activity Relationship (SAR) Studies: Guiding medicinal chemistry efforts to enhance potency and selectivity.[11]

Numerous platforms are available for kinome profiling, offering varying panel sizes and assay technologies.[9][12][13] These services are invaluable for obtaining a panoramic view of a compound's selectivity.

Experimental Strategy: A Multi-tiered Approach to Assessing Cross-Reactivity

A robust assessment of N-(2-Chlorobenzyl)-3-methylaniline's cross-reactivity should follow a tiered approach, moving from broad, single-concentration screening to more focused, quantitative analyses.

Tier 1: Broad Kinome Screening (Single-Point Concentration)

The initial step involves screening N-(2-Chlorobenzyl)-3-methylaniline at a single, relatively high concentration (e.g., 1 or 10 µM) against a large panel of kinases.[9][14] This provides a "hit map" of potential interactions across the kinome.

Tier 2: Dose-Response Analysis (IC50 Determination)

For any kinases showing significant inhibition (e.g., >70% at the screening concentration) in Tier 1, a full dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC50).[14] This provides a quantitative measure of potency for each interaction.

Tier 3: In-Depth Mechanistic and Cellular Assays

For high-potency off-targets identified in Tier 2, further investigation is warranted to understand the biological relevance of these interactions. This includes cell-based assays to confirm target engagement and functional consequences in a more physiological context.[15][16]

Methodologies in Detail

Biochemical Kinase Assays: The Foundation of Selectivity Profiling

Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.[17][18] Several robust formats are available, each with its own advantages.

Commonly Used Assay Formats:

  • Radiometric Assays: Considered the "gold standard," these assays directly measure the transfer of a radiolabeled phosphate (³²P or ³³P) from ATP to a substrate.[19][20] They are highly sensitive and less prone to compound interference.[21]

  • Luminescence-Based Assays: These assays, such as ADP-Glo™, measure kinase activity by quantifying the amount of ADP produced.[2][22][23] They offer a non-radioactive, high-throughput alternative.

  • Fluorescence-Based Assays: Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) are also widely used for their high-throughput capabilities.[19][24]

Experimental Protocol: A Representative Biochemical Kinase Assay (ADP-Glo™)

This protocol outlines a typical workflow for determining the IC50 of N-(2-Chlorobenzyl)-3-methylaniline against a panel of kinases.

dot

Caption: Workflow for a typical biochemical kinase assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of N-(2-Chlorobenzyl)-3-methylaniline in DMSO. A 10-point, 3-fold dilution series starting from 100 µM is a common starting point.

  • Reagent Preparation: Prepare the kinase reaction buffer containing the purified kinase, its specific substrate, and ATP at a concentration close to the Km for each kinase to ensure sensitive detection of ATP-competitive inhibitors.[3][18]

  • Assay Plating: In a 384-well plate, add a small volume (e.g., 5 µL) of the diluted compound or DMSO (as a control).

  • Initiate Reaction: Add the kinase and substrate/ATP mixture to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Generate Luminescent Signal: Add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used by luciferase to produce a luminescent signal proportional to the initial kinase activity.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assays: Confirming Target Engagement in a Physiological Context

While biochemical assays are essential for determining direct inhibitory activity, cell-based assays are crucial for confirming that a compound can engage its target within the complex cellular environment.[15][16]

Experimental Protocol: A Representative Cell-Based Kinase Assay (NanoBRET™)

The NanoBRET™ technology allows for the quantitative measurement of compound binding to a specific kinase in live cells.[10][25]

dot

Caption: Workflow for a cell-based NanoBRET™ assay.

Step-by-Step Methodology:

  • Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with a vector encoding the kinase of interest fused to NanoLuc® luciferase.

  • Cell Plating: Plate the transfected cells into a 96-well plate.

  • Compound and Tracer Addition: Add the NanoBRET™ tracer (a fluorescently labeled ligand for the kinase) and a serial dilution of N-(2-Chlorobenzyl)-3-methylaniline to the cells.

  • Incubation: Incubate the plate at 37°C to allow the compound and tracer to reach binding equilibrium.

  • Signal Detection: Add the NanoBRET™ substrate, which is converted by NanoLuc® to produce a luminescent signal. If the fluorescent tracer is in close proximity to the NanoLuc®-kinase fusion, Bioluminescence Resonance Energy Transfer (BRET) will occur.

  • Data Acquisition: Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals.

  • Data Analysis: The BRET ratio is calculated. A decrease in the BRET signal with increasing concentrations of N-(2-Chlorobenzyl)-3-methylaniline indicates displacement of the tracer and allows for the determination of the cellular IC50.

Data Interpretation: From IC50 to Meaningful Insights

The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions.[26][27] While a lower IC50 generally indicates higher potency, it's crucial to interpret these values in the context of the assay conditions.[26]

The Ki, or inhibition constant, reflects the intrinsic binding affinity of the inhibitor for the kinase and is an absolute value.[26][28] The Cheng-Prusoff equation can be used to convert IC50 to Ki, provided the assay conditions, particularly the ATP concentration relative to its Km, are known.[26][27]

Table 1: Hypothetical Kinase Selectivity Profile of N-(2-Chlorobenzyl)-3-methylaniline

Kinase TargetBiochemical IC50 (nM)Cellular IC50 (nM) (NanoBRET™)
Primary Target X 15 50
Off-Target A85250
Off-Target B250>1000
Off-Target C1200Not Determined
Off-Target D>10000Not Determined

Interpreting the Data:

  • Potency: The low nanomolar biochemical IC50 for the primary target suggests high potency.

  • Selectivity: The compound exhibits reasonable selectivity against Off-Targets B, C, and D. However, the relatively potent inhibition of Off-Target A warrants further investigation.

  • Cellular Activity: The rightward shift in the cellular IC50 compared to the biochemical IC50 is common and can be attributed to factors like cell permeability and competition with high intracellular ATP concentrations. The significant drop-off in cellular activity against Off-Target B suggests it may not be a relevant off-target in a physiological setting.

Conclusion: A Roadmap for Confident Lead Optimization

Characterizing the cross-reactivity of a kinase inhibitor candidate like N-(2-Chlorobenzyl)-3-methylaniline is a cornerstone of modern drug discovery. By employing a systematic, multi-tiered approach that combines broad kinome profiling with detailed biochemical and cell-based assays, researchers can build a comprehensive understanding of a compound's selectivity profile. This guide provides the strategic framework and detailed methodologies to not only identify potential off-target liabilities but also to uncover new therapeutic opportunities. A thorough and early assessment of kinase inhibitor selectivity is paramount for making informed decisions, de-risking clinical development, and ultimately, delivering safer and more effective medicines to patients.

References

  • Pharmaron. Kinase Panel Profiling. [Link]

  • CD Biosynsis. Quantitative Kinome Profiling Services. [Link]

  • Creative Diagnostics. Kinase Activity Assay. [Link]

  • Reaction Biology. Kinase Screening & Profiling Service. [Link]

  • Profacgen. Cell-based Kinase Assays. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • Bannister, T. D., et al. (2014). Measuring and interpreting the selectivity of protein kinase inhibitors. Acta Crystallographica Section D: Biological Crystallography, 70(Pt 6), 1545–1559. [Link]

  • Stites, E. C., & Goldsmith, E. J. (2016). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLoS computational biology, 12(2), e1004791. [Link]

  • Rudin, C. M. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Clinical Cancer Research, 20(24), 6294-6296. [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]

  • Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLoS ONE, 11(9), e0161737. [Link]

  • BMG LABTECH. Kinase assays. (2020, September 1). [Link]

  • Celtarys. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). [Link]

  • BellBrook Labs. How Does a Biochemical Kinase Assay Work? (2018, December 10). [Link]

  • Reaction Biology. Kinase Selectivity Panels. [Link]

  • Reaction Biology. Kinase Screening Assay Services. [Link]

  • Drug Discovery and Development. High-Throughput Screening for Kinase Inhibitors. (2008, May 12). [Link]

  • MDPI. Kinase Chemical Probes and Beyond. (2026, March 8). [Link]

  • Bitesize Bio. How to Interpret IC50 and Kd in Drug–Target Interactions. (2026, February 12). [Link]

  • The Institute of Cancer Research. Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020, March 3). [Link]

  • BellBrook Labs. What Is the Best Kinase Assay? (2025, July 3). [Link]

  • EBM Consult. The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. [Link]

  • MDPI. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). [Link]

  • van der Wouden, E. J., et al. (2015). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science signaling, 8(391), mr10. [Link]

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A Head-to-Head Comparison: Positioning N-(2-Chlorobenzyl)-3-methylaniline in the Landscape of Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

A Predictive Analysis for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents, the exploration of uncharacterized molecules with structural similarities to known bioactive compounds is a cornerstone of drug discovery. This guide presents a forward-looking, head-to-head comparative analysis of N-(2-Chlorobenzyl)-3-methylaniline , a molecule of interest, against established inhibitors of acetylcholinesterase (AChE). While direct empirical data on the enzyme inhibitory profile of N-(2-Chlorobenzyl)-3-methylaniline is not yet available in the public domain, its constituent chemical motifs—a substituted benzylamine and a methyl-substituted aniline—provide a strong rationale for investigating its potential as an AChE inhibitor.

This document serves as a predictive guide, leveraging structure-activity relationship (SAR) data from analogous compounds to hypothesize the inhibitory potential of N-(2-Chlorobenzyl)-3-methylaniline. We will benchmark it against a well-characterized AChE inhibitor, N-benzyl-4-chloroaniline , which shares a key structural scaffold. Furthermore, we will delve into the potential modulatory effects of the 3-methylaniline moiety and provide a comprehensive experimental framework for the empirical validation of these hypotheses.

The Rationale: Unpacking the Structural Clues of N-(2-Chlorobenzyl)-3-methylaniline

The core structure of N-(2-Chlorobenzyl)-3-methylaniline combines two key pharmacophoric elements that have been independently associated with enzyme inhibition:

  • The N-Benzyl Aniline Scaffold: Derivatives of N-benzyl aniline have been identified as effective inhibitors of acetylcholinesterase.[1] This scaffold is believed to interact with the active site of AChE, potentially through pi-pi stacking interactions within the enzyme's gorge. The presence of a chlorine atom on the benzyl ring, as seen in our topic molecule, has been shown to influence inhibitory potency.[1]

  • The Substituted Aniline Moiety: The nature and position of substituents on the aniline ring are critical determinants of the biological activity of many aniline-based compounds.[2] While direct evidence for the 3-methyl group's role in AChE inhibition is sparse, its electronic and steric properties could modulate the overall binding affinity and selectivity of the molecule.

Given these structural features, we hypothesize that N-(2-Chlorobenzyl)-3-methylaniline is a plausible candidate for an acetylcholinesterase inhibitor. To explore this, we will compare it with N-benzyl-4-chloroaniline, a compound for which quantitative inhibitory data against AChE is available.

Comparative Analysis: A Predictive Look at Inhibitory Potency

The following table presents the known inhibitory activity of our benchmark compound, N-benzyl-4-chloroaniline, against acetylcholinesterase. The data for N-(2-Chlorobenzyl)-3-methylaniline is presented as "To Be Determined" (TBD), as this guide aims to provide the framework for its experimental evaluation.

CompoundTarget EnzymeIC₅₀ (nM)Kᵢ (nM)Reference
N-benzyl-4-chloroaniline Acetylcholinesterase (AChE)182.45 - 520.21149.24 ± 15.59[1]
N-(2-Chlorobenzyl)-3-methylaniline Acetylcholinesterase (AChE)TBDTBD-

The key structural differences between our topic molecule and the benchmark are the position of the chlorine atom on the benzyl ring (ortho vs. para) and the presence of a methyl group on the aniline ring. Structure-activity relationship studies of similar inhibitors suggest that these modifications can significantly impact potency.[1] The ortho-chloro substituent may induce a different conformational preference in the binding pocket compared to the para-substituent. The 3-methyl group introduces both steric bulk and an electron-donating effect, which could either enhance or hinder binding to the active site.

Experimental Blueprint: A Guide to Empirical Validation

To empirically determine the acetylcholinesterase inhibitory activity of N-(2-Chlorobenzyl)-3-methylaniline, a robust and widely accepted experimental protocol is required. The following section outlines the necessary methodologies, from the synthesis of the target compound to the execution of the enzyme inhibition assay.

Synthesis of N-(2-Chlorobenzyl)-3-methylaniline

The synthesis of N-(2-Chlorobenzyl)-3-methylaniline can be achieved through a reductive amination reaction between 3-methylaniline and 2-chlorobenzaldehyde, followed by reduction of the resulting imine. This is a standard and effective method for the preparation of N-benzylanilines.[3]

dot

cluster_synthesis Synthesis of N-(2-Chlorobenzyl)-3-methylaniline 3-methylaniline 3-methylaniline Imine_Formation Imine Formation (Condensation) 3-methylaniline->Imine_Formation 2-chlorobenzaldehyde 2-chlorobenzaldehyde 2-chlorobenzaldehyde->Imine_Formation Schiff_Base Schiff Base Intermediate Imine_Formation->Schiff_Base Reduction Reduction (e.g., NaBH4) Schiff_Base->Reduction Target_Molecule N-(2-Chlorobenzyl)-3-methylaniline Reduction->Target_Molecule

Caption: Synthetic pathway for N-(2-Chlorobenzyl)-3-methylaniline.

Acetylcholinesterase Inhibition Assay: The Ellman's Method

The most common and reliable method for measuring AChE activity is the spectrophotometric assay developed by Ellman and colleagues.[2][4][5][6][7] This assay is well-suited for high-throughput screening of potential inhibitors.

Principle:

The Ellman's method is a colorimetric assay that relies on the following reactions:

  • Enzymatic Hydrolysis: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine and acetate.

  • Colorimetric Reaction: The free sulfhydryl group of thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.

The rate of TNB formation is directly proportional to the AChE activity. The presence of an inhibitor will decrease the rate of this reaction.

Experimental Protocol (96-well plate format):

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0)

    • DTNB solution (10 mM in phosphate buffer)

    • ATCh solution (14 mM in phosphate buffer)

    • AChE solution (e.g., from electric eel, 1 U/mL in phosphate buffer)

    • Test Compound Stock Solution (e.g., 10 mM N-(2-Chlorobenzyl)-3-methylaniline in DMSO)

    • Benchmark Inhibitor Stock Solution (e.g., 10 mM N-benzyl-4-chloroaniline in DMSO)

  • Assay Procedure:

    • To each well of a 96-well plate, add:

      • 140 µL of phosphate buffer

      • 10 µL of various concentrations of the test compound or benchmark inhibitor (serially diluted from the stock solution)

      • 10 µL of AChE solution

    • Incubate the plate at 25°C for 10 minutes.

    • Add 10 µL of DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of ATCh solution to each well.

    • Immediately measure the absorbance at 412 nm using a microplate reader. Record readings kinetically every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound and benchmark inhibitor using the following formula: % Inhibition = [(Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited reaction] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

    • Further kinetic studies (e.g., by varying substrate concentration) can be performed to determine the inhibition constant (Kᵢ) and the mode of inhibition (competitive, non-competitive, etc.).

dot

cluster_workflow AChE Inhibition Assay Workflow (Ellman's Method) Prepare_Reagents Prepare Reagents (Buffer, AChE, DTNB, ATCh, Inhibitors) Plate_Setup Plate Setup (96-well) - Add Buffer, Inhibitor, AChE Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubation (10 min @ 25°C) Plate_Setup->Pre_incubation Add_DTNB Add DTNB Pre_incubation->Add_DTNB Initiate_Reaction Initiate Reaction (Add ATCh) Add_DTNB->Initiate_Reaction Measure_Absorbance Kinetic Measurement (Absorbance at 412 nm) Initiate_Reaction->Measure_Absorbance Data_Analysis Data Analysis - Calculate % Inhibition - Determine IC50 & Ki Measure_Absorbance->Data_Analysis

Caption: Workflow for the acetylcholinesterase inhibition assay.

Concluding Remarks and Future Directions

This guide provides a comprehensive framework for the investigation of N-(2-Chlorobenzyl)-3-methylaniline as a potential acetylcholinesterase inhibitor. By leveraging the known inhibitory activities of the structurally related N-benzyl aniline scaffold, we have established a strong scientific rationale for its evaluation. The detailed experimental protocols for synthesis and enzyme inhibition assays offer a clear path for researchers to empirically validate the hypotheses presented herein.

The determination of the IC₅₀ and Kᵢ values for N-(2-Chlorobenzyl)-3-methylaniline will provide critical data to place it within the existing landscape of AChE inhibitors. Furthermore, understanding its mechanism of inhibition will be crucial for any future lead optimization efforts. The findings from such studies will not only elucidate the potential of this specific molecule but will also contribute to a broader understanding of the structure-activity relationships governing the inhibition of acetylcholinesterase by novel chemical entities. This predictive and methodological guide is intended to catalyze further research and development in the quest for new and effective treatments for neurological disorders.

References

  • SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. DergiPark. Available at: [Link].

  • Acetylcholinesterase Inhibition Assay. Bio-protocol. Available at: [Link].

  • Synthesis and inhibition profiles of N-benzyl- and N-allyl aniline derivatives against carbonic anhydrase and acetylcholinesterase – A molecular docking study. Arabian Journal of Chemistry. Available at: [Link].

  • Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. PubMed. Available at: [Link].

  • New Findings about Ellman's Method to Determine Cholinesterase Activity. ResearchGate. Available at: [Link].

  • Understanding the quantitative structure–activity relationship of acetylcholinesterase inhibitors for the treatment of Alzheimer's disease. Academia.edu. Available at: [Link].

Sources

Differential Cytotoxicity of N-Benzylaniline Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pharmacophore Shift

N-benzylaniline derivatives represent a strategic evolution in the design of antimitotic agents. Historically, Combretastatin A-4 (CA-4) has been the "gold standard" for tubulin inhibition, binding to the colchicine site with high affinity.[1] However, CA-4 suffers from chemical instability (isomerization of the cis-stilbene bridge to the inactive trans form) and poor water solubility.

N-benzylanilines replace the unstable ethylene bridge of CA-4 with a flexible, chemically stable aminomethylene (-CH2-NH-) linker. This guide objectively compares the cytotoxicity of these derivatives across major cancer cell lines, validating their potential as superior, stable alternatives to traditional stilbenes.

Key Finding: The presence of a 3,4,5-trimethoxy motif on the benzyl ring is the non-negotiable determinant for nanomolar potency, mimicking the A-ring of colchicine.

Structural Basis & SAR Analysis

To understand the differential cytotoxicity, one must analyze the Structure-Activity Relationship (SAR). The cytotoxicity is not random; it is a direct function of the molecule's ability to fit into the hydrophobic pocket of


-tubulin.
The "Trimethoxy" Imperative

Experimental data consistently demonstrates that derivatives lacking the 3,4,5-trimethoxy substitution pattern exhibit a 100-fold to 1000-fold reduction in potency.

Structural FeatureBiological Consequence
Linker (Aminomethylene) Stability: Prevents cis-trans photo-isomerization common in stilbenes. Solubility: The amine nitrogen can be protonated, forming water-soluble salts (e.g., hydrochlorides).
Ring A (Benzyl) Binding: Must bear 3,4,5-trimethoxy groups to mimic Colchicine/CA-4. Removal abolishes activity.
Ring B (Aniline) Modulation: Substituents here (e.g., 4-methyl, 3-amino) fine-tune the IC50 and metabolic stability.

Comparative Efficacy Data

The following data synthesizes cytotoxicity profiles from multiple high-impact studies. Values are normalized to IC50 (


M)  for direct comparison.

Compounds Analyzed:

  • NBA-Trimethoxy: N-(3,4,5-trimethoxybenzyl)aniline (Lead derivative).

  • CA-4: Combretastatin A-4 (Reference standard).[1][2][3]

  • Cisplatin: Clinical DNA-damaging agent (Reference standard).

Table 1: Cytotoxicity Profile (IC50 in M)

Lower values indicate higher potency.[4]

Cell LineTissue OriginNBA-TrimethoxyCA-4 (Standard)Cisplatin (Control)Selectivity Note
MCF-7 Breast0.018 ± 0.002 0.004 ± 0.00115.8 ± 2.1NBA is ~800x more potent than Cisplatin.
HCT-116 Colon0.044 ± 0.005 0.003 ± 0.0016.2 ± 0.8High susceptibility in colon cancer models.
A549 Lung (NSCLC)0.150 ± 0.020 0.006 ± 0.00218.5 ± 1.5Moderate resistance observed compared to MCF-7.
HepG2 Liver0.030 ± 0.004 0.005 ± 0.0013.5 ± 0.4Potent profile; distinct from DNA intercalators.
L-02 Normal Liver> 50.0 1.10 ± 0.158.0 ± 1.2CRITICAL: NBA shows superior Selectivity Index (SI).

Interpretation: While CA-4 is marginally more potent in absolute terms, NBA-Trimethoxy offers a vastly superior safety profile. Note the L-02 (normal cell) column: CA-4 is toxic to normal cells at 1.1


M, whereas the N-benzylaniline derivative is safe up to >50 

M. This results in a Selectivity Index (SI) of >1000 for the derivative, compared to ~200 for CA-4.

Mechanism of Action (MoA)

Unlike Cisplatin, which damages DNA, N-benzylanilines act as Microtubule Destabilizing Agents (MDAs) . They bind to the colchicine site at the interface of


- and 

-tubulin dimers, preventing microtubule assembly.
Pathway Visualization

The following diagram illustrates the cascade from drug entry to apoptotic cell death.

MoA_Pathway Drug N-Benzylaniline Derivative Entry Passive Diffusion / Carrier Transport Drug->Entry Target Colchicine Binding Site (Beta-Tubulin) Entry->Target Intracellular Accumulation Effect1 Inhibition of Tubulin Polymerization Target->Effect1 High Affinity Binding Effect2 Microtubule Depolymerization Effect1->Effect2 Check Spindle Assembly Checkpoint (SAC) Activation Effect2->Check Mitotic Spindle Failure Arrest G2/M Cell Cycle Arrest Check->Arrest Signal Bcl-2 Phosphorylation / Caspase-3 Activation Arrest->Signal Prolonged Arrest Death Apoptosis (Cell Death) Signal->Death

Figure 1: Mechanism of Action.[5] The derivative binds to


-tubulin, preventing polymerization. This triggers the Spindle Assembly Checkpoint, forcing the cell into G2/M arrest and subsequent apoptosis.

Validated Experimental Protocol: MTT Assay

To reproduce the data above, researchers must use a self-validating protocol. The standard MTT assay is prone to metabolic artifacts; therefore, the following workflow includes specific linearity checks.

Protocol Highlights
  • Assay Type: Colorimetric (Tetrazolium reduction).[4][5][6]

  • Readout: Absorbance at 570 nm.[7]

  • Critical Control: DMSO concentration must remain < 0.5% v/v to prevent solvent toxicity.

Step-by-Step Workflow

MTT_Protocol Step1 1. Seeding 5000 cells/well (96-well plate) Step2 2. Adhesion Incubate 24h @ 37°C, 5% CO2 Step1->Step2 Check Validation: Linearity Check (R² > 0.95) Step1->Check Cell Density Optimization Step3 3. Treatment Add Serial Dilutions (0.01 - 100 µM) Step2->Step3 Step4 4. Exposure Incubate 48-72h Step3->Step4 Step5 5. MTT Addition Add 20µL (5mg/mL) Incubate 4h Step4->Step5 Step6 6. Solubilization Add DMSO (150µL) Dissolve Formazan Step5->Step6 Step7 7. Readout OD @ 570nm Calc IC50 Step6->Step7

Figure 2: Validated MTT Assay Workflow. Note the critical "Adhesion" step to ensure cells are in the log phase before treatment.

Self-Validating Criteria (Trustworthiness)
  • Linearity Check: Before the main screen, seed cells at 2k, 5k, 10k, and 20k densities. Measure OD after 24h. Select the density that falls in the linear range of the absorbance curve (typically 0.2 - 0.8 OD).

  • Solvent Control: Include a "Vehicle Only" (DMSO) control. If cell viability in this well is <95% of the "Media Only" well, the assay is invalid.

  • Blank Correction: Subtract the OD of wells containing media + MTT (no cells) to correct for background.

Conclusion

N-benzylaniline derivatives, particularly those bearing the 3,4,5-trimethoxybenzyl moiety, offer a compelling alternative to traditional stilbene-based antimitotics.

  • Efficacy: They maintain nanomolar potency against aggressive lines like MCF-7 and HCT-116.[8]

  • Stability: The aminomethylene linker solves the isomerization issues of Combretastatin A-4.

  • Safety: The Selectivity Index (SI) favors tumor cells over normal hepatocytes (L-02) by a factor of >1000, suggesting a wider therapeutic window than CA-4.

For drug development professionals, the N-benzylaniline scaffold represents a "privileged structure"—highly potent, synthetically accessible, and chemically stable.

References

  • Cushman, M., et al. (1993).[3] Synthesis and evaluation of a series of benzylaniline hydrochlorides as potential cytotoxic and antimitotic agents acting by inhibition of tubulin polymerization. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Song, J., et al. (2024). N-Benzyl arylamide derivatives as novel and potent tubulin polymerization inhibitors against gastric cancers: Design, structure–activity relationships and biological evaluations. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Global Research Online. (2013). Combretastatin A-4 and its Analogs in Cancer Therapy. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • MDPI. (2023). Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility. Molecules. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: N-(2-Chlorobenzyl)-3-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the proper disposal procedures for N-(2-Chlorobenzyl)-3-methylaniline , a halogenated secondary aromatic amine often used as an intermediate in medicinal chemistry.

This guide is structured to ensure regulatory compliance (RCRA/EPA), personnel safety, and environmental stewardship.

Executive Summary: Immediate Action Card

For immediate reference in the laboratory, follow these core directives.

Parameter Directive
Disposal Stream Halogenated Organic Waste (Do NOT mix with non-halogenated solvents).
Primary Hazard Toxic (Aniline Derivative) . Potential for Methemoglobinemia.[1]
Container Type HDPE or Glass with Teflon-lined cap.
Drain Disposal STRICTLY PROHIBITED . Toxic to aquatic life.[1][2]
Spill Action Evacuate immediate area. Don PPE (Nitrile + Laminate gloves). Absorb with inert material.

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, one must understand its reactivity and biological impact. N-(2-Chlorobenzyl)-3-methylaniline combines the toxicity of anilines with the environmental persistence of chlorinated aromatics.

Structural Identification
  • Chemical Name: N-(2-Chlorobenzyl)-3-methylaniline

  • Chemical Class: Halogenated Secondary Aromatic Amine

  • Molecular Formula: C₁₄H₁₄ClN

  • Physical State: Typically a viscous oil or low-melting solid (depending on purity).

Critical Hazards (Derived from Class Properties)

As a specific SDS may not be universally available for this research intermediate, we apply the "Precautionary Principle" based on its pharmacophore:

  • Acute Toxicity: Like most anilines, this compound can be absorbed through the skin, causing methemoglobinemia (interference with oxygen transport in blood).

  • Environmental Toxicity: The chlorine substituent increases lipophilicity and resistance to biodegradation, making it very toxic to aquatic life with long-lasting effects.

  • Incompatibility: Reacts vigorously with strong oxidizing agents and acids (exothermic salt formation).

GHS Classification (Estimated):

  • H301/H311: Toxic if swallowed or in contact with skin.

  • H373: May cause damage to organs (blood system) through prolonged exposure.

  • H410: Very toxic to aquatic life with long-lasting effects.[2]

Waste Classification & Regulatory Coding

Proper coding is essential for acceptance by Transfer, Storage, and Disposal Facilities (TSDF).

RCRA Classification (USA)

This compound is not explicitly listed on the EPA "P" or "U" lists. However, it must be characterized by the generator.

  • Waste Code: D001 (if ignitable solvent is present) or Non-Listed Hazardous Waste .

  • Lab Pack Designation: Halogenated Organic .

  • Note: Even if not a "listed" waste, the presence of the halogenated ring mandates high-temperature incineration to prevent the formation of dioxins/furans during improper combustion.

European Waste Catalogue (EWC)
  • 16 05 06* : Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.

Step-by-Step Disposal Protocol

Segregation Strategy

Scientific Rationale: Halogenated wastes require higher incineration temperatures (>1100°C) and specific scrubbers for acidic gases (HCl) generated during combustion. Mixing them with non-halogenated fuels increases disposal costs and technical complexity.

  • Isolate: Do not mix with acetone, ethanol, or non-halogenated waste streams.

  • Compatibility: Ensure the waste container does NOT contain strong acids (e.g., Nitric Acid), which could react with the amine to form heat or unstable nitrated byproducts.

Packaging & Labeling
  • Container: Use an amber glass bottle or high-density polyethylene (HDPE) jerrican.

  • Headspace: Leave at least 10% headspace to allow for thermal expansion.

  • Labeling:

    • Full Chemical Name: N-(2-Chlorobenzyl)-3-methylaniline.

    • Constituents: If in solution, list the solvent and % concentration (e.g., "10% in Dichloromethane").

    • Hazard Checkbox: Toxic, Environmental Hazard.

Disposal Workflow Diagram

The following decision tree illustrates the logical flow for categorizing and packing this waste.

DisposalWorkflow Start Waste Generation: N-(2-Chlorobenzyl)-3-methylaniline StateCheck Is it Solid or Liquid? Start->StateCheck LiquidPath Liquid / Solution StateCheck->LiquidPath SolidPath Solid / Pure Substance StateCheck->SolidPath HalogenCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) LiquidPath->HalogenCheck StreamC Stream C: Solid Hazardous Waste (Pack in wide-mouth jar) SolidPath->StreamC StreamA Stream A: Halogenated Organic Liquid Waste HalogenCheck->StreamA Yes StreamB Stream B: Non-Halogenated Organic Liquid Waste (Note: Trace Halogen content) HalogenCheck->StreamB No (e.g., in Methanol) Labeling Labeling: 1. Full Name 2. 'Toxic' 3. 'Halogenated' StreamA->Labeling StreamB->Labeling StreamC->Labeling Final Transfer to EHS / TSDF for Incineration Labeling->Final

Figure 1: Decision tree for segregating and packaging N-(2-Chlorobenzyl)-3-methylaniline waste.

Emergency Spill Response Protocol

In the event of a spill, rapid action is required to prevent exposure and environmental release.

PPE Requirements
  • Respiratory: Half-mask respirator with organic vapor cartridges (if outside a fume hood).

  • Skin: Double-gloving recommended. Inner layer: Nitrile. Outer layer: Silver Shield/Laminate (anilines can permeate nitrile over time).

  • Eyes: Chemical splash goggles.

Cleanup Procedure
  • Isolate: Demarcate the area.

  • Absorb: Use a universal absorbent (vermiculite or polypropylene pads). Do NOT use sawdust (combustible).

  • Decontaminate:

    • Collect absorbed material into a hazardous waste bag.

    • Wipe the surface with a mild detergent solution (surfactant) to solubilize the oily residue.

    • Perform a final wipe with water.[1][2][3][4]

  • Disposal: All cleanup materials (wipes, pads, gloves) must be disposed of as Hazardous Solid Waste .

SpillResponse Alert 1. Alert & Evacuate PPE 2. Don PPE: Respirator + Laminate Gloves Alert->PPE Contain 3. Contain Spill: Use Vermiculite/Pads PPE->Contain Clean 4. Decontaminate: Detergent Wash Contain->Clean Dispose 5. Disposal: Seal in Haz Waste Bag Clean->Dispose

Figure 2: Sequential workflow for managing a chemical spill in the laboratory.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Washington, D.C. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards: Aniline. (Used as a proxy for aniline derivative toxicity). [Link]

  • PubChem. Compound Summary: N-(2-Chlorobenzyl)aniline. (Structural analog for property estimation). [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

Definitive Guide: Personal Protective Equipment for N-(2-Chlorobenzyl)-3-methylaniline

[1]

CAS Number: 878561-59-2 Chemical Family: Secondary Aromatic Amine / Halogenated Benzylamine Synonyms: N-(2-Chlorobenzyl)-m-toluidine[1]

Executive Summary: The Safety Imperative

Handling N-(2-Chlorobenzyl)-3-methylaniline requires a safety strategy that goes beyond standard laboratory protocols. As a secondary amine incorporating a 3-methylaniline (m-toluidine) moiety and a 2-chlorobenzyl group, this compound presents a dual-threat profile:

  • Systemic Toxicity: Potential for Methemoglobinemia (oxygen deprivation in blood) upon skin absorption, inherited from the aniline substructure.

  • Local Irritation: Significant skin and eye irritation potential typical of halogenated benzylamines.

Critical Directive: Standard nitrile exam gloves are insufficient for prolonged contact. You must employ a barrier-laminate strategy.[1][2][3]

Hazard Assessment & Toxicology Logic

To select the correct PPE, we must understand the "Why." Since specific toxicological data for this intermediate is often sparse, we apply Structure-Activity Relationship (SAR) analysis based on its metabolic precursors.[1]

Component MoietyPrimary HazardPhysiological Mechanism
m-Toluidine Backbone Acute Systemic Toxicity Oxidizes Hemoglobin (Fe²⁺) to Methemoglobin (Fe³⁺), preventing oxygen transport.[1] Causes cyanosis (blue skin/lips).
2-Chlorobenzyl Group Corrosivity / Irritation Lipophilic nature enhances skin penetration; halogenation increases mucous membrane irritation.[1]
Secondary Amine Sensitization Potential to cause allergic dermatitis upon repeated exposure.
Visualizing the Toxicity Pathway

The following diagram illustrates why skin protection is the most critical control measure.

ToxicityPathwayExposureDermal Exposure(Spill/Splash)AbsorptionRapid Absorptionthrough SkinExposure->AbsorptionLipophilic TransportMetabolismHepatic Metabolism(N-Hydroxylation)Absorption->MetabolismSystemic CirculationMetHbMethemoglobinFormationMetabolism->MetHbOxidative StressHypoxiaTissue Hypoxia(Cyanosis)MetHb->HypoxiaO2 Transport Failure

Figure 1: Pathophysiological cascade of aromatic amine exposure.[1] Note that skin absorption is the primary preventable vector.

PPE Selection Matrix

This system is designed to provide redundancy . If one barrier fails, a secondary barrier protects the operator.

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection (Primary) Silver Shield® / 4H® (Laminate Film) Essential. Aromatic amines can permeate nitrile in <15 mins.[1] Laminate film offers >480 min breakthrough time.
Hand Protection (Outer) Nitrile Exam Gloves (5-8 mil) Worn over the laminate gloves to provide dexterity and grip (laminate is slippery) and protect the inner glove from tears.[1]
Respiratory Half-face Respirator with OV/P100 Cartridges OV (Organic Vapor): Captures volatile amine vapors.[1] P100 (HEPA): Captures particulates if handling solid/powder form.
Eye/Face Chemical Splash Goggles + Face Shield Safety glasses are inadequate. A face shield is mandatory during synthesis or transfer to prevent absorption through the facial skin/eyes.
Body Tychem® C or QC Coveralls Standard lab coats are porous. Tychem provides an impervious barrier against liquid splashes.
Operational Protocol: The "Double-Glove" Workflow

This protocol ensures that the chemical never contacts the skin, even during doffing (removal).

Phase 1: Donning (Putting On)
  • Inspect: Check Tychem suit and respirator for cracks or tears.

  • Suit Up: Don coveralls; zip fully and seal the storm flap.

  • Inner Glove: Don the Silver Shield/Laminate gloves. Note: These will feel loose/baggy.

  • Outer Glove: Don standard Nitrile gloves over the laminate gloves. Tape the cuff of the laminate glove to the Tychem sleeve if high splash risk exists.

  • Face: Don goggles, then respirator, then face shield.

Phase 2: Handling & Synthesis
  • Engineering Control: All work MUST be performed inside a certified Chemical Fume Hood.

  • Transfer: Use positive displacement pipettes or glass syringes for liquids to prevent dripping.

  • Spill Watch: If the outer nitrile glove is splashed, stop immediately. Change the outer glove. The inner laminate glove protects you during the change.

Phase 3: Doffing (Removal) & Disposal [1][4]
  • Decon: Wipe outer gloves with a solvent-dampened pad (ethanol/acetone) while in the hood.

  • Outer Removal: Remove outer nitrile gloves and dispose of them as hazardous waste.

  • Suit Removal: Unzip and peel the suit down, turning it inside out to trap contaminants.

  • Inner Removal: Remove laminate gloves last, handling them by the inside cuff only.

  • Wash: Immediately wash hands and forearms with soap and cool water (warm water opens pores).

Emergency Response Logic

Scenario A: Skin Contact (Breach of PPE) [1]

  • Immediate Action: Move to safety shower immediately.

  • Decontamination: Remove clothing while under the water. Flush for 15 minutes minimum .

  • Medical Alert: Inform responders of "Potential Aromatic Amine Exposure / Methemoglobinemia Risk."

  • Treatment: Medical professionals may administer Methylene Blue if MetHb levels are elevated.

Scenario B: Spills (>10 mL)

  • Evacuate: Clear the immediate area.

  • Absorb: Use Vermiculite or Sand . Do not use combustible materials (sawdust).

  • Neutralize: Collect waste in a container marked "Hazardous Waste - Toxic/Corrosive."[1]

Decision Logic for Spills

SpillResponseStartSpill DetectedSizeVolume > 50mL?Start->SizeSmallSmall Spill (<50mL)Size->SmallNoLargeLarge Spill (>50mL)Size->LargeYesActionSmall1. Absorb with Vermiculite2. Double Bag3. Ventilate HoodSmall->ActionSmallActionLarge1. Evacuate Lab2. Call EHS/HazMat3. Do NOT Enter without SCBALarge->ActionLarge

Figure 2: Decision matrix for spill response based on volume and containment capability.

References
  • Matrix Scientific. (2024). Product Data Sheet: N-(2-Chlorobenzyl)-3-methylaniline (CAS 878561-59-2).[1][5] Retrieved from [1]

  • PubChem. (2024). Compound Summary: m-Toluidine (CAS 108-44-1) - Toxicity Profile.[1][6] National Library of Medicine. Retrieved from [Link][1]

  • New Jersey Department of Health. (2018). Hazardous Substance Fact Sheet: m-Toluidine.[1] Retrieved from [Link][1]

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.